Methenamine Hippurate
Description
Properties
IUPAC Name |
2-benzamidoacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.C6H12N4/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,6H2,(H,10,13)(H,11,12);1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAIXOJGRFKICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972603 | |
| Record name | N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-73-8 | |
| Record name | Methenamine hippurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5714-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methenamine hippurate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzoylglycine, compound with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHENAMINE HIPPURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M329791L57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methenamine Hippurate Degradation: Pathways and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the degradation products and pathways of methenamine hippurate. The information presented herein is crucial for understanding the stability of this drug substance, developing robust analytical methods, and ensuring the quality and safety of pharmaceutical formulations. This document details the primary degradation pathways, summarizes quantitative data from stability-indicating studies, and provides established experimental protocols for forced degradation testing.
Executive Summary
This compound, a urinary tract antiseptic, exerts its therapeutic effect through a unique degradation-based mechanism. In the acidic environment of the urine, it undergoes hydrolysis to release its active components: formaldehyde and hippuric acid. While this hydrolytic pathway is fundamental to its efficacy, a thorough understanding of its degradation under various stress conditions is paramount for formulation development, stability assessment, and regulatory compliance. This guide synthesizes the available scientific information on the degradation of this compound, offering a technical resource for professionals in the pharmaceutical sciences.
Primary Degradation Pathway: Hydrolysis
The principal degradation pathway of this compound is hydrolysis, which is intentionally triggered in the acidic milieu of the urinary tract to produce its active antiseptic agent, formaldehyde.
The overall reaction is as follows:
C₁₅H₂₁N₅O₃ + 6H₂O → C₆H₁₂N₄ + C₉H₉NO₃ + 6H₂O → 4NH₃ + 6CH₂O + C₉H₉NO₃
This reaction underscores the prodrug nature of this compound, where the active formaldehyde is generated in situ. The hippuric acid component primarily serves to maintain the acidic urinary pH necessary for this hydrolysis to occur.
Mechanism of Action and Degradation Interplay
The degradation of this compound is intrinsically linked to its mechanism of action. The process is highly pH-dependent, with the rate of formaldehyde release increasing as the pH decreases. This targeted degradation within the urinary tract minimizes systemic exposure to formaldehyde.
Below is a diagram illustrating the activation pathway of this compound.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation products that may form under various environmental conditions, thus establishing the stability-indicating nature of analytical methods. While specific quantitative data from comprehensive forced degradation studies on this compound is not extensively published in publicly available literature, general protocols and potential degradation products can be inferred from existing analytical methods and the known chemistry of the molecule.
One study by Kolli Venkata Durga et al. developed a stability-indicating RP-HPLC method for this compound and its related substances, validating it as per ICH guidelines.[1] Although the detailed results of the degradation studies are not provided in the abstract, the development of such a method implies that degradation products were successfully generated and separated from the parent drug.[1]
Potential Degradation Products
Beyond formaldehyde and hippuric acid, other degradation impurities of this compound have been identified and are commercially available, suggesting they are relevant for analytical standard and impurity profiling.
Table 1: Potential Degradation Impurities of this compound
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound Degradation Impurity 1 | 5813-81-0 | C₉H₁₀N₂O₂ | 178.19 |
| This compound Degradation Impurity 2 | 478932-11-5 | C₁₀H₁₀N₂O₂ | 190.20 |
| Methenamine Impurity 3 | 2482-25-9 | C₉H₉NO₄ | 195.17 |
| Methenamine Impurity 4 | 487-54-7 | C₉H₉NO₄ | 195.17 |
| This compound Degradation Impurity 6 | 1637-75-8 | C₉H₉NO₄ | 195.17 |
Note: The specific structures and formation pathways for these impurities under different stress conditions require further investigation through dedicated forced degradation studies and structural elucidation.
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common industry practices. These protocols are intended to generate degradation products for the development and validation of stability-indicating analytical methods.
General Experimental Workflow
The workflow for a forced degradation study typically involves subjecting the drug substance to various stress conditions, followed by analysis to quantify the remaining parent drug and identify and quantify any degradation products.
Acid and Base Hydrolysis
-
Objective: To evaluate the stability of the drug substance in acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
For acid hydrolysis, treat the stock solution with 0.1 N to 1 N hydrochloric acid.
-
For base hydrolysis, treat the stock solution with 0.1 N to 1 N sodium hydroxide.
-
Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) for a specified period (e.g., 24-48 hours).
-
Periodically withdraw samples and neutralize them before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To assess the susceptibility of the drug substance to oxidation.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Treat the solution with hydrogen peroxide (e.g., 3-30% v/v).
-
Store the solution at room temperature, protected from light, for a defined duration.
-
Withdraw samples at various time points.
-
Analyze the samples by HPLC.
-
Thermal Degradation
-
Objective: To investigate the effect of temperature on the stability of the drug substance.
-
Protocol:
-
Place the solid drug substance in a thermostatically controlled oven.
-
Expose the sample to elevated temperatures (e.g., 60-80°C) for a specified period.
-
For solutions, prepare a solution of the drug substance and subject it to similar thermal stress.
-
Withdraw samples at appropriate intervals.
-
Analyze the samples using HPLC.
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of the drug substance.
-
Protocol:
-
Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Maintain a control sample in the dark under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
-
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Stability-Indicating RP-HPLC Method
A simple reverse-phase HPLC method has been developed and validated for the estimation of this compound and its related substances in active pharmaceutical ingredients.[1]
Table 2: Example of a Stability-Indicating RP-HPLC Method for this compound
| Parameter | Condition |
| Column | X-Bridge C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer: Solvent mixture (95:5) v/v (Buffer: 1.36g Potassium dihydrogen phosphate and 1.74 g dipotassium hydrogen phosphate in 1000 mL water, pH adjusted to 7.0 with potassium hydroxide solution. Solvent mixture: Acetonitrile and methanol in the ratio of 70:30 %v/v) |
| Mobile Phase B | Buffer: Solvent mixture (30:70) v/v |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 35°C |
This method was reported to be simple, precise, and accurate for the estimation of this compound and its related substances.[1]
An ion-exchange HPLC method has also been developed for the determination of methenamine in pharmaceutical preparations.[2]
Table 3: Example of an Ion-Exchange HPLC Method for Methenamine
| Parameter | Condition |
| Column | Zorbax SCX-300 |
| Mobile Phase | Acetonitrile:0.1M Sodium Perchlorate Monohydrate (pH 5.8) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 212 nm |
This method was shown to be accurate and the peaks for hippuric acid did not interfere with the analysis of methenamine.[2]
Conclusion
The degradation of this compound is a well-understood process, primarily driven by pH-dependent hydrolysis, which is fundamental to its therapeutic action. However, a comprehensive understanding of its stability under various stress conditions is essential for robust drug development. While detailed public data on forced degradation studies are limited, the availability of analytical methods and identified degradation impurities provides a strong foundation for conducting such studies. The protocols and information presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry to ensure the quality, stability, and efficacy of this compound formulations. Further research into the complete degradation profile under ICH-prescribed stress conditions would be beneficial to the scientific community.
References
An In-depth Technical Guide to the Physicochemical Properties of Methenamine Hippurate for Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenamine hippurate is the hippuric acid salt of methenamine, a urinary tract antiseptic agent used for the prophylactic or suppressive treatment of frequently recurring urinary tract infections (UTIs).[1] Its therapeutic efficacy relies on a unique, pH-dependent mechanism of action. In an acidic environment, the methenamine moiety hydrolyzes to produce formaldehyde, which exerts a non-specific, bactericidal effect by denaturing proteins and nucleic acids of bacteria.[1][2][3][4] The hippurate component acts to maintain urinary acidity and possesses some intrinsic antibacterial activity.[1][5]
A thorough understanding of the physicochemical properties of this compound is paramount for the successful development of stable, safe, and effective pharmaceutical formulations. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and key formulation considerations.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties directly influence its behavior during manufacturing, storage, and in vivo performance.
General Properties
This compound is a white solid compound formed from the combination of methenamine and hippuric acid.[3][6]
| Property | Value | References |
| Chemical Name | N-benzoyl-glycine, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane | [6] |
| CAS Number | 5714-73-8 | [5][6][7][8] |
| Molecular Formula | C₆H₁₂N₄ • C₉H₉NO₃ (or C₁₅H₂₁N₅O₃) | [5][6][8] |
| Molecular Weight | 319.36 g/mol | [5][7][8] |
| Appearance | White to beige powder/solid | [5] |
Solubility
The solubility of this compound is a critical factor for its absorption and formulation. It is generally soluble in water and polar organic solvents.
| Solvent | Solubility (at 25°C unless specified) | References |
| Water | 2 mg/mL to 65 mg/mL | [5] |
| Ethanol | Conflicting data: Soluble to <1 mg/mL (slightly soluble) | [3][7] |
| Methanol | Soluble | [6] |
| DMSO | 14 mg/mL to 64 mg/mL | [2][7] |
Note: Solubility values can vary due to experimental conditions such as temperature, pH, and the presence of moisture, especially in hygroscopic solvents like DMSO.[2][7]
Melting Point
The reported melting point for this compound varies, which may suggest the existence of different polymorphic forms or impurities.
| Melting Point Range | References |
| 105 - 110 °C | [3] |
pKa
The pKa values of the constituent acid and base are fundamental to understanding the salt's behavior in different pH environments, particularly its dissolution and pH-dependent hydrolysis.
| Component | pKa Value | Significance | References |
| Methenamine | ~4.9 | Weak base; protonation is pH-dependent. | |
| Hippuric Acid | ~3.6 - 3.8 | Weak acid; contributes to maintaining an acidic environment. | [9][10][11][12] |
Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with distinct physicochemical properties like melting point, solubility, and stability.[13][14] The variation in reported melting points for this compound suggests that it may exhibit polymorphism. Characterizing and controlling the polymorphic form is crucial during drug development to ensure consistent product quality and performance. Differential Scanning Calorimetry (DSC) is a primary technique for investigating polymorphism.[13][14]
Stability
This compound exhibits good stability in the solid state but is susceptible to hydrolysis in solution under acidic conditions.
-
Solid-State Stability: The compound is stable on exposure to air.[3] Long-term storage at -20°C shows stability for at least four years.[6] It is also stable enough to be shipped at ambient room temperature.[7]
-
Solution Stability: The stability of this compound in solution is highly pH-dependent. In acidic media (pH < 6.0), the methenamine component hydrolyzes to formaldehyde and ammonia.[3][6] This hydrolysis is the basis of its therapeutic action but must be controlled in liquid formulations to prevent premature degradation. Stability-indicating HPLC methods are essential for quantifying the active ingredient and its degradation products.[15][16]
Mechanism of Action: A Physicochemical Perspective
The therapeutic effect of this compound is a direct consequence of its chemical properties and the physiological environment of the urinary tract.
First, the salt dissociates into its constituent components: methenamine and hippuric acid. The hippuric acid helps acidify the urine. In this acidic environment (optimally pH < 5.5), the methenamine undergoes a slow hydrolysis reaction, breaking down to generate formaldehyde and ammonia.[3] Formaldehyde is a potent, non-specific antimicrobial agent that kills a broad spectrum of urinary tract pathogens.
Experimental Protocols
Accurate and reproducible characterization of physicochemical properties is essential. The following section outlines standard experimental protocols.
Solubility Determination (Equilibrium Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific medium.
Methodology:
-
Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.
-
Addition of API: Add an excess amount of this compound solid to a known volume of each buffer in a sealed flask or vial. The presence of undissolved solid must be visible.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium.
-
Phase Separation: After agitation, allow the samples to settle. Separate the solid and liquid phases by centrifuging and/or filtering the supernatant through a chemically inert filter (e.g., 0.45 µm PVDF).
-
Analysis: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical technique, such as HPLC.
-
Replicates: Perform the experiment in at least triplicate for each pH condition.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constants of weak acids and bases.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least three standard pH buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., degassed, purified water).
-
Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl) added in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (or its first derivative).
Melting Point and Polymorphism Analysis (Differential Scanning Calorimetry - DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions like melting and solid-solid phase transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference standard (e.g., Indium).
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a DSC pan and hermetically seal it.
-
Thermal Scan: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under an inert nitrogen purge.
-
Data Analysis: Record the heat flow versus temperature. An endothermic peak represents melting, with the onset temperature typically reported as the melting point. The area under the peak corresponds to the heat of fusion. Exothermic peaks may indicate crystallization into a more stable polymorphic form.[14]
Stability-Indicating Assay (Reverse-Phase HPLC)
A stability-indicating method is crucial for quantifying the decrease of the active drug content due to degradation. A validated RP-HPLC method can separate the intact drug from its impurities and degradation products.[15]
Methodology Example: [15]
-
Chromatographic System: HPLC with UV Detector.
-
Column: X-Bridge C18 (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase A: 95:5 (v/v) mixture of Phosphate Buffer (pH 7.0) and a solvent mixture (Acetonitrile:Methanol, 70:30 v/v).
-
Mobile Phase B: 30:70 (v/v) mixture of Phosphate Buffer (pH 7.0) and the solvent mixture.
-
Gradient: A suitable gradient program is run to elute all components.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Procedure: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Forced degradation studies (acid, base, oxidation, thermal, photolytic stress) are performed to demonstrate that the method can effectively separate this compound from its degradation products.
Formulation Considerations
Based on its physicochemical profile, several key factors must be considered when formulating this compound:
-
pH Control: The most critical factor is the pH-dependent hydrolysis. For oral solid dosage forms, the formulation should ensure rapid dissolution so the drug is available for its intended action in the acidic urine. For any potential liquid formulation, the vehicle must be buffered to a pH where methenamine is stable (neutral to slightly alkaline) to prevent premature degradation and loss of potency.
-
Polymorphism: Due to the potential for polymorphism, the manufacturing process (crystallization, milling, granulation) must be carefully controlled to produce a consistent and stable crystalline form. The solubility and dissolution rate can vary between polymorphs, potentially impacting bioavailability.
-
Excipient Compatibility: Excipients must be chosen carefully. Acidic excipients could destabilize the methenamine component in the presence of moisture. Conversely, strongly alkaline excipients could interfere with the necessary acidification of urine in vivo. Compatibility studies are essential.
-
Hygroscopicity: While not extensively reported, the hygroscopicity of the drug substance should be evaluated, as absorbed water can impact solid-state stability and promote degradation, especially if in contact with acidic excipients.
Conclusion
This compound's efficacy as a urinary antiseptic is intrinsically linked to its physicochemical properties. Its pH-dependent solubility and stability are the cornerstones of its mechanism of action and present the primary challenges and considerations for formulation development. A comprehensive characterization of its solid-state properties, including melting point and potential polymorphism, is essential for ensuring product consistency and performance. The experimental protocols and data presented in this guide provide a robust framework for researchers and developers working to create effective and stable this compound formulations.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | 5714-73-8 [chemicalbook.com]
- 4. rjptonline.org [rjptonline.org]
- 5. This compound = 95 HPLC 5714-73-8 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | C15H21N5O3 | CID 21945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Showing Compound Hippuric acid (FDB001819) - FooDB [foodb.ca]
- 12. Milk Composition Database: Showing metabocard for Hippuric acid (BMDB0000714) [mcdb.ca]
- 13. thermalsupport.com [thermalsupport.com]
- 14. tainstruments.com [tainstruments.com]
- 15. wjpps.com [wjpps.com]
- 16. researchgate.net [researchgate.net]
The Effect of Methenamine Hippurate on Bladder Urothelial Integrity in Aged Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aging is associated with a decline in bladder urothelial barrier function, contributing to an increased incidence of urinary tract infections (UTIs). Methenamine hippurate, a urinary antiseptic, has shown promise in preventing UTIs, and recent evidence suggests its mechanism may extend beyond simple bacteriostasis. This technical guide provides an in-depth analysis of the effects of this compound on the integrity of the bladder urothelium in aged mice. It consolidates key quantitative data, details experimental protocols, and proposes a potential signaling pathway for its action. This document is intended to be a valuable resource for researchers in urology, gerontology, and pharmacology.
Introduction
The urothelium, a specialized epithelial lining of the urinary bladder, forms a highly impermeable barrier that prevents the leakage of noxious urine components into the underlying tissues. With advancing age, this barrier can become compromised, leading to increased permeability and susceptibility to infections.[1] Studies in aged mice have revealed morphological changes such as the detachment of urothelial cells and an increase in connective tissue.[1] Functionally, aged urothelium exhibits altered purinergic signaling and increased mechanosensitivity.[2][3]
This compound is a urinary antiseptic that is hydrolyzed in acidic urine to formaldehyde, which has broad antimicrobial activity.[4] While its primary mechanism of action is understood to be the inhibition of bacterial growth, recent studies indicate that it may also have a direct effect on the host's urothelial barrier function.[4] This guide will explore the evidence for this novel mechanism, focusing on studies conducted in aged mice.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on the bladder urothelium in aged mice.
Table 1: Effect of this compound on Urothelial Permeability in Aged Mice
| Treatment Group | Urothelial Permeability Assessment | Outcome | Reference |
| Aged Mice (Control) | FITC-Dextran Assay | Increased permeability of fluorescence into deeper urothelial layers | [4] |
| Aged Mice + this compound | FITC-Dextran Assay | Decreased permeability; fluorescence retained in superficial urothelial layer | [4] |
Table 2: Effect of this compound on Urinary IgA Levels in Aged Mice
| Treatment Group | Measurement | Outcome | Reference |
| Aged Mice (Control) | Urinary IgA Levels | Baseline levels | [4] |
| Aged Mice + this compound | Urinary IgA Levels | Increased urinary IgA | [4] |
Table 3: Effect of this compound on Urothelial Shedding in Aged Mice
| Treatment Group | Measurement | Outcome | Reference |
| Aged Mice (Control) | Urothelial Shedding | No significant difference compared to treated group | [4] |
| Aged Mice + this compound | Urothelial Shedding | No significant difference compared to control group | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on urothelial integrity.
This compound Administration in Aged Mice
This protocol describes the oral administration of this compound to aged mice to assess its in vivo effects.
Materials:
-
This compound
-
Sterile water for injection
-
Animal feeding needles (gavage)
-
Appropriate caging and husbandry for aged mice
Procedure:
-
Dosage Calculation: Convert the human equivalent dose of this compound to a murine dose based on body surface area or allometric scaling.
-
Preparation of Dosing Solution: Dissolve the calculated dose of this compound in sterile water. The concentration should be such that the required dose can be administered in a reasonable volume (e.g., 100-200 µL).
-
Animal Acclimatization: Allow aged mice (e.g., 18-24 months old) to acclimate to the housing conditions for at least one week prior to the start of the experiment.
-
Administration: Administer the this compound solution or a vehicle control (sterile water) to the mice via oral gavage once or twice daily for the duration of the study (e.g., 4 weeks).
-
Monitoring: Monitor the animals daily for any signs of distress or adverse effects.
In Vivo Bladder Urothelial Permeability Assay (FITC-Dextran)
This assay measures the integrity of the urothelial barrier by assessing the penetration of a fluorescent tracer from the bladder lumen into the bladder wall.
Materials:
-
Fluorescein isothiocyanate-dextran (FITC-dextran), 4 kDa
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Urethral catheter appropriately sized for mice
-
Surgical instruments for bladder exposure
-
Microscope with fluorescence imaging capabilities
-
4% Paraformaldehyde (PFA) for tissue fixation
-
Optimal cutting temperature (OCT) compound for tissue embedding
-
Cryostat for sectioning
Procedure:
-
Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Catheterization: Carefully insert a lubricated catheter into the urethra to empty the bladder.
-
FITC-Dextran Instillation: Instill a solution of FITC-dextran in sterile PBS (e.g., 1 mg/mL) into the bladder through the catheter. The volume should be appropriate for the mouse bladder (e.g., 50-100 µL).
-
Incubation: Allow the FITC-dextran solution to remain in the bladder for a defined period (e.g., 30-60 minutes).
-
Tissue Harvest: Euthanize the mouse and surgically expose the bladder. Carefully excise the bladder.
-
Fixation and Embedding: Fix the bladder in 4% PFA overnight at 4°C. Subsequently, cryoprotect the tissue in a sucrose gradient and embed in OCT compound.
-
Sectioning: Cut frozen sections of the bladder (e.g., 5-10 µm thick) using a cryostat.
-
Imaging: Mount the sections on slides and visualize using a fluorescence microscope. The penetration of the green fluorescent FITC-dextran from the lumen into the layers of the bladder wall is indicative of permeability.
Urinary IgA Quantification (ELISA)
This protocol outlines the measurement of immunoglobulin A (IgA) levels in mouse urine using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Mouse IgA ELISA kit
-
Urine collection system for mice (e.g., metabolic cages or gentle bladder massage)
-
Microplate reader
Procedure:
-
Urine Collection: Collect urine samples from individual mice. If using bladder massage, ensure the procedure is performed consistently to minimize stress.
-
Sample Preparation: Centrifuge the urine samples to pellet any debris. The supernatant can be used directly or diluted as per the ELISA kit instructions.
-
ELISA Protocol: Follow the manufacturer's instructions for the mouse IgA ELISA kit. This typically involves coating a microplate with a capture antibody, adding the urine samples and standards, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IgA in the urine samples by comparing their absorbance to the standard curve.
Proposed Signaling Pathway and Mechanisms of Action
While the precise molecular mechanism by which this compound enhances urothelial barrier function is still under investigation, the observed increase in urinary IgA suggests a potential role for the polymeric immunoglobulin receptor (pIgR) signaling pathway.
The Role of the Polymeric Immunoglobulin Receptor (pIgR)
The pIgR is a transmembrane protein expressed on the basolateral surface of epithelial cells, including urothelial cells.[5][6] Its primary function is to transport polymeric immunoglobulins (pIgA and pIgM) from the lamina propria across the cell to the apical (luminal) surface.[7] This process, known as transcytosis, results in the secretion of secretory IgA (sIgA) into the lumen.[7]
Proposed Signaling Cascade
We propose a hypothetical signaling pathway where this compound, either directly or indirectly, leads to an upregulation of pIgR expression and/or an increase in IgA-producing plasma cells in the bladder lamina propria. This, in turn, enhances the transcytosis of pIgA and the secretion of sIgA into the urine. Increased sIgA in the lumen could then contribute to improved barrier function through several mechanisms:
-
Immune Exclusion: sIgA can bind to and aggregate pathogens and antigens, preventing their adherence to and invasion of the urothelium.
-
Modulation of Tight Junctions: Emerging evidence in other epithelial systems suggests that IgA signaling may influence the expression and phosphorylation of tight junction proteins, thereby strengthening the paracellular barrier.
-
Anti-inflammatory Effects: By neutralizing pathogens and antigens, sIgA may reduce the inflammatory response in the bladder wall, which can otherwise compromise barrier integrity.
The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound on urothelial barrier function.
Experimental Workflow Visualization
The following diagram outlines the logical flow of an experiment designed to investigate the effects of this compound on the bladder urothelium in aged mice.
Caption: Experimental workflow for studying this compound's effects.
Conclusion and Future Directions
The evidence presented in this technical guide suggests that this compound's prophylactic effect against UTIs in the elderly may be multi-faceted, involving not only its well-established antimicrobial properties but also a novel mechanism of enhancing the urothelial barrier. The findings in aged mice, specifically the decreased permeability and increased urinary IgA, point towards a host-modulatory role for this compound.[4]
For researchers and drug development professionals, these insights open up new avenues of investigation. Future studies should aim to:
-
Elucidate the precise signaling pathway that links this compound to increased IgA production and/or pIgR expression.
-
Investigate the direct effects of IgA on urothelial tight junction protein expression and localization.
-
Conduct similar studies in aged male mice to determine if these effects are sex-specific.
-
Explore the potential of combination therapies that target both bacterial growth and urothelial barrier function for the prevention of UTIs in the elderly.
A deeper understanding of these mechanisms will be crucial for optimizing the use of this compound and for the development of novel non-antibiotic strategies to combat UTIs in a vulnerable and growing aging population.
References
- 1. Age-related changes in murine bladder structure and sensory innervation: a multiphoton microscopy quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-related changes in afferent pathways and urothelial function in the male mouse bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age-related changes in afferent pathways and urothelial function in the male mouse bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Fluorescein Isothiocyanate-dextran (FD4) Permeability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alterations in polymeric immunoglobulin receptor expression and secretory component levels in bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymeric immunoglobulin receptor - Wikipedia [en.wikipedia.org]
- 7. Role of Polymeric Immunoglobulin Receptor in IgA and IgM Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual Nature of Formaldehyde: A Molecular Insight into its Bactericidal and Bacteriostatic Mechanisms
For Immediate Release
A Deep Dive into the Antimicrobial Action of a Widely Used Biocide Offers Critical Insights for Researchers and Drug Development Professionals
Formaldehyde, a potent biocide with a long history of use in disinfection and sterilization, exerts its antimicrobial effects through a complex interplay of molecular interactions that can either kill bacteria outright (bactericidal) or inhibit their growth (bacteriostatic). A comprehensive understanding of these mechanisms is paramount for its effective and safe application in research, healthcare, and industrial settings. This technical guide delves into the core molecular basis of formaldehyde's dual-action nature, providing researchers, scientists, and drug development professionals with a detailed overview of its mechanisms, quantitative efficacy, and the experimental protocols used to assess its activity.
The Molecular Assault: How Formaldehyde Subdues Bacteria
Formaldehyde's primary mode of action lies in its high reactivity as an electrophile, allowing it to readily form covalent bonds with nucleophilic functional groups abundant in essential biological macromolecules. This non-specific reactivity leads to widespread cellular damage, ultimately culminating in either cell death or a state of suspended growth.
The primary targets of formaldehyde include:
-
Proteins: Formaldehyde reacts with amino (-NH2) and sulfhydryl (-SH) groups of amino acid residues within proteins. This alkylation process disrupts protein structure and function, leading to enzyme inactivation and the failure of critical cellular processes.
-
Nucleic Acids: The ring nitrogen atoms of purine bases in DNA and RNA are also susceptible to alkylation by formaldehyde. This interaction can lead to the formation of DNA-protein crosslinks (DPCs), which are highly detrimental lesions that can block DNA replication and transcription, inducing mutations and potentially triggering cell death.[1][2] Studies have shown that even low doses of formaldehyde can induce a significant number of DPCs in bacteria like Escherichia coli.[1][2]
The formation of these adducts and crosslinks disrupts the intricate cellular machinery, leading to a cascade of events that overwhelm the bacterium's repair mechanisms. The extent of this damage dictates whether the outcome is bactericidal or bacteriostatic.
Quantifying the Threat: Bactericidal vs. Bacteriostatic Concentrations
The concentration of formaldehyde is a critical determinant of its effect on bacteria. Higher concentrations typically lead to a rapid and irreversible bactericidal action, while lower, sublethal concentrations may only inhibit growth, demonstrating a bacteriostatic effect. The distinction between these two actions is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Table 1: Bactericidal and Bacteriostatic Concentrations of Formaldehyde
| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference(s) |
| Escherichia coli | 0.013 - 0.027 g/L | 0.013 - 0.053 g/L | [1] |
| Staphylococcus aureus | 156 mg/L (0.02%) | Not explicitly stated, but concentrations of 0.07% and higher show 100% inhibition. | [3][4] |
| Aerobacter aerogenes | Bacteriostatic concentrations can be initially bactericidal. | Not explicitly quantified. | [5] |
Note: The precise MIC and MBC values can vary depending on the specific strain, growth conditions, and the methodology used.
Bacterial Defense and Counter-Offense: Stress Response and Detoxification
Bacteria are not passive victims of formaldehyde's assault. They have evolved sophisticated mechanisms to sense and respond to formaldehyde stress, as well as pathways to detoxify this harmful compound.
Sensing the Danger: The FrmR and EfgA Regulons
In Escherichia coli, the FrmR protein acts as a transcriptional repressor for the frmRA(B) operon, which encodes for formaldehyde detoxification enzymes.[6][7] In the absence of formaldehyde, FrmR binds to the promoter region of this operon, preventing the expression of the detoxification machinery. When formaldehyde enters the cell, it directly binds to FrmR, causing a conformational change that leads to its dissociation from the DNA. This de-repression allows for the transcription of the frmA and frmB genes, which encode for a glutathione-dependent formaldehyde dehydrogenase and an S-formylglutathione hydrolase, respectively, initiating the detoxification process.[6][7]
Another key player in the formaldehyde stress response is the EfgA protein. EfgA is a conserved formaldehyde sensor that, upon detecting elevated levels of formaldehyde, induces growth arrest.[8][9] This mechanism is distinct from enzymatic detoxification and is thought to be a protective measure to prevent further damage by halting cellular processes until the formaldehyde can be cleared.[8]
Detoxification Pathways: Neutralizing the Threat
Bacteria employ several enzymatic pathways to convert formaldehyde into less toxic compounds. The three major pathways are:
-
Thiol-Dependent Pathway: This is the most widespread detoxification system and utilizes thiols like glutathione (GSH) to capture formaldehyde and subsequently oxidize it to formate.[7]
-
Ribulose Monophosphate (RuMP)-Dependent Pathway: In this pathway, formaldehyde is condensed with ribulose-5-phosphate and then isomerized to fructose-6-phosphate, which can enter central carbon metabolism.[7]
-
Pterin-Dependent Pathway: This pathway involves the reaction of formaldehyde with a pterin cofactor, such as tetrahydrofolate, to form a methylene-tetrahydrofolate intermediate that can be further metabolized.[7]
Visualizing the Molecular Battleground
To better illustrate the complex molecular events underlying formaldehyde's action and the bacterial response, the following diagrams have been generated using the DOT language.
Experimental Protocols: A Guide to Key Assays
A crucial aspect of understanding formaldehyde's antimicrobial properties is the ability to experimentally determine its efficacy. The following are detailed methodologies for key experiments.
Broth Microdilution Method for Determining MIC and MBC
This method is a standard procedure for determining the minimum inhibitory and bactericidal concentrations of an antimicrobial agent.[10][11]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Bacterial culture in logarithmic growth phase, standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Formaldehyde stock solution of known concentration
-
Sterile diluent (e.g., sterile water or saline)
-
Incubator
-
Microplate reader (optional, for quantitative growth assessment)
-
Sterile agar plates
Procedure:
-
Preparation of Formaldehyde Dilutions:
-
Prepare a series of two-fold dilutions of the formaldehyde stock solution in MHB directly in the wells of the microtiter plate. The final volume in each well should be 100 µL. Include a growth control well (MHB with no formaldehyde) and a sterility control well (MHB only).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the test organism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of formaldehyde at which there is no visible growth. This can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a sterile agar plate.
-
Incubate the agar plates at the optimal temperature for 24-48 hours.
-
The MBC is the lowest concentration of formaldehyde that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies grow on the agar plate).
-
Chromatin Immunoprecipitation (ChIP) for Detecting DNA-Protein Crosslinks
ChIP is a powerful technique used to investigate the interaction of proteins with DNA in vivo. It can be adapted to identify the specific genomic locations of formaldehyde-induced DNA-protein crosslinks.[6][8][12][13]
Materials:
-
Bacterial culture
-
Formaldehyde (molecular biology grade)
-
Glycine
-
Lysis buffer with protease inhibitors
-
Sonicator
-
Antibody specific to a DNA-binding protein of interest (or a general antibody for total DPCs)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR machine and reagents
Procedure:
-
Crosslinking:
-
Treat the bacterial culture with 1% formaldehyde for a defined period (e.g., 10-15 minutes) at room temperature to induce protein-DNA crosslinks.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the chromatin.
-
Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication. The sonication conditions need to be optimized for the specific bacterial species and equipment.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the chromatin-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads several times with a series of stringent wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reversal of Crosslinks:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde crosslinks by incubating the samples at 65°C for several hours or overnight in the presence of a high salt concentration.
-
-
DNA Purification and Analysis:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.
-
Purify the DNA using a DNA purification kit.
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences, indicating the locations of the protein-DNA crosslinks.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 3. [Microbial resistance to formaldehyde. I. Comparative quantitative studies in some selected species of vegetative bacteria, bacterial spores, fungi, bacteriophages and viruses] [hero.epa.gov]
- 4. An optimized chromatin immunoprecipitation protocol using Staph-seq for analyzing genome-wide protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACTION OF FORMALDEHYDE ON MICROORGANISMS. III. BACTERICIDAL ACTION OF SUBLETHAL CONCENTRATIONS OF FORMALDEHYDE ON AEROBACTER AEROGENES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of a formaldehyde-sensing transcriptional regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 9. [Experimental studies on the bactericidal activity of formaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Proteomics of Bacteria Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. cusabio.com [cusabio.com]
The Pharmacokinetic Profile of Methenamine Hippurate in Preclinical Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenamine hippurate is a urinary antiseptic agent employed for the prophylaxis of recurrent urinary tract infections (UTIs). Its efficacy relies on the in-vivo hydrolysis of methenamine to formaldehyde in an acidic urine environment, which exerts a nonspecific bactericidal effect. The hippurate component contributes to maintaining the acidity of the urine and possesses some intrinsic antibacterial activity. Understanding the pharmacokinetic (PK) profile of this compound in various animal models is crucial for preclinical safety and efficacy evaluation, providing foundational data for human dose predictions and toxicological assessments. This technical guide synthesizes available data on the pharmacokinetics of this compound in key preclinical species—rats, dogs, and monkeys—and outlines common experimental methodologies.
Pharmacokinetic Parameters in Animal Models
While comprehensive quantitative pharmacokinetic data for this compound in animal models is not extensively published in publicly available literature, this section summarizes the available qualitative and semi-quantitative information derived from regulatory documents and related studies. The data is presented to facilitate a comparative overview across species.
Table 1: Summary of Oral Administration Studies of this compound in Animal Models
| Parameter | Rat | Dog | Monkey | Reference(s) |
| Dose Route | Oral (gavage, long-term) | Oral (long-term) | Oral (long-term) | [1] |
| Dose Range | 800 - 6400 mg/kg/day | 50 - 200 mg/kg/day | Twice the recommended human dose for 6 months | [1] |
| Absorption | Readily absorbed from the GI tract. | Readily absorbed from the GI tract. | Readily absorbed from the GI tract. | [1][2] |
| Metabolism | Methenamine is hydrolyzed to formaldehyde and ammonia in acidic urine. | Methenamine is hydrolyzed to formaldehyde and ammonia in acidic urine. | Methenamine is hydrolyzed to formaldehyde and ammonia in acidic urine. | [2][3] |
| Excretion | Primarily excreted in the urine. | Primarily excreted in the urine. | Primarily excreted in the urine. | [3][4] |
| Toxicology Notes | Long-term administration at high doses produced gastric and bladder irritation with some hemorrhagic sites and ulceration. No evidence of carcinogenicity was found in a long-term study. | Long-term administration produced gastric and bladder irritation with some hemorrhagic sites and ulceration. | No adverse effects were produced when administered for six months. | [1] |
Table 2: Summary of Intravenous Administration Studies of this compound in Animal Models
| Parameter | Rat | Dog | Reference(s) |
| Dose Route | Intravenous (single dose) | Intravenous (single dose) | [1] |
| Dose | Up to 600 mg/kg | Up to 600 mg/kg | [1] |
| Toxicology Notes | No toxic effects were observed. | No toxic effects were observed. | [1] |
Experimental Protocols
Animal Models and Dosing
-
Species: Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus monkeys are commonly used species in preclinical pharmacokinetic studies.
-
Housing and Acclimatization: Animals should be housed in controlled environments (temperature, humidity, light/dark cycle) and allowed to acclimatize for a minimum period before the study.
-
Dosing:
-
Oral Administration: For rats, oral gavage is a common method. For dogs and monkeys, the drug can be administered in gelatin capsules. Doses would be calculated based on body weight.
-
Intravenous Administration: The drug is dissolved in a suitable vehicle (e.g., sterile saline) and administered as a bolus injection or infusion, typically into a tail vein for rats or a cephalic or saphenous vein for dogs and monkeys.
-
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For rats, blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal samples. For dogs and monkeys, blood is typically collected from the cephalic or saphenous vein.
-
Urine and Feces Collection: Animals can be housed in metabolic cages to allow for the separate collection of urine and feces to determine the extent and routes of excretion.
-
Sample Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma. Plasma, urine, and homogenized feces samples are then stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method
A validated bioanalytical method is essential for the accurate quantification of methenamine and hippuric acid in biological matrices.
-
Method: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is a common and reliable method.
-
Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix.
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, linearity, selectivity, and stability.
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.
Visualizations
Metabolic Pathway of this compound
The primary mechanism of action of this compound involves its conversion to formaldehyde in an acidic environment.
Caption: Metabolic pathway of this compound to formaldehyde.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in an animal model.
Caption: Experimental workflow for a preclinical PK study.
Conclusion
The available data indicates that this compound is readily absorbed and primarily excreted via the kidneys in common preclinical animal models, including rats, dogs, and monkeys. The mechanism of action, reliant on the conversion to formaldehyde in acidic urine, is consistent across species. However, a significant gap exists in the public domain regarding detailed, quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for these models. Such data would be invaluable for more precise interspecies scaling and the development of pharmacokinetic/pharmacodynamic (PK/PD) models to better predict clinical outcomes. Future research should focus on generating and publishing this detailed quantitative data to enhance the understanding of this compound's disposition in preclinical species and to further support its role in combating recurrent UTIs.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methenamine Monograph for Professionals - Drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
The Impact of Urinary pH on the Hydrolysis and Efficacy of Methenamine Hippurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methenamine hippurate is a non-antibiotic urinary antiseptic utilized for the prophylactic treatment of recurrent urinary tract infections (UTIs). Its efficacy is entirely dependent on its conversion to the active bactericidal agent, formaldehyde, a process governed by the pH of the urine. This technical guide provides an in-depth analysis of the critical role urinary pH plays in the hydrolysis kinetics of this compound. It consolidates quantitative data on hydrolysis rates and formaldehyde concentrations, details key experimental methodologies for assessing the drug's activity, and presents the underlying biochemical pathways through visual diagrams. Understanding these pH-dependent dynamics is paramount for the research and development of urinary antiseptics and for optimizing the clinical application of this compound.
Introduction
This compound serves as a crucial alternative to long-term antibiotic prophylaxis for recurrent UTIs, a significant advantage in an era of rising antimicrobial resistance.[1][2] It is a prodrug, meaning it is inactive until it is chemically converted into its active form within the body.[3] This conversion is not enzymatic but a simple, acid-catalyzed hydrolysis that occurs in the urinary tract. The efficacy of this compound is therefore inextricably linked to the chemical environment of the urine, specifically its acidity. This guide will explore the fundamental chemical principles and quantitative relationships that dictate its therapeutic action.
Mechanism of Action
The Hydrolysis Pathway
This compound is a salt composed of methenamine and hippuric acid. Upon excretion into the urine, the methenamine moiety undergoes acid-catalyzed hydrolysis.[4] In an acidic environment (pH < 6.0), methenamine breaks down to generate formaldehyde and ammonia.[1][4] The hippuric acid component of the salt contributes to maintaining an acidic urinary pH, thereby facilitating the conversion.[5] This reaction is fundamental to the drug's therapeutic effect, as methenamine itself has no intrinsic antimicrobial properties.
Caption: Hydrolysis of Methenamine in Acidic Urine
Antibacterial Action of Formaldehyde
The formaldehyde generated from methenamine hydrolysis is a potent, broad-spectrum antimicrobial agent.[3][6] Its mechanism of action is non-specific; as a highly reactive aldehyde, it readily reacts with primary amines and thiol groups on microbial macromolecules.[6][7] This leads to the denaturation of essential bacterial proteins and nucleic acids, causing irreversible cross-linking and subsequent cell death.[3][7][8] This non-specific action means that the development of bacterial resistance to formaldehyde is highly unlikely.[2]
Caption: Antibacterial Mechanism of Formaldehyde
Quantitative Impact of pH on Hydrolysis Kinetics
The conversion of methenamine to formaldehyde follows apparent first-order kinetics and is highly pH-dependent.[9] As the urinary pH decreases, the rate of hydrolysis increases exponentially. This relationship is the single most critical factor determining whether therapeutic concentrations of formaldehyde can be achieved.
Table 1: Methenamine Hydrolysis Half-Life at Various pH Levels This table summarizes the time required for half of the methenamine to be converted to formaldehyde at different pH values, as determined in in-vitro studies at physiological temperature.
| Urinary pH | Half-Life (t½) of Methenamine | Data Source(s) |
| 2.0 | 1.6 hours | [10] |
| 5.0 | 20 hours | [9] |
| 5.8 | 13.8 hours | [10] |
| 6.5 | ~400 hours | [9] |
| Data derived from studies in buffer systems and pooled urine.[9][10] |
Table 2: Achievable Formaldehyde Concentrations This table outlines the formaldehyde concentrations that can be achieved under specific conditions of pH and initial methenamine concentration.
| Urinary pH | Methenamine Concentration | Resulting Formaldehyde Concentration | Time to Achieve | Data Source(s) |
| ≤ 5.7 | ≥ 0.6 mg/mL | ≥ 25 µg/mL | Not Specified | [11] |
| ≤ 5.85 | ≥ 1.0 mg/mL | ≥ 25 µg/mL | Not Specified | [11] |
| 6.0 | 750 µg/mL | > 28 µg/mL | 3 hours | [9] |
These data clearly illustrate that unless the urine is maintained at a pH below 6.0, only a small fraction of the methenamine dose is converted to its active form.[9]
Factors Influencing Efficacy
The clinical success of this compound therapy depends on maintaining an acidic urinary environment. Several factors can influence this critical parameter.
Caption: Factors Influencing this compound Efficacy
While co-administration of acidifying agents like ascorbic acid is common, its ability to significantly lower urinary pH has been questioned in some studies.[12] A significant challenge arises from UTIs caused by urea-splitting organisms (e.g., Proteus mirabilis), which produce urease, an enzyme that hydrolyzes urea to ammonia, thereby raising urinary pH and inhibiting formaldehyde production.
Key Experimental Protocols
Protocol for Determining Methenamine Hydrolysis Rate (In Vitro)
This protocol is a composite based on methodologies described in kinetic studies.[9][10]
-
Preparation of Media: Create a series of citrate-phosphate buffers with pH values ranging from 4.5 to 7.0. Alternatively, use pooled human urine adjusted to the desired pH values.
-
Incubation: Pre-warm the buffered solutions or urine to 37.5°C in a temperature-controlled water bath.
-
Initiation of Reaction: Add a known concentration of methenamine to each solution to initiate the hydrolysis reaction.
-
Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Analysis: Immediately analyze the concentration of unhydrolyzed methenamine in each aliquot using Gas-Liquid Chromatography (GLC).[10]
-
Data Calculation: For each pH value, plot the natural logarithm of the methenamine concentration versus time. The slope of this line is the negative of the apparent first-order rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Caption: Experimental Workflow for Hydrolysis Kinetics
Protocol for Quantification of Formaldehyde in Urine
This spectrophotometric method allows for the determination of formaldehyde in the presence of methenamine.[13]
-
Principle: The assay is based on a colorimetric reaction between formaldehyde, tryptophan, sulfuric acid, and ferric chloride. Methenamine, which would interfere, is first removed by precipitation.
-
Sample Preparation:
-
To a urine sample, add mercuric chloride solution to precipitate the unhydrolyzed methenamine.
-
Centrifuge the sample. Repeat the precipitation and centrifugation steps on the supernatant two more times to ensure complete removal of methenamine.
-
-
Color Development:
-
To the final methenamine-free supernatant, add tryptophan reagent, followed by concentrated sulfuric acid, and finally ferric chloride solution.
-
Allow the color to develop for a specified time.
-
-
Measurement: Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength.
-
Quantification: Determine the formaldehyde concentration by comparing the sample's absorbance to a standard curve prepared with known concentrations of formaldehyde. This method can detect formaldehyde levels as low as 5.0 µg/mL.[13]
Clinical Efficacy and Bactericidal Concentrations
The ultimate efficacy of this compound hinges on the ability to generate and maintain a urinary formaldehyde concentration sufficient to inhibit or kill uropathogens.
Table 3: Bactericidal and Bacteriostatic Concentrations of Formaldehyde
| Concentration Range | Effect | Data Source(s) |
| ≥ 25 µg/mL | Bacteriostatic / Measurable antibacterial effect | [4][11][14] |
| > 28 µg/mL | Bactericidal | [9] |
| > 50 µg/mL | Bactericidal (with < 2 hours exposure) | [14] |
By comparing the data in Table 2 and Table 3, it is evident that achieving a urinary pH of 5.7 or lower is necessary to produce formaldehyde levels that are reliably bacteriostatic or bactericidal.[11]
Conclusion
The conversion of this compound to its active antimicrobial agent, formaldehyde, is a chemical process entirely dependent on the hydrogen ion concentration of the urine. Quantitative kinetic data demonstrate a dramatic decrease in the rate of hydrolysis as the pH rises above 6.0, rendering the drug sub-therapeutic. For drug development professionals, this underscores the potential for formulations that could include or promote urinary acidification. For researchers and clinicians, it highlights the critical need to monitor and manage urinary pH through diet or other interventions to ensure the intended prophylactic efficacy of this compound is achieved. Future research should focus on large-scale trials to clarify optimal acidification strategies and the long-term effectiveness of this non-antibiotic alternative.[15]
References
- 1. jpbs.in [jpbs.in]
- 2. Tackling antimicrobial resistance with formaldehyde: A potential solution to treatment of urinary tract infections - Formacare [formacare.eu]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]
- 7. Frontiers | Formaldehyde Stress Responses in Bacterial Pathogens [frontiersin.org]
- 8. Formaldehyde Stress Responses in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of Formaldehyde from Methenamine: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formaldehyde generation from methenamine salts in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of methenamine and formaldehyde in the urine of humans after methenamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.mdedge.com [cdn.mdedge.com]
- 15. researchgate.net [researchgate.net]
The Dual-Pronged Attack: Unraveling the Role of Hippuric Acid in Methenamine Hippurate's Antimicrobial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methenamine hippurate, a cornerstone in the prophylactic treatment of recurrent urinary tract infections (UTIs), exerts its antimicrobial effect through a synergistic interplay of its two components: methenamine and hippuric acid. While the conversion of methenamine to the potent antiseptic formaldehyde in acidic urine is widely recognized as the primary mechanism of action, the multifaceted role of hippuric acid is crucial for the drug's overall efficacy. This technical guide delves into the core functions of hippuric acid, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to provide a comprehensive understanding for researchers and drug development professionals.
The Pivotal Role of Hippuric Acid: More Than Just an Acidifier
Hippuric acid contributes to the therapeutic action of this compound through two primary mechanisms: ensuring an acidic urinary environment and possessing intrinsic antibacterial properties.
Maintaining Urinary Acidity: The Key to Formaldehyde Activation
The conversion of methenamine to formaldehyde is a pH-dependent hydrolysis reaction that occurs optimally in an acidic environment (pH ≤ 5.5). Hippuric acid, being an organic acid, is excreted in the urine and contributes to lowering and maintaining the urinary pH within this optimal range. This acidification is critical for the continuous generation of formaldehyde, the primary bactericidal agent.
Clinical data indicates that administration of this compound can lead to a notable decrease in urinary pH. For instance, high-dose treatment has been shown to reduce urinary pH from a mean of 7.0 to 6.5.[1] While the standard 1-gram twice-daily dosage is designed to maintain an acidic pH, the extent of acidification can be influenced by diet and individual patient physiology.[2][3]
Intrinsic Antimicrobial Activity of Hippuric Acid
Beyond its role as a urinary acidifier, hippuric acid itself exhibits bacteriostatic and bactericidal activity against common uropathogens. Although generally considered to have limited antimicrobial potency on its own, its presence in the urinary tract contributes to the overall antimicrobial environment.[4][5][6]
Quantitative Analysis of Hippuric Acid's Contribution
To fully appreciate the role of hippuric acid, it is essential to examine the quantitative data regarding its antimicrobial efficacy and pharmacokinetic profile.
Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of an antimicrobial agent's potency. The following table summarizes the in vitro activity of hippuric acid against common uropathogens.
| Uropathogen | MIC (mg/mL) | MBC (mg/mL) |
| Escherichia coli | 8.3 | >8.3 |
| Staphylococcus aureus | 8.3 | >8.3 |
| Proteus mirabilis | 8.3 | >8.3 |
| Pseudomonas aeruginosa | 8.3 | >8.3 |
Source: Synergistic activity of weak organic acids against uropathogens.[1]
It is important to note that while these concentrations are higher than those of many conventional antibiotics, the continuous presence of hippuric acid in the urine, coupled with the action of formaldehyde, contributes to the overall suppressive effect on bacterial growth.
Pharmacokinetic Profile
The pharmacokinetic properties of hippuric acid following oral administration of this compound are characterized by rapid absorption and excretion.
| Pharmacokinetic Parameter | Methenamine | Hippuric Acid |
| Absorption | Rapidly absorbed from the GI tract.[2] | Rapidly absorbed.[2][6] |
| Metabolism | Hydrolyzed to formaldehyde in acidic urine. Minimal systemic metabolism.[2] | Primarily excreted unchanged. |
| Excretion | Over 90% of the methenamine moiety is excreted in the urine within 24 hours.[2][6] | The hippurate moiety is rapidly excreted in the urine via both glomerular filtration and tubular secretion.[2][6] |
| Onset of Antibacterial Activity | Demonstrable in the urine within 30 minutes after a single 1-gram dose.[2][6][7] | N/A |
Note: Specific Cmax, Tmax, and half-life values for hippuric acid from this compound are not consistently reported in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of hippuric acid.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of hippuric acid that inhibits the visible growth of a microorganism.
Materials:
-
Hippuric acid stock solution
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Hippuric Acid Dilutions: a. Prepare a 2x concentrated stock solution of hippuric acid in MHB. b. Perform serial two-fold dilutions of the hippuric acid stock solution in the wells of a 96-well microtiter plate, with each well containing 100 µL of the diluted solution.
-
Inoculum Preparation: a. Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. b. Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a 1:2 dilution of the hippuric acid concentrations. b. Include a growth control well (MHB with inoculum, no hippuric acid) and a sterility control well (MHB only).
-
Incubation: a. Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
Interpretation: a. The MIC is the lowest concentration of hippuric acid at which there is no visible growth (turbidity) of the microorganism.
High-Performance Liquid Chromatography (HPLC) for Quantification of Hippuric Acid in Urine
This method allows for the precise measurement of hippuric acid concentrations in urine samples.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase (e.g., a mixture of methanol, water, and acetic acid)
-
Hippuric acid standard solutions
-
Urine samples
Procedure:
-
Sample Preparation: a. Centrifuge urine samples to remove particulate matter. b. Dilute the urine samples with the mobile phase as needed.
-
Chromatographic Conditions: a. Set the HPLC system with a C18 column. b. Use a mobile phase of methanol:water:acetic acid (e.g., 20:80:0.2 v/v/v).[8] c. Set the flow rate (e.g., 0.8 mL/min).[9] d. Set the UV detector to a wavelength of 254 nm.[9]
-
Calibration Curve: a. Prepare a series of standard solutions of hippuric acid of known concentrations. b. Inject the standard solutions into the HPLC system and record the peak areas. c. Plot a calibration curve of peak area versus concentration.
-
Analysis of Urine Samples: a. Inject the prepared urine samples into the HPLC system. b. Identify the hippuric acid peak based on its retention time compared to the standard. c. Quantify the concentration of hippuric acid in the urine samples using the calibration curve.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key processes involved in the activity of this compound.
Beyond Acidity: Exploring Other Potential Roles of Hippuric Acid
While the primary roles of hippuric acid in urinary acidification and its intrinsic antimicrobial activity are well-established, ongoing research continues to explore other potential contributions to the overall efficacy of this compound.
Inhibition of Bacterial Urease
Some uropathogens, such as Proteus mirabilis, produce the enzyme urease, which hydrolyzes urea into ammonia. This process raises the urinary pH, creating a more favorable environment for bacterial growth and potentially reducing the efficacy of methenamine by inhibiting its conversion to formaldehyde. While not definitively established for hippuric acid, some organic acids have been shown to inhibit urease activity.[10][11][12] Further investigation is warranted to determine if hippuric acid has a clinically significant inhibitory effect on bacterial urease.
Effects on Bacterial Adherence
The initial step in the pathogenesis of UTIs is the adherence of bacteria to the urothelial cells lining the urinary tract. Some studies have suggested that certain compounds can interfere with this process. While direct evidence for hippuric acid's anti-adhesive properties is limited, the alteration of the urinary environment through pH reduction could indirectly affect bacterial adherence mechanisms.
Conclusion
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. droracle.ai [droracle.ai]
- 3. reddit.com [reddit.com]
- 4. Methenamine and its salts as urinary tract antiseptics: variables affecting the antibacterial activity of formaldehyde, mandelic acid, and hippuric acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippuric Acid as a Significant Regulator of Supersaturation in Calcium Oxalate Lithiasis: The Physiological Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methenamine Hippurate: A Review of its Potential for Non-Urinary Tract Antimicrobial Applications
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Methenamine hippurate, a well-established urinary antiseptic, has a long history of safe and effective use in the prophylaxis of recurrent urinary tract infections (UTIs). Its unique mechanism of action, the pH-dependent hydrolysis to the broad-spectrum antimicrobial agent formaldehyde, has largely confined its clinical application to the acidic environment of the urinary tract. However, the increasing threat of antimicrobial resistance necessitates the exploration of novel applications for existing drugs. This technical guide provides an in-depth review of the existing literature on this compound and explores its potential for non-UTI antimicrobial applications. We consolidate available quantitative data on its antimicrobial spectrum, detail experimental protocols from key studies, and discuss the challenges and opportunities for expanding its therapeutic use.
Core Mechanism of Action: The Foundation and the Hurdle
This compound itself is a prodrug, a salt of methenamine and hippuric acid. It is readily absorbed from the gastrointestinal tract and remains largely inert in the bloodstream at physiological pH.[1] Its antimicrobial efficacy is realized upon its excretion into the urine, where an acidic environment (pH ≤ 5.5) catalyzes the hydrolysis of methenamine into formaldehyde and ammonia.[2][3] Formaldehyde exerts a non-specific bactericidal effect by denaturing bacterial proteins and nucleic acids.[2] This non-specific mechanism is a key advantage, as it is believed that bacteria do not develop resistance to formaldehyde.[4] The hippuric acid component contributes to maintaining the acidity of the urine.[5]
This dependency on an acidic environment is the primary obstacle to systemic or widespread non-UTI applications. However, it also presents an opportunity for targeted therapy in localized, non-urinary body sites where a low pH can be achieved or is naturally present.
Signaling Pathway: Activation of this compound
References
- 1. Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An oldie but a goodie: Methenamine as a nonantibiotic solution to the prevention of recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound for preventing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Quantification of Methenamine Hippurate in Biological Fluids Using HPLC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methenamine hippurate is a urinary antiseptic agent that exerts its antimicrobial effect through the hydrolysis of methenamine to formaldehyde in an acidic environment. The hippurate component contributes to maintaining the acidity of the urine and possesses some intrinsic antibacterial activity. Accurate quantification of methenamine and its active metabolite, hippuric acid, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the simultaneous quantification of methenamine and hippuric acid in plasma using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The described method is sensitive, specific, and robust, making it suitable for regulated bioanalysis.
Introduction
This compound is utilized for the prophylactic and suppressive treatment of recurrent urinary tract infections (UTIs). Upon oral administration, it is absorbed from the gastrointestinal tract and is primarily excreted in the urine. In the acidic milieu of the lower urinary tract (pH ≤ 5.5), methenamine is hydrolyzed to formaldehyde and ammonia, with formaldehyde being the active bactericidal agent. The hippuric acid component also contributes to the acidic urinary environment. Given its mechanism of action, the quantification of both methenamine and hippuric acid in biological fluids is essential for understanding its disposition and therapeutic efficacy.
This document outlines a comprehensive HPLC-MS method for the simultaneous determination of methenamine and hippuric acid in plasma. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters.
Metabolic Pathway of this compound
This compound is not metabolized by hepatic enzymes but rather undergoes hydrolysis in an acidic environment. The primary site of its conversion to the active component, formaldehyde, is the urine.
Caption: Metabolic Pathway of this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is adapted from a method for the analysis of methenamine in rat plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Addition: Add 50 µL of the internal standard (IS) working solution (e.g., Methenamine-¹³C₆, ¹⁵N₄ in acetonitrile) to each tube, except for blank samples. For blank samples, add 50 µL of acetonitrile.
-
Precipitating Agent: Add 200 µL of acetonitrile to each tube.
-
Vortexing: Vortex mix all tubes for 1 minute at high speed.
-
Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean vial for HPLC-MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following conditions are a composite based on published methods for methenamine and general knowledge of hippuric acid analysis.
Table 1: HPLC and Mass Spectrometry Parameters
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | HILIC Column (e.g., for Methenamine) or C18 Column (e.g., for Hippuric Acid). A mixed-mode column may also be suitable. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of Methenamine and Hippuric Acid (A typical HILIC gradient may start with high organic and decrease over time). |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Agilent Ultivo Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Methenamine: 141.0 → 112.1Hippuric Acid: 180.1 → 105.1 (Example, requires optimization) |
| Fragmentor Voltage | Optimized for each analyte |
| Collision Energy | Optimized for each analyte |
Experimental Workflow
Application Notes and Protocols for Testing Methenamine Hippurate in Experimental Models of Urinary Tract Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenamine hippurate is a urinary antiseptic that has been used for the prophylaxis of recurrent urinary tract infections (UTIs). Its mechanism of action relies on the hydrolysis of methenamine to formaldehyde in an acidic urine environment, with the hippuric acid component contributing to maintaining this acidity.[1][2] Formaldehyde exerts a broad-spectrum bactericidal effect by denaturing bacterial proteins and nucleic acids.[1][3] Given the rise of antibiotic resistance, there is renewed interest in non-antibiotic therapies like this compound.[4][5] This document provides detailed application notes and protocols for testing the efficacy of this compound in established experimental models of UTI.
Key Experimental Models
Two primary animal models are recommended for evaluating the efficacy of this compound against UTIs: the murine transurethral UTI model and the murine catheter-associated UTI (CAUTI) model.
Murine Transurethral Urinary Tract Infection Model
This model mimics uncomplicated cystitis in humans and is suitable for assessing the prophylactic and therapeutic efficacy of this compound.
Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model
This model is particularly relevant for studying infections associated with indwelling urinary catheters, a common source of nosocomial infections.
Data Presentation
The following tables summarize key quantitative data from a representative study using an aged murine UTI model to evaluate this compound. This study highlights the drug's effects on bladder barrier function, though a significant reduction in bacteriuria was not observed in this specific model.[1] It is crucial for researchers to generate further data on bacterial load reduction in various models.
Table 1: Effect of this compound on Bacteriuria in an Aged Murine UTI Model [1]
| Treatment Group | Mean Urinary pH (± SD) | Proportion of Mice with Bacteriuria (>10³ CFU/mL) | Statistical Significance (p-value) |
| Control | 4.8 ± 0.2 | Non-significant trend towards a higher proportion | p = 0.06 |
| This compound | 4.6 ± 0.3 | Non-significant trend towards a lower proportion | p = 0.06 |
Table 2: Effect of this compound on Bladder Barrier Function in an Aged Murine UTI Model [1][2][4][5]
| Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | Outcome |
| Urothelial Permeability (FITC-Dextran Assay) | Greater permeability into deeper urothelial layers | Decreased permeability, fluorescence retained in superficial layers | Enhanced Barrier Function |
| Urinary Secretory IgA (ng/mL) | Lower levels post-infection | Significantly increased levels at most time points post-infection | Enhanced Mucosal Immunity |
| Urothelial Shedding (cells/50 µL) | 56.2 ± 88.4 (Day 1) | 4.4 ± 8.2 (Day 1) | No significant difference |
Experimental Protocols
Protocol 1: Murine Transurethral UTI Model
This protocol is adapted from established methods for inducing UTI in female mice.
Materials:
-
8-12 week old female C57BL/6 or C3H/HeN mice
-
Uropathogenic Escherichia coli (UPEC), e.g., UTI89 strain
-
Luria-Bertani (LB) broth and agar
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound formulation for oral gavage
-
Vehicle control (e.g., sterile water)
-
Isoflurane anesthesia system
-
Sterile polyethylene tubing (PE-10) fitted over a 30-gauge needle on a 1 mL syringe
-
Tissue homogenizer
-
Spiral plater and colony counter
Procedure:
-
Inoculum Preparation:
-
Culture UPEC from a frozen stock on an LB agar plate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB broth and incubate statically at 37°C for 18-24 hours to promote type 1 pili expression.
-
Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of 1-2 x 10⁸ CFU/mL. The final inoculum per mouse will be 50 µL (1-2 x 10⁷ CFU).
-
-
This compound Administration (Prophylactic Regimen):
-
Administer this compound or vehicle control to mice via oral gavage for a specified period (e.g., 7-14 days) prior to infection. The dosage should be calculated based on human equivalent doses.
-
-
Transurethral Inoculation:
-
Anesthetize mice using isoflurane.
-
Place the mouse in a supine position.
-
Gently expel any residual urine from the bladder by applying light pressure to the lower abdomen.
-
Introduce the lubricated sterile catheter into the urethral meatus and advance it into the bladder.
-
Slowly instill 50 µL of the bacterial suspension into the bladder.
-
Slowly withdraw the catheter.
-
-
Post-Infection Monitoring and Sample Collection:
-
At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
-
Quantification of Bacterial Load:
-
Homogenize the bladder and both kidneys separately in 1 mL of sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate on LB agar using a spiral plater.
-
Incubate the plates at 37°C for 18-24 hours and enumerate the colonies to determine the CFU per organ.
-
Protocol 2: Murine Catheter-Associated UTI (CAUTI) Model
This protocol involves the surgical implantation of a catheter segment into the mouse bladder.
Materials:
-
Same as Protocol 1, with the addition of:
-
Sterile silicone catheter segments (approx. 5 mm)
-
Surgical instruments for bladder exposure and catheter implantation
Procedure:
-
Inoculum and Drug Administration:
-
Prepare the bacterial inoculum and administer this compound as described in Protocol 1.
-
-
Catheter Implantation and Inoculation:
-
Anesthetize the mouse and perform a laparotomy to expose the bladder.
-
Make a small incision in the bladder dome.
-
Instill 50 µL of the UPEC suspension directly into the bladder.
-
Insert a sterile 5 mm silicone catheter segment into the bladder lumen.
-
Suture the bladder incision and close the abdominal wall and skin.
-
-
Post-Surgical Care and Sample Collection:
-
Provide appropriate post-operative analgesia and care.
-
At the desired endpoint, euthanize the mice.
-
Aseptically harvest the bladder, kidneys, and the implanted catheter segment.
-
-
Quantification of Bacterial Load:
-
Process the bladder and kidneys as described in Protocol 1.
-
To quantify bacteria adhering to the catheter, place the explanted catheter in a microfuge tube with sterile PBS and sonicate to dislodge the biofilm.
-
Plate the resulting bacterial suspension to determine CFU per catheter segment.
-
Protocol 3: Histopathological Analysis
Procedure:
-
Tissue Fixation:
-
Immediately after harvesting, fix the bladder tissue in 10% neutral buffered formalin or methacarn solution.[1]
-
-
Processing and Staining:
-
Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope to assess for signs of inflammation (e.g., edema, neutrophil infiltration), urothelial damage, and other pathological changes.
-
Protocol 4: Urodynamic Studies
Urodynamic studies in rodent models can assess bladder function. While no specific data exists for this compound in UTI models, this protocol outlines the general procedure.
Materials:
-
Rat or mouse model of UTI
-
Anesthesia (e.g., urethane or ketamine/xylazine)
-
Bladder catheter connected to a pressure transducer and infusion pump
-
Data acquisition system
Procedure:
-
Surgical Preparation:
-
Anesthetize the animal.
-
Implant a catheter into the bladder dome, secured with a purse-string suture.
-
Exteriorize the catheter and connect it to the urodynamic equipment.
-
-
Cystometry:
-
Allow the animal to stabilize after surgery.
-
Infuse saline into the bladder at a constant rate.
-
Record intravesical pressure changes during filling and voiding.
-
-
Data Analysis:
-
Analyze the cystometrogram to determine parameters such as bladder capacity, voiding pressure, and frequency of non-voiding contractions.
-
Visualizations
Signaling Pathway of UPEC-Induced Inflammation
Caption: UPEC binding to TLR4 on urothelial cells initiates an inflammatory cascade.
Experimental Workflow for Testing this compound
Caption: Workflow for evaluating this compound in a murine UTI model.
Logical Relationship of this compound's Mechanism of Action
Caption: this compound's conversion to formaldehyde in acidic urine.
References
- 1. The impact of this compound treatment on bladder barrier function and inflammation in aged mice and women with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for preventing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. The Impact of this compound Treatment on Urothelial Integrity and Bladder Inflammation in Aged Female Mice and Women With Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Murine Model of Recurrent UTI Prophylaxis with Methenamine Hippurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recurrent urinary tract infections (rUTIs) represent a significant clinical challenge, often necessitating long-term antibiotic prophylaxis, which contributes to the growing problem of antimicrobial resistance.[1][2][3] Methenamine hippurate is a urinary antiseptic that functions as a prodrug, hydrolyzing in acidic urine to produce formaldehyde, a potent, broad-spectrum antimicrobial agent.[1][4][5][6] This mechanism of action is localized to the urinary tract, minimizing systemic side effects and the risk of developing antibiotic resistance.[1][6] This document provides detailed protocols for developing and utilizing a murine model to evaluate the prophylactic efficacy of this compound against recurrent UTIs.
Recent studies in murine models have suggested that this compound not only has a bacteriostatic effect but may also enhance the bladder's barrier function by decreasing urothelial permeability and increasing urinary secretory IgA levels.[2][7][8] The murine model of UTI is a robust and flexible system for studying host-pathogen interactions and the progression of UTIs.[9][10][11][12][13] This model allows for quantitative assessment of bacterial loads and histopathological analysis of bladder and kidney tissues.[9][10][13]
These application notes will guide researchers through the establishment of a recurrent UTI model in mice and the subsequent evaluation of this compound as a prophylactic agent. The protocols are designed to be comprehensive, providing a framework for preclinical assessment of this non-antibiotic alternative for rUTI prevention.
Mechanism of Action: this compound
This compound's efficacy relies on its conversion to formaldehyde in an acidic environment.[4][5][6] The hippuric acid component helps to maintain the acidity of the urine, which is crucial for this conversion.[6] Formaldehyde exerts its antimicrobial effect by denaturing bacterial proteins and nucleic acids.[4][5]
References
- 1. buzzrx.com [buzzrx.com]
- 2. The impact of this compound treatment on bladder barrier function and inflammation in aged mice and women with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resurgence of this compound in the prevention of recurrent UTIs in women- a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of this compound Treatment on Urothelial Integrity and Bladder Inflammation in Aged Female Mice and Women With Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A murine model of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. A murine model of urinary tract infection | Semantic Scholar [semanticscholar.org]
- 13. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Culture Assays to Determine Methenamine Hippurate Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methenamine hippurate is a urinary tract antiseptic used for the prophylactic or suppressive treatment of recurrent urinary tract infections (UTIs).[1][2] Its mechanism of action relies on the hydrolysis of methenamine into formaldehyde and ammonia in an acidic environment, typically urine with a pH of 5.5 or lower.[3] Formaldehyde, a potent, non-specific bactericidal agent, denatures proteins and nucleic acids of bacteria.[3][4] While effective as an antiseptic, it is crucial to understand the potential cytotoxic effects of formaldehyde on host urothelial cells. Some studies suggest that at therapeutic levels, this compound may enhance bladder barrier function without causing significant inflammation or urothelial shedding.[5][6][7][8] However, a detailed in vitro assessment is necessary to determine the dose-dependent cytotoxic profile.
This application note provides a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using a panel of standard cell culture assays. These assays quantify cell viability, membrane integrity (necrosis), and programmed cell death (apoptosis).
Principle of Cytotoxicity Assessment
The cytotoxic potential of a compound can manifest through different mechanisms, primarily necrosis and apoptosis.
-
Necrosis: A form of cell death resulting from acute cellular injury, characterized by the loss of plasma membrane integrity and the release of intracellular contents.[9]
-
Apoptosis: A regulated, programmed cell death process involving a cascade of specific enzymes called caspases.[10][11] It is characterized by distinct morphological changes, including the externalization of phosphatidylserine (PS) on the cell membrane.[12][13]
This guide employs a multi-parametric approach to distinguish between these cell death modalities, providing a complete cytotoxic profile of this compound.
Experimental Design Considerations
Cell Line Selection
The choice of cell line is critical for relevant results.
-
Urothelial Cell Lines: Human bladder epithelial cells are the most physiologically relevant model. Commonly used lines include T24 and 5637 (from bladder carcinoma) or the SV40-immortalized human urothelial cell line (UROtsa).
-
Other Cell Lines: Kidney epithelial cells (e.g., HEK293, HK-2) or fibroblasts can also be used to assess broader cytotoxicity.[14][15]
pH Control
Since the activation of methenamine to formaldehyde is pH-dependent, careful control of the cell culture medium's pH is essential. Standard culture medium is typically buffered to pH 7.2-7.4. To mimic the acidic urine environment, the medium should be acidified. It is recommended to test a range of pH values (e.g., pH 5.5, 6.0, 6.5) to determine the optimal conditions for formaldehyde release and its subsequent effect on the cells. Use sterile HCl or a biologically compatible buffer like MES to adjust the pH.
Compound Preparation and Controls
-
This compound Stock Solution: Prepare a high-concentration stock solution in sterile, acidified water or PBS (pH adjusted). Further dilutions should be made in the pH-adjusted culture medium.
-
Vehicle Control: Cells treated with the same solvent and at the same pH as the test compound but without this compound.
-
Positive Controls:
-
For general cytotoxicity/necrosis: Triton™ X-100 (0.1-1%) to induce maximal cell lysis.
-
For apoptosis: Staurosporine (1 µM) or doxorubicin.
-
-
Negative Control: Untreated cells in normal (or pH-adjusted) culture medium.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of this compound and the workflows for assessing its cytotoxicity.
Caption: Mechanism of this compound activation and cytotoxicity.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Distinguishing cell death stages with Annexin V/PI staining.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[18]
-
Solubilization solution: DMSO or 0.01 M HCl with 10% SDS.[19]
-
96-well flat-bottom plates.
-
Plate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of fresh, pH-adjusted medium containing various concentrations of this compound. Include vehicle and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Incubation with MTT: Incubate for 4 hours at 37°C, protecting the plate from light.[17][19]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[18][20]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[17]
Protocol 2: Membrane Integrity Assessment (LDH Cytotoxicity Assay)
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[21][22]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, Thermo Fisher).
-
96-well flat-bottom plates.
-
Plate reader (absorbance at ~490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional wells for controls:
-
Spontaneous LDH Release: Vehicle control cells.
-
Maximum LDH Release: Cells treated with the kit's lysis buffer or Triton X-100 (1%) 45 minutes before the assay endpoint.
-
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[21]
-
Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[23]
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm.[23]
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates viable, apoptotic, and necrotic cells.[12][24] Annexin V binds to phosphatidylserine on early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[13][25]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting:
-
Suspension cells: Collect by centrifugation.
-
Adherent cells: Gently detach using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity.[25]
-
-
Washing: Wash cells twice with cold PBS and then once with 1X Binding Buffer.[26]
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[25]
-
Analysis: Immediately add 400 µL of 1X Binding Buffer and analyze by flow cytometry (within 1 hour).[26]
Protocol 4: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[10][28] Luminescent or colorimetric kits are widely available.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar.
-
Opaque-walled 96-well plates (for luminescence).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-2 from the MTT protocol, using an opaque-walled plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. Mix gently on a plate shaker.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.[10]
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables. Calculate the mean and standard deviation for each treatment group from at least three biological replicates.
Cell Viability (MTT Assay)
Calculate the percentage of cell viability relative to the vehicle control. % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
|---|---|---|---|
| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |
| 10 | 1.180 | 0.070 | 94.4% |
| 50 | 0.950 | 0.065 | 76.0% |
| 100 | 0.630 | 0.050 | 50.4% |
| 200 | 0.310 | 0.040 | 24.8% |
| 500 | 0.150 | 0.025 | 12.0% |
Cytotoxicity (LDH Assay)
Calculate the percentage of cytotoxicity using the spontaneous and maximum LDH release controls. % Cytotoxicity = [(Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100
Table 2: Membrane Damage Induced by this compound (LDH Assay)
| Concentration (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
|---|---|---|---|
| 0 (Spontaneous) | 0.210 | 0.015 | 0% |
| 10 | 0.250 | 0.020 | 5.1% |
| 50 | 0.450 | 0.035 | 30.8% |
| 100 | 0.780 | 0.060 | 73.1% |
| 200 | 0.950 | 0.075 | 94.9% |
| Max Release | 1.000 | 0.090 | 100% |
Apoptosis and Necrosis (Annexin V/PI and Caspase Assays)
Quantify the percentage of cells in each quadrant from the flow cytometry data and the relative luminescence units (RLU) for caspase activity.
Table 3: Apoptosis and Caspase Activation by this compound
| Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Control) |
|---|---|---|---|
| 0 (Vehicle Control) | 2.1% | 1.5% | 1.0 |
| 50 | 15.8% | 5.2% | 3.5 |
| 100 | 35.2% | 18.9% | 8.2 |
| 200 | 20.1% | 55.7% | 4.1 |
Note: A decrease in the caspase fold change at very high concentrations may indicate a shift from apoptosis to necrosis as the primary mode of cell death.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of this compound Treatment on Urothelial Integrity and Bladder Inflammation in Aged Female Mice and Women With Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of this compound treatment on bladder barrier function and inflammation in aged mice and women with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. The assessment of urinary catheter toxicity using cell cultures: validation by comparison with an animal model [pubmed.ncbi.nlm.nih.gov]
- 15. Tissue Culture Models of AKI: From Tubule Cells to Human Kidney Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 25. bosterbio.com [bosterbio.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. kumc.edu [kumc.edu]
- 28. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]
Application Note: Spectrophotometric Determination of Methenamine Hippurate in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methenamine hippurate is a urinary tract antiseptic agent that is effective in the treatment and prevention of urinary tract infections.[1][2] Its mechanism of action involves the hydrolysis of methenamine to formaldehyde in an acidic urine environment, which provides a broad-spectrum antibacterial effect. The hippuric acid component contributes to maintaining the acidity of the urine.[2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note details validated UV-Visible spectrophotometric methods for its quantitative determination.
Principle of the Method
The method is based on the measurement of the ultraviolet absorbance of this compound in a suitable solvent. The wavelength of maximum absorbance (λmax) is determined, and a calibration curve is constructed by plotting absorbance versus concentration. The concentration of this compound in the sample is then determined by interpolating its absorbance on the calibration curve.
Experimental Protocols
Method 1: UV-Visible Spectrophotometry in Distilled Water
This method utilizes distilled water as a green and cost-effective solvent for the determination of this compound.[3][4][5]
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Analytical Balance
-
Volumetric flasks
-
Pipettes
Reagents and Materials:
-
This compound reference standard
-
Distilled water
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with distilled water.
Preparation of Working Standard Solutions:
-
Pipette 1.0 mL of the standard stock solution (1000 µg/mL) into a 10 mL volumetric flask and dilute with distilled water to obtain a concentration of 100 µg/mL.[3]
-
From the 100 µg/mL solution, pipette 1.0 mL into a 10 mL volumetric flask and dilute with distilled water to obtain a concentration of 10 µg/mL.[3]
-
Prepare a series of calibration standards in the range of 2-6 µg/mL by appropriate dilutions of the working standard solution with distilled water.
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent (distilled water) and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the solvent and mix well.
-
Filter the solution through a suitable filter paper.
-
Further dilute the filtrate with the solvent to obtain a final concentration within the Beer-Lambert law range.
Spectrophotometric Measurement:
-
Scan the 10 µg/mL working standard solution from 200 to 400 nm against distilled water as a blank to determine the wavelength of maximum absorbance (λmax). The λmax is reported to be around 228 nm.[3][4][5]
-
Measure the absorbance of all standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method 2: UV-Visible Spectrophotometry in Buffer Solutions
This method explores the use of different buffer solutions for the determination of this compound.[1]
Instrumentation:
-
Same as Method 1.
Reagents and Materials:
-
This compound reference standard
-
Acetate buffer (pH 2.4)
-
Phosphate buffer (pH 7.0 and pH 8.0)
-
Borate buffer (pH 9.0)
Preparation of Standard and Sample Solutions:
-
Follow the same procedure as in Method 1, using the respective buffer solution as the solvent.
Spectrophotometric Measurement:
-
Determine the λmax for this compound in each buffer solution. The λmax is reported to be 230 nm in all these buffers.[1]
-
Measure the absorbance of the standard and sample solutions at 230 nm using the respective buffer as a blank.[1]
-
Construct a calibration curve for each buffer system and determine the concentration of the analyte in the sample.
Data Presentation
The following tables summarize the quantitative data from the validation of the spectrophotometric methods.
Table 1: Method Validation Parameters in Distilled Water
| Parameter | Result |
| λmax | 228 nm[3][4][5] |
| Linearity Range | 2 - 6 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9988[3] |
| Limit of Detection (LOD) | 0.048 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.146 µg/mL[3] |
| Accuracy (% Recovery) | 98.61 - 100.61%[3] |
| Precision (% RSD) | < 2%[3][4][5] |
Table 2: Method Validation Parameters in Different Buffer Solutions
| Parameter | Acetate Buffer (pH 2.4) | Phosphate Buffer (pH 7.0) | Phosphate Buffer (pH 8.0) | Borate Buffer (pH 9.0) |
| λmax | 230 nm[1] | 230 nm[1] | 230 nm[1] | 230 nm[1] |
| Linearity Range | 10 - 80 µg/mL[1] | 10 - 80 µg/mL[1] | 10 - 80 µg/mL[1] | 10 - 80 µg/mL[1] |
Mandatory Visualization
Caption: Experimental workflow for the spectrophotometric determination of this compound.
References
Application Note: Analysis of Methenamine and its Salts by Ion-Exchange HPLC
AN-HPLC-001
Introduction
Methenamine and its salts, such as methenamine hippurate and methenamine mandelate, are widely used as urinary tract antiseptics.[1][2][3] The efficacy of these compounds relies on the hydrolysis of methenamine to formaldehyde in an acidic environment, which provides a nonspecific bactericidal action.[3] Accurate and reliable analytical methods are therefore essential for the quality control of pharmaceutical formulations containing methenamine and its salts. This application note describes a robust and efficient ion-exchange high-performance liquid chromatography (HPLC) method for the quantitative determination of methenamine.
Ion-exchange chromatography (IEC) is a powerful technique for the separation of ionic compounds.[4] In this method, the separation is based on the reversible electrostatic interaction between the charged analyte and the charged stationary phase of the column. For the analysis of methenamine, a weak base, a strong cation-exchange (SCX) column is employed.
This document provides a detailed protocol for the analysis of methenamine and its salts using a Zorbax SCX-300 column with UV detection, as described by Pavitrapok and Williams.[1][5] The method is demonstrated to be fast, simple, accurate, and precise for the determination of methenamine in pharmaceutical preparations.[1][5]
Principle of Separation
Methenamine, a tertiary amine, is protonated in the acidic mobile phase to form a positively charged cation. The SCX column contains negatively charged functional groups that interact with the positively charged methenamine, leading to its retention. The elution of methenamine is achieved by using a mobile phase containing a high concentration of competing cations (in this case, sodium ions from sodium perchlorate), which displace the methenamine from the stationary phase. The acidic components of the salts, such as hippuric acid and mandelic acid, are not retained on the cation-exchange column and elute early.[1][5]
Figure 1: Principle of Methenamine Separation on an SCX Column.
Experimental Protocol
This protocol is based on the method developed by Pavitrapok and Williams for the determination of methenamine in pharmaceutical preparations.[1][5]
1. Materials and Reagents
-
Methenamine reference standard
-
This compound or methenamine mandelate reference standard
-
Acetonitrile (HPLC grade)
-
Sodium perchlorate monohydrate
-
Perchloric acid
-
Water (HPLC grade)
-
Pharmaceutical dosage forms (tablets)
2. Instrumentation
-
HPLC system with a UV detector
-
Zorbax SCX-300 column (or equivalent strong cation-exchange column)
-
Data acquisition and processing software
3. Preparation of Mobile Phase
-
Prepare a 0.1M sodium perchlorate solution by dissolving the appropriate amount of sodium perchlorate monohydrate in HPLC grade water.
-
Adjust the pH of the sodium perchlorate solution to 5.8 with perchloric acid.
-
The mobile phase is a mixture of acetonitrile and 0.1M sodium perchlorate monohydrate (pH 5.8) in a 70:30 (v/v) ratio.[1][5]
-
Degas the mobile phase before use.
4. Preparation of Standard Solutions
-
Prepare a stock solution of methenamine reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the concentration range of 0.25-50 mM.[1][5]
5. Preparation of Sample Solutions
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a known amount of methenamine.
-
Dissolve the powder in a suitable volume of mobile phase.
-
Sonicate for a few minutes to ensure complete dissolution of the active ingredient.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the linear range of the assay.
6. HPLC Conditions
| Parameter | Value |
| Column | Zorbax SCX-300 |
| Mobile Phase | Acetonitrile: 0.1M Sodium Perchlorate Monohydrate (pH 5.8) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 212 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
7. Data Analysis
-
Integrate the peak area of the methenamine peak in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the methenamine standards.
-
Determine the concentration of methenamine in the sample solutions from the calibration curve.
Experimental Workflow
Figure 2: Experimental Workflow for HPLC Analysis of Methenamine.
Results and Discussion
The described ion-exchange HPLC method provides excellent separation of methenamine from its counter-ions (hippurate or mandelate) and common pharmaceutical excipients.[1][5] The method has been validated and shown to be linear, precise, and accurate.[1][5]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.25 - 50 mM |
| Precision (RSD) | |
| Intra-day | < 1.25% |
| Inter-day | < 1.85% |
| Accuracy (Recovery) | 99 - 101% |
| Assay of Pharmaceutical Preparations | 98 - 102% of labeled amount |
Data sourced from Pavitrapok and Williams.[1][5]
The linearity of the method over a wide concentration range makes it suitable for the analysis of various dosage forms with different strengths. The low relative standard deviation (RSD) values for intra-day and inter-day precision indicate the high reproducibility of the method.[1][5] The excellent recovery values demonstrate the accuracy of the method for the quantification of methenamine in pharmaceutical matrices.[1][5]
Importantly, the peaks for mandelic acid and hippuric acid do not interfere with the analysis of methenamine, highlighting the selectivity of the ion-exchange mechanism for this separation.[1][5]
Conclusion
The ion-exchange HPLC method detailed in this application note is a simple, rapid, and reliable approach for the quantitative analysis of methenamine and its salts in pharmaceutical preparations.[1][5] The method's high precision, accuracy, and specificity make it an ideal tool for quality control and routine analysis in the pharmaceutical industry. The use of a strong cation-exchange column provides a unique selectivity for the basic methenamine molecule, ensuring a robust separation from acidic counter-ions and other excipients.
References
- 1. Determination of methenamine, methenamine mandelate and this compound in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. rjptonline.org [rjptonline.org]
- 4. conductscience.com [conductscience.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Methenamine Hippurate in Combination with Non-Antibiotic Agents for Urinary Tract Infection (UTI) Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methenamine hippurate in combination with other non-antibiotic agents for the prevention of recurrent urinary tract infections (UTIs). The following sections detail the synergistic mechanisms, quantitative outcomes from clinical studies, and detailed experimental protocols for in vitro and in vivo investigations.
Introduction
The rise of antibiotic resistance necessitates the exploration of alternative strategies for managing recurrent UTIs. This compound is a urinary antiseptic that has been used for decades and is gaining renewed interest as a non-antibiotic option.[1][2] Its efficacy can be enhanced when used in combination with other non-antibiotic agents that target different aspects of UTI pathogenesis. This document outlines the scientific basis and practical protocols for investigating combinations of this compound with cranberry, D-mannose, and probiotics.
Mechanism of Action and Synergistic Rationale
This compound exerts its antimicrobial effect through the hydrolysis of methenamine to formaldehyde in an acidic urine environment (pH < 6.0).[3][4] Formaldehyde is a potent, non-specific bactericidal agent that denatures bacterial proteins and nucleic acids.[5][6] The hippuric acid component helps to maintain the acidity of the urine, facilitating this conversion.[4]
The rationale for combination therapy lies in targeting multiple bacterial survival strategies:
-
With Cranberry: Proanthocyanidins (PACs) in cranberry prevent the adhesion of uropathogenic E. coli (UPEC) to the urothelial cells by inhibiting P-fimbriae.[7][8] This anti-adhesive action complements the bactericidal effect of formaldehyde.
-
With D-mannose: This simple sugar acts as a competitive inhibitor, binding to the FimH adhesin on the tip of type 1 pili of E. coli.[9] This prevents bacterial attachment to the bladder wall, allowing them to be flushed out with urine. This mechanism works in synergy with the bactericidal activity of formaldehyde.
-
With Probiotics: Certain Lactobacillus strains can inhibit the growth of uropathogens through the production of lactic acid, hydrogen peroxide, and bacteriocins. They can also compete for adherence sites on the vaginal and uroepithelial cells, preventing colonization by pathogenic bacteria. While direct interaction with methenamine needs careful consideration regarding timing of administration, the overall goal is to restore a healthy urogenital microbiome, making the environment less conducive to UTI pathogens.[10]
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data from clinical trials investigating the efficacy of this compound in combination with non-antibiotic agents for UTI prevention.
Table 1: this compound and Cranberry Combination
| Study/Trial ID | Patient Population | Intervention Group | Control Group | Outcome Measure | Results | Citation(s) |
| NCT03818321 | Patients with short-term indwelling Foley catheter after urogynecologic surgery | This compound (1g twice daily) + Cranberry Capsules | Placebo + Cranberry Capsules | Incidence of UTI at 1 week post-surgery | 66.7% | 79.8% |
| Incidence of UTI at 6 weeks post-surgery | 72.0% | 89.9% |
Table 2: this compound, D-mannose, and Vaginal Estrogen Combination
| Study/Trial ID | Patient Population | Intervention Group | Control Group | Outcome Measure | Anticipated Results | Citation(s) |
| NCT03996057 | Postmenopausal women with recurrent UTIs | This compound + Vaginal Estrogen + D-mannose | Vaginal Estrogen + D-mannose | Proportion of patients with symptomatic, culture-proven UTI during a 3-month treatment period | The investigators hypothesize that the addition of this compound will lead to a lower incidence of recurrent UTIs compared to vaginal estrogen and D-mannose alone. | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Mechanism of Action of this compound and Non-Antibiotic Agents
Caption: Combined mechanisms of this compound and non-antibiotic agents against UPEC.
Experimental Workflow: In Vitro Synergy Testing
Caption: Workflow for in vitro synergy testing of this compound combinations.
Experimental Protocols
In Vitro Synergy Study: this compound and Cranberry Extract against Uropathogenic E. coli
Objective: To determine the synergistic antimicrobial effect of this compound and cranberry extract on the growth of uropathogenic E. coli (UPEC) in an artificial urine medium.
Materials:
-
Uropathogenic E. coli strain (e.g., CFT073)
-
This compound powder
-
Standardized cranberry extract (rich in proanthocyanidins)
-
Artificial urine medium (composition can be varied, but should be buffered to pH 5.5-6.0)
-
96-well microtiter plates
-
Spectrophotometer (for optical density readings)
-
Incubator (37°C)
-
Nutrient agar plates
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Prepare a stock solution of cranberry extract in a suitable solvent (e.g., sterile distilled water or DMSO, ensuring final concentration does not inhibit bacterial growth).
-
Prepare artificial urine medium and adjust the pH to 5.8 using HCl. Sterilize by filtration.
-
-
Bacterial Culture Preparation:
-
Inoculate UPEC into nutrient broth and incubate overnight at 37°C.
-
Dilute the overnight culture in artificial urine medium to achieve a starting concentration of approximately 1 x 10^5 CFU/mL.
-
-
Checkerboard Assay:
-
In a 96-well plate, create a checkerboard of serial dilutions of this compound (horizontally) and cranberry extract (vertically) in artificial urine medium.
-
Include wells with only this compound, only cranberry extract, and no active agents (growth control).
-
Inoculate each well with the prepared UPEC suspension.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 24 hours.
-
Measure the optical density (OD) at 600 nm to determine bacterial growth.
-
To determine the bactericidal effect, plate the contents of wells with no visible growth onto nutrient agar plates and count the colonies after overnight incubation.
-
-
Data Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of each agent that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy:
-
FIC of Agent A = MIC of A in combination / MIC of A alone
-
FIC of Agent B = MIC of B in combination / MIC of B alone
-
FIC Index = FIC of Agent A + FIC of Agent B
-
Synergy is defined as an FIC index ≤ 0.5.
-
-
Preclinical Study: this compound and D-mannose in a Murine UTI Model
Objective: To evaluate the efficacy of combined this compound and D-mannose in preventing UTI in a mouse model.
Materials:
-
Female C3H/HeN mice (6-8 weeks old)
-
Uropathogenic E. coli strain
-
This compound
-
D-mannose
-
Sterile phosphate-buffered saline (PBS)
-
Animal caging and husbandry supplies
Methodology:
-
Acclimatization and Grouping:
-
Acclimatize mice for one week.
-
Divide mice into four groups: (1) Control (PBS), (2) this compound, (3) D-mannose, (4) this compound + D-mannose.
-
-
Treatment Administration:
-
Administer treatments via oral gavage for 7 days prior to infection. This compound and D-mannose dosages should be calculated based on human equivalent doses.
-
-
Induction of UTI:
-
Anesthetize mice and transurethrally inoculate with a suspension of UPEC.
-
-
Sample Collection and Analysis:
-
At 24 and 48 hours post-infection, collect urine and bladder tissue.
-
Homogenize bladder tissue and plate serial dilutions of urine and bladder homogenates on nutrient agar to determine bacterial load (CFU/mL or CFU/g tissue).
-
-
Statistical Analysis:
-
Compare the bacterial loads between the different treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis). A significant reduction in bacterial load in the combination group compared to individual treatment groups indicates synergy.
-
In Vitro Assessment of this compound and Probiotic Interaction
Objective: To assess the impact of this compound on the viability of probiotic Lactobacillus species and their ability to inhibit the growth of UPEC.
Materials:
-
Lactobacillus species (e.g., Lactobacillus rhamnosus, Lactobacillus crispatus)
-
Uropathogenic E. coli
-
This compound
-
MRS broth (for Lactobacillus) and LB broth (for E. coli)
-
Artificial urine medium (pH 5.8)
-
96-well plates
Methodology:
-
Lactobacillus Viability Assay:
-
Culture Lactobacillus in MRS broth.
-
Expose the Lactobacillus culture to different concentrations of this compound in artificial urine for varying durations.
-
Determine the viability of Lactobacillus by plating on MRS agar and counting colonies.
-
-
Co-culture Inhibition Assay:
-
Culture Lactobacillus and UPEC separately to mid-log phase.
-
In a 96-well plate, co-culture UPEC with Lactobacillus in artificial urine in the presence or absence of a sub-inhibitory concentration of this compound.
-
Incubate for 24 hours at 37°C.
-
Determine the UPEC CFU/mL by plating on a selective medium (e.g., MacConkey agar).
-
-
Data Analysis:
-
Compare the viability of Lactobacillus in the presence and absence of this compound.
-
Compare the growth of UPEC in the presence of Lactobacillus with and without this compound to assess any synergistic inhibitory effect.
-
Protocol for Measuring Formaldehyde-Induced Bacterial Protein Denaturation
Objective: To qualitatively and quantitatively assess the denaturation of bacterial proteins upon exposure to formaldehyde.
Materials:
-
Uropathogenic E. coli
-
Formaldehyde solution
-
Phosphate-buffered saline (PBS)
-
Protein extraction buffer
-
SDS-PAGE apparatus and reagents
-
Bradford or BCA protein assay kit
-
Circular dichroism (CD) spectropolarimeter (for quantitative analysis)
Methodology:
-
Bacterial Culture and Treatment:
-
Grow UPEC to mid-log phase.
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the bacterial pellet in PBS containing various concentrations of formaldehyde (relevant to concentrations achieved in urine with this compound treatment).
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Protein Extraction:
-
Centrifuge the treated cells, discard the supernatant, and resuspend in protein extraction buffer containing protease inhibitors.
-
Lyse the cells using sonication or a bead beater.
-
Centrifuge to pellet cell debris and collect the supernatant containing the soluble protein fraction.
-
-
Qualitative Analysis (SDS-PAGE):
-
Determine the protein concentration of the extracts using a Bradford or BCA assay.
-
Run equal amounts of protein from each treatment group on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue.
-
Observe changes in the protein banding patterns. Denaturation and cross-linking can lead to high molecular weight aggregates that may not enter the gel or appear as smears.
-
-
Quantitative Analysis (Circular Dichroism):
-
Dilute the protein extracts to a suitable concentration for CD spectroscopy.
-
Acquire CD spectra in the far-UV region (190-250 nm) to assess changes in the secondary structure of the proteins.
-
A loss of alpha-helical or beta-sheet content is indicative of protein denaturation.
-
Conclusion
The combination of this compound with non-antibiotic agents like cranberry, D-mannose, and probiotics presents a promising strategy to combat recurrent UTIs while mitigating the risk of antibiotic resistance. The provided application notes and protocols offer a framework for researchers and drug development professionals to further investigate the synergistic potential of these combinations, ultimately leading to the development of novel and effective non-antibiotic UTI prevention therapies.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotreks.org [biotreks.org]
- 4. graphviz.org [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. The impact of this compound treatment on bladder barrier function and inflammation in aged mice and women with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. In-vitro and in-vivo evidence of dose-dependent decrease of uropathogenic Escherichia coli virulence after consumption of commercial Vaccinium macrocarpon (cranberry) capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unravelling Formaldehyde Metabolism in Bacteria: Road towards Synthetic Methylotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isgw-forum.colorado.edu [isgw-forum.colorado.edu]
Application Notes and Protocols for Assessing Methenamine Hippurate Efficacy in Catheter-Associated UTI Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catheter-associated urinary tract infections (CAUTIs) represent a significant burden in healthcare settings, contributing to increased patient morbidity, mortality, and healthcare costs. The formation of bacterial biofilms on catheter surfaces is a key pathogenic event in CAUTI, rendering these infections notoriously difficult to treat with conventional antibiotics. Methenamine hippurate is a urinary antiseptic that has been used for the prevention of recurrent UTIs. Its unique mechanism of action, which does not rely on traditional antibiotic pathways, makes it an attractive candidate for combating biofilm-associated infections like CAUTI.
This compound functions as a prodrug. In the acidic environment of the urine, it hydrolyzes into formaldehyde and hippuric acid.[1][2] Formaldehyde exerts a broad-spectrum bactericidal effect by denaturing bacterial proteins and nucleic acids.[1][3][4] The hippuric acid component contributes to maintaining the acidic urinary pH necessary for the conversion of methenamine to formaldehyde and also possesses some intrinsic antibacterial activity.[5] This non-antibiotic mechanism of action is particularly advantageous in an era of rising antimicrobial resistance.
These application notes provide detailed protocols for assessing the efficacy of this compound in established in vitro and in vivo models of CAUTI. The protocols are designed to be robust and reproducible, enabling researchers to generate reliable data on the potential of this compound as a preventative or therapeutic agent for CAUTI.
Mechanism of Action and Signaling Pathways
This compound Mechanism of Action
The efficacy of this compound is contingent on the acidic pH of the urine. The hydrolysis of methenamine to formaldehyde is a pH-dependent reaction, with optimal conversion occurring at a pH below 6.0.
References
- 1. Frontiers | Formaldehyde Stress Responses in Bacterial Pathogens [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Formaldehyde induced DNA-protein crosslinks in Escherichia Coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. formaldehyde-induced-dna-protein-crosslinks-in-escherichia-coli - Ask this paper | Bohrium [bohrium.com]
- 5. icsorg.azurewebsites.net [icsorg.azurewebsites.net]
Long-Term Methenamine Hippurate Administration in Animal Studies for Safety Assessment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the safety assessment of long-term methenamine hippurate administration in animal models. The protocols outlined below are based on established regulatory guidelines and published analytical methodologies.
Mechanism of Action
This compound exerts its antibacterial effect through the hydrolysis of methenamine to formaldehyde in an acidic environment.[1] The hippuric acid component helps to maintain the acidity of the urine, facilitating this conversion. Formaldehyde is a non-specific bactericidal agent that denatures bacterial proteins and nucleic acids.
Caption: Mechanism of Action of this compound.
Safety Pharmacology
Long-term safety studies are crucial to evaluate the potential adverse effects of this compound on major physiological systems.
Data Presentation
Table 1: Summary of Long-Term Toxicity Studies of Methenamine
| Species | Duration | Route of Administration | Dose Levels | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | Reference |
| Rat | Several early long-term studies | Oral (gavage, feeding, drinking water) | Up to 2.5 g/kg bw/day | No specific organ toxicity. In-life parameters (body weight gain, food consumption, survival) were unaffected. No changes in organ weights, gross pathology, or histopathology. | 60-2500 mg/kg bw/day | [2] |
| Mouse | Several early long-term studies | Oral | Up to 2.5 g/kg bw/day | No specific organ toxicity reported. | Not specified | [2] |
Table 2: Summary of Reproductive and Developmental Toxicity Studies of Methenamine
| Species | Study Type | Dose Levels | Key Findings | NOAEL | Reference |
| Rat (Wistar) | Fertility (non-guideline) | 1.5 - 2 g/kg bw/day (males), 2 - 2.5 g/kg bw/day (females) | No adverse effects on fertility. | 1000 mg/kg bw/day (fertility) | [2] |
| Rat | Developmental | 1000 mg/kg bw/day (gavage) | Postnatal effects: pre-weaning mortality and postnatal growth retardation. | Not specified for developmental toxicity | [2] |
| Rabbit | Developmental | Not specified | No adverse effects on the fetus were observed in studies with pregnant rabbits. | Not specified | [1] |
| Dog (Beagle) | Developmental | 30 mg/kg bw/day | Postnatal effects: pre-weaning mortality and postnatal growth retardation. | Not specified | [2] |
Experimental Protocols
Long-Term Oral Toxicity Study (Rodent Model)
This protocol is a representative example based on OECD Test Guideline 408 for a 90-day oral toxicity study.
References
Troubleshooting & Optimization
Optimizing urinary pH for methenamine hippurate efficacy in in vivo models
Welcome to the technical support center for researchers utilizing methenamine hippurate in in vivo models. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your experimental design and ensure the reliable efficacy of this compound, with a core focus on the critical role of urinary pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a prodrug that functions as a urinary antiseptic. Its efficacy is entirely dependent on the acidic environment of the urine. In urine with a pH below 6.0, this compound hydrolyzes into formaldehyde and hippuric acid.[1][2][3] Formaldehyde exerts a broad-spectrum bactericidal effect by denaturing bacterial proteins and nucleic acids.[2][4] The hippuric acid component contributes to maintaining the low urinary pH necessary for this conversion.[5]
Q2: What is the optimal urinary pH for this compound's antibacterial activity?
A2: For effective conversion of methenamine to formaldehyde, the urinary pH must be maintained at 6.0 or lower .[2][6] The ideal target is a pH of 5.5 or below , as this significantly accelerates the hydrolysis process.[4][5][7] As the pH increases, the rate of formaldehyde production decreases dramatically, rendering the treatment ineffective.[3][8]
Q3: How can I effectively lower urinary pH in my in vivo models (e.g., mice, rats)?
A3: Several methods can be employed, often in combination:
-
Urinary Acidifiers: Co-administration of an acidifying agent is the most common method. Ascorbic acid (Vitamin C) is widely used.[1][9] Ammonium chloride is another potential, albeit less common, agent.[10]
-
Dietary Modification: The diet of the animal model plays a crucial role. Diets with a negative dietary cation-anion balance (DCAB), typically higher in protein, can help acidify urine.[11][12] Conversely, diets rich in certain vegetables or minerals can alkalinize the urine.[11]
Q4: What are the primary challenges when trying to maintain an acidic urinary environment in animal models?
A4: Researchers may face several hurdles:
-
Dietary Inconsistency: Standard laboratory chows can have varying compositions that influence urinary pH. It is critical to use a consistent and defined diet throughout the experiment.[12][13]
-
Strain Variation: Different strains of mice can have different baseline urinary pH levels, even on the same diet.[12][13]
-
Measurement Difficulty: The small urine volume produced by rodents can make accurate pH measurement challenging with standard equipment.[14][15]
-
Urea-Splitting Bacteria: If the infection model uses bacteria that produce urease (e.g., Proteus mirabilis, Klebsiella pneumoniae), these pathogens will raise the urinary pH by splitting urea into ammonia, which can inhibit the action of methenamine.[3][11]
Q5: What is the most accurate way to measure urinary pH from small animal models?
A5: Given the typically small sample volumes (<100 µL) from mice or rats, traditional pH electrodes are often not feasible.[14][15] Recommended methods include:
-
pH Microsensors: Needle-type microsensors offer a highly accurate and minimally invasive way to measure pH in very small liquid volumes.[14][15]
-
High-Quality pH Strips: Use fine-increment pH indicator strips (e.g., with 0.2-0.5 pH unit resolution) for a rapid and convenient, though less precise, measurement.
-
Specialized Collection Cages: To collect sufficient urine for analysis without contamination, use metabolic cages designed for single-animal housing.[16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable antibacterial effect despite this compound administration. | Suboptimal Urinary pH: Urine pH is likely > 6.0, preventing the conversion of methenamine to formaldehyde.[3][8] | 1. Confirm urinary pH. 2. Increase the dose of the co-administered acidifying agent (e.g., ascorbic acid). 3. Switch to a diet known to promote acidic urine (negative DCAB).[12] 4. Verify that the infecting bacterium is not a urease-producer.[11] |
| Urinary pH remains neutral or alkaline despite interventions. | Insufficient Acidifier Dose: The dose of ascorbic acid or other agents may be too low for the specific animal model or diet. | Increase the dose of the acidifier systematically and monitor urinary pH daily.[17] |
| Alkalinizing Diet: The standard animal chow may have an alkalinizing effect.[11] | Review the composition of the animal diet. Switch to a purified, controlled diet with a formulation known to lower urinary pH.[12][13] | |
| Urease-Producing Pathogen: The bacterial strain used in the infection model is actively raising the urinary pH.[3] | This compound is generally not effective against urease-producing organisms. Consider a different therapeutic agent or a non-urease-producing strain for mechanism-of-action studies. | |
| Inconsistent results between animals in the same treatment group. | Genetic Variation: Different animal strains respond differently to dietary changes.[12] | Ensure all animals are from the same inbred strain. Report the specific strain used in all publications. |
| Variable Food/Water Intake: Differences in consumption can lead to variations in hydration status and urinary pH. | Monitor food and water intake. Ensure ad libitum access and report any significant variations. | |
| Inaccurate Dosing: Errors in administering this compound or the acidifier. | Re-verify all dose calculations, concentrations of solutions, and administration techniques (e.g., oral gavage volume). |
Quantitative Data Summary
Table 1: Influence of Urinary pH on Methenamine Conversion This table summarizes the critical relationship between urinary pH and the rate at which methenamine converts to its active form, formaldehyde.
| Urinary pH | Approximate Half-Life of Methenamine Conversion | Efficacy Note |
| 5.0 | 20 hours | Highly effective range. |
| 6.0 | ~150-200 hours | Moderately effective; bactericidal concentrations can be achieved.[8] |
| 6.5 | ~400 hours | Poor efficacy; only a small fraction is converted.[8] |
Table 2: Effect of Diet on Urinary pH in Different Mouse Strains Data from a study investigating the impact of diets with varying Dietary Cation-Anion Balance (DCAB) on urinary pH.[12][13]
| Mouse Strain | Diet A (DCAB: -7 mmol/kg) | Diet B (DCAB: 246 mmol/kg) | Diet C (DCAB: -257 mmol/kg) |
| C57Bl/6J | 5.7 ± 0.2 | 6.3 ± 0.4 | 5.6 ± 0.2 |
| CD1 | 6.0 ± 0.2 | 7.1 ± 0.3 | 5.6 ± 0.2 |
Experimental Protocols
Protocol: Testing this compound Efficacy in a Murine Model of UTI
This protocol provides a general framework. Specific doses and timings should be optimized in pilot studies.
-
Animal Model & Acclimatization:
-
Species/Strain: Female C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions.
-
Diet: Provide a purified, controlled diet with a known negative DCAB to promote baseline acidic urine. Provide water ad libitum.
-
-
Urinary Acidification and Treatment Groups:
-
Begin urinary acidification at least 3 days prior to infection.
-
Group 1 (Control): Vehicle (e.g., sterile water) via oral gavage twice daily.
-
Group 2 (this compound): this compound (murine-adjusted dose) plus an acidifier (e.g., ascorbic acid) via oral gavage twice daily.[17]
-
Group 3 (Acidifier Only): Acidifier (e.g., ascorbic acid) via oral gavage twice daily.
-
-
Induction of Urinary Tract Infection:
-
Anesthetize mice (e.g., using isoflurane).
-
Transurethrally catheterize the bladder with a fine catheter.
-
Instill 50 µL of a bacterial suspension (e.g., 10⁷ CFU of a uropathogenic E. coli strain like UTI89) directly into the bladder.[17]
-
-
Monitoring and Sample Collection:
-
Urine Collection: House mice in metabolic cages. Collect urine daily at the same time each day.
-
pH Measurement: Immediately measure the pH of the collected urine using a calibrated microsensor or high-resolution pH strips.[14][17]
-
Continue Treatment: Maintain the twice-daily dosing regimen for the duration of the experiment (e.g., 7 days).
-
-
Endpoint Analysis:
-
At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize subsets of mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues in sterile phosphate-buffered saline (PBS).
-
Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., MacConkey or LB agar) to determine the bacterial load (CFU/g of tissue).
-
-
Data Analysis:
-
Compare the bacterial loads (log-transformed CFU values) between the treatment groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).
-
Correlate daily urinary pH measurements with bacterial clearance rates.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. This compound for preventing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. livewithaurie.com [livewithaurie.com]
- 10. Methenamine mandelate with acidification: an effective urinary antiseptic in patients with neurogenic bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharm2Exam Table: Does methenamine prevent recurrent urinary tract infections (UTIs)? - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 12. Influence of Strain and Diet on Urinary pH in Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pH Monitoring of Urine and Tumor Microenvironments in Rats [presens.de]
- 15. researchgate.net [researchgate.net]
- 16. Single-mouse urine collection and pH monitoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The impact of this compound treatment on bladder barrier function and inflammation in aged mice and women with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Methenamine Hippurate for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of methenamine hippurate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a urinary antiseptic.[1][2] It is a prodrug that, under acidic conditions (pH below 6.0), hydrolyzes into formaldehyde and hippuric acid.[3][4][5][6] Formaldehyde possesses broad-spectrum antibacterial activity by denaturing bacterial proteins and nucleic acids.[3][4] The hippuric acid component contributes to maintaining an acidic environment, which is crucial for the activation of methenamine.[5][7]
Q2: I'm observing precipitation of this compound in my cell culture media. What could be the cause?
A2: Precipitation of this compound in cell culture media can occur due to several factors. A primary reason is a significant change in pH when transferring the compound from a stock solution to the buffered media, which may not be sufficiently acidic to maintain solubility and prevent hydrolysis. Additionally, the limited solubility of the compound in aqueous solutions can lead to precipitation, especially at higher concentrations.
Q3: How can I improve the solubility of this compound for my experiments?
A3: To improve solubility, consider using co-solvents, adjusting the pH of your experimental system, or employing physical methods like sonication. Preparing a concentrated stock solution in an appropriate organic solvent and then diluting it into your aqueous experimental medium is a common strategy.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound Powder
-
Possible Cause: Inappropriate solvent selection or suboptimal dissolving conditions.
-
Solution:
-
Solvent Selection: Refer to the solubility data table below to choose the most appropriate solvent for your stock solution. Dimethyl sulfoxide (DMSO) and water are commonly used.[1][8][9]
-
Use Fresh Solvents: DMSO is hygroscopic; absorbed moisture can significantly reduce the solubility of this compound.[9] Always use fresh, anhydrous DMSO.
-
Physical Dissolution Aids: Gentle warming and/or sonication can help dissolve the compound.[1]
-
Issue: Precipitation After Diluting Stock Solution into Aqueous Media
-
Possible Cause: The compound is precipitating out of the aqueous solution due to its low solubility or a pH shift.
-
Solution:
-
Lower the Final Concentration: If experimentally feasible, reduce the final concentration of this compound in your assay.
-
pH Adjustment: The stability and activity of this compound are pH-dependent. Ensure the pH of your final experimental medium is acidic (ideally below 6.0) to facilitate its action and potentially improve solubility.[4][10]
-
Serial Dilutions: Perform serial dilutions of your stock solution in the final aqueous medium to avoid a sudden, large concentration shock that can induce precipitation.
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 100 | 313.13 | Requires sonication[1] |
| Water | 64 | 200.4 | |
| DMSO | 64 | 200.4 | Use fresh, anhydrous DMSO[9] |
| DMSO | 25 | 78.28 | Requires sonication[1] |
| DMSO | 14 | 43.83 | [8][9] |
| Ethanol | 64 | 200.4 | [9] |
| Methanol | Soluble | Not specified | [11] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 64 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a water bath (not exceeding 37°C) or sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[9]
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound for preventing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Impact of urinary proteins on methenamine hippurate's formaldehyde release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of urinary proteins on the formaldehyde release from methenamine hippurate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of formaldehyde release from this compound?
A1: this compound acts as a prodrug. In an acidic environment, specifically in the urine with a pH below 6.0, methenamine hydrolyzes into formaldehyde and ammonia.[1][2] Formaldehyde is the active antiseptic agent that exerts a bactericidal effect by denaturing bacterial proteins and nucleic acids.[1][3] The hippuric acid component of the salt helps to maintain the acidic pH of the urine, which is crucial for this conversion.
Q2: How do urinary proteins, such as albumin, potentially impact the efficacy of this compound?
A2: While direct clinical studies on the impact of proteinuria on this compound's efficacy are limited, the known chemical interactions of formaldehyde provide a basis for potential effects. Formaldehyde is known to react with proteins, forming cross-links with amino groups, which can lead to protein denaturation.[4][5][6] It has been shown to bind covalently to human serum albumin (HSA).[7][8] Therefore, it is plausible that high concentrations of urinary proteins could interact with the released formaldehyde, potentially reducing its availability to act on bacteria. However, the primary contraindication for this compound in patients with renal insufficiency is related to potential drug accumulation and the challenge of maintaining an acidic urinary pH, rather than direct interference from proteinuria.[9][10][11]
Q3: What is the optimal urinary pH for formaldehyde release and how can it be monitored?
A3: For effective conversion of methenamine to formaldehyde, the urinary pH should be maintained at 6.0 or below.[12] The rate of hydrolysis is pH-dependent, with a significantly faster conversion at lower pH values. Researchers can monitor the pH of their in vitro solutions or patient urine samples using standard pH meters or pH indicator strips.
Q4: Are there established in vitro models to simulate urine for experimental studies?
A4: Yes, researchers have developed various formulations for artificial urine to mimic the physiological conditions for in vitro studies. These formulations typically include key components like urea, creatinine, uric acid, and various salts to replicate the chemical composition of human urine.[13][14][15][16][17] The composition can be adjusted to simulate specific conditions, such as varying protein concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent formaldehyde yield in vitro | Incorrect pH of the artificial urine matrix. The hydrolysis of methenamine is highly pH-dependent. | 1. Verify the pH of your artificial urine solution is at or below 6.0 using a calibrated pH meter. 2. Adjust the pH using appropriate buffers (e.g., citrate-phosphate buffer) as described in established protocols.[18] 3. Ensure the hippuric acid component is sufficient to maintain acidity, or consider co-administration of an acidifying agent like ascorbic acid in your experimental design. |
| Presence of interfering substances in the sample. | 1. If using biological samples, be aware of other aldehydes or ketones that could interfere with certain analytical methods. 2. Select an analytical method with high specificity for formaldehyde, such as those employing derivatization followed by HPLC or GC-MS. | |
| Variability in results when testing in the presence of proteins | Interaction between formaldehyde and urinary proteins. Formaldehyde can bind to proteins, potentially affecting its quantification. | 1. Choose an analytical method for formaldehyde quantification that is known to be free from protein interference. 2. Consider performing a protein precipitation step before analysis, ensuring that this step does not affect formaldehyde levels. 3. Run parallel experiments with and without protein to quantify the extent of any interaction. |
| Protein-induced changes in the sample matrix. High protein concentrations can alter the viscosity and other physical properties of the solution. | 1. Ensure proper mixing and homogenization of samples containing high protein concentrations. 2. Validate your analytical method in the presence of the highest protein concentration you plan to test to ensure accuracy and precision. | |
| Difficulty in quantifying low levels of formaldehyde | Insufficient sensitivity of the analytical method. | 1. Employ a more sensitive detection method, such as fluorescence spectrophotometry or mass spectrometry. 2. Consider a pre-concentration step for your sample if compatible with the analytical method. |
Experimental Protocols
Protocol 1: In Vitro Formaldehyde Release from this compound in Artificial Urine
Objective: To quantify the release of formaldehyde from this compound in a controlled in vitro environment simulating human urine.
Materials:
-
This compound
-
Artificial Urine (see formulation below)
-
Phosphate-citrate buffer (to adjust pH)
-
Incubator or water bath at 37°C
-
Analytical instrumentation for formaldehyde quantification (e.g., HPLC with UV or fluorescence detector, GC-MS)
Artificial Urine Formulation (per liter of distilled water):
-
Urea: 25 g
-
Sodium Chloride: 9 g
-
Creatinine: 1.1 g
-
Sodium Bicarbonate: 2.5 g
-
Potassium Chloride: 0.6 g
-
Adjust pH to 5.5-6.0 with phosphate-citrate buffer.
Procedure:
-
Prepare the artificial urine solution and adjust the pH to the desired level (e.g., 5.5).
-
Dissolve a known concentration of this compound in the artificial urine.
-
Incubate the solution at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the solution.
-
Immediately analyze the aliquots for formaldehyde concentration using a validated analytical method.
Protocol 2: Investigating the Impact of Albumin on Formaldehyde Release
Objective: To determine if the presence of albumin affects the rate and extent of formaldehyde release from this compound.
Materials:
-
Same as Protocol 1
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
Procedure:
-
Prepare several batches of artificial urine (pH 5.5) with varying concentrations of albumin (e.g., 0 mg/mL, 1 mg/mL, 5 mg/mL, 10 mg/mL) to simulate different levels of proteinuria.
-
Follow steps 2-5 from Protocol 1 for each albumin concentration.
-
Compare the formaldehyde release profiles across the different albumin concentrations to assess any impact.
Quantitative Data Summary
Table 1: Kinetics of Methenamine Hydrolysis
| pH | Half-life of Methenamine Conversion to Formaldehyde (hours) at 37.5°C |
| 2.0 | 1.6 |
| 5.1 | 12.0 |
| 5.8 | 13.8 |
| 6.5 | ~400 |
| (Data adapted from studies on methenamine hydrolysis kinetics)[12][18] |
Table 2: Stoichiometry of Formaldehyde Reaction with Plasma Albumin
| Reactant | Stoichiometric Ratio |
| Plasma Albumin : Formaldehyde | 1 : 2 |
| (This indicates that for every one mole of plasma albumin, two moles of formaldehyde are involved in the reaction)[4] |
Visualizations
Caption: Experimental workflow for studying the impact of albumin on formaldehyde release.
Caption: Logical relationship of this compound's mechanism and potential protein interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C15H21N5O3 | CID 21945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. A study of cross-linkage of formaldehyde with human serum albumin - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a chemical marker of environmental exposure to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using lysine adducts of human serum albumin to investigate the disposition of exogenous formaldehyde in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of artificial urine formula for in vitro cellular study compared with native urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Artificial Urine [protocols.io]
- 15. [PDF] A New Artificial Urine Protocol to Better Imitate Human Urine | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methenamine Hippurate Dosage in Renally Impaired Animal Models
This technical support guide provides essential information, troubleshooting advice, and standardized protocols for researchers utilizing methenamine hippurate in animal models with induced renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound itself is not bactericidal. In an acidic urine environment (pH < 6.0), it hydrolyzes into formaldehyde and hippuric acid.[1][2] Formaldehyde exerts a nonspecific antibacterial effect by denaturing bacterial proteins and nucleic acids.[2] The hippuric acid component helps to maintain the acidity of the urine, which is crucial for the conversion of methenamine to formaldehyde.[3]
Q2: Why is dosage adjustment a concern in renally impaired models?
A2: Renal impairment raises two primary concerns for this compound therapy. First, since methenamine is primarily excreted by the kidneys, impaired function could lead to systemic accumulation and potential toxicity.[1] Second, the efficacy of the drug depends on achieving a sufficient concentration in the urine and an acidic urinary pH. Severe renal impairment may hinder both the drug's excretion into the urine and the kidney's ability to acidify urine, potentially rendering the treatment ineffective.[1]
Q3: Is there an established dosage for this compound in renally impaired rats or rabbits?
A3: Currently, there is a significant lack of published data establishing a specific dosage of this compound for animal models with induced renal impairment. The FDA label for human use contraindicates its use in patients with renal insufficiency.[3][4][5] However, some clinical data in humans suggests that a reduced dose may be used in cases of severe impairment (e.g., Creatinine Clearance <30 mL/min).[1][6] Any dosage for animal models would be considered experimental and should be determined through dose-finding studies. A study in aged mice (without renal impairment) used a murine-adjusted dose calculated from a 2-gram daily human dose.[4][6]
Q4: What are the potential toxic effects of this compound in animal models?
A4: The primary toxicity concern is related to the active metabolite, formaldehyde. High doses of methenamine in humans have been associated with bladder irritation, painful urination, and hematuria.[3][5] Studies involving direct instillation of formalin into the bladders of dogs and rabbits have shown it can cause inflammation, sloughing of the urothelial lining, and necrosis.[7][8] Systemic exposure to formaldehyde in rats has been linked to increased urea and creatinine levels at higher doses, indicating potential nephrotoxicity.[9][10]
Q5: How does formaldehyde exert its effects on urothelial cells?
A5: Formaldehyde is a highly reactive molecule that can cause cytotoxicity, necrosis, and apoptosis.[11] It can induce the production of reactive oxygen species (ROS) and may trigger inflammatory responses, including the secretion of pro-inflammatory cytokines.[12][13] In vitro studies have shown that cells respond to formaldehyde exposure by upregulating enzymes like formaldehyde dehydrogenase (FDH) to metabolize it.[12][14]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Lack of Efficacy (Persistent Bacteriuria) | Insufficient Urine Acidity: Urinary pH is above 6.0, preventing the conversion of methenamine to formaldehyde. | 1. Monitor urinary pH regularly. 2. Consider co-administration of a urinary acidifier like ammonium chloride. Note: High doses of ascorbic acid (Vitamin C) may not significantly lower urine pH.[2] 3. Ensure the animal model's diet does not excessively alkalinize the urine. |
| Inadequate Urinary Concentration: Severe renal impairment may limit the excretion of methenamine into the urine. | 1. Measure urinary methenamine and/or formaldehyde concentrations. 2. If concentrations are insufficient, a cautious, incremental increase in the dose may be trialed, with close monitoring for toxicity. | |
| Signs of Bladder Irritation (e.g., Hematuria) | High Urinary Formaldehyde Concentration: The administered dose may be too high for the level of renal function, leading to toxic levels of formaldehyde in the bladder. | 1. Immediately reduce the this compound dosage. 2. Perform urinalysis to monitor for hematuria and proteinuria. 3. Consider histopathological examination of the bladder tissue at the end of the study. |
| Elevated Serum Creatinine/BUN | Progression of Renal Disease: The underlying induced renal impairment may be worsening, independent of the treatment. | 1. Compare with a control group of renally impaired animals not receiving this compound. 2. Evaluate for other signs of systemic toxicity. |
| Drug-Induced Nephrotoxicity: Although less common, high systemic levels of methenamine or its metabolites could potentially exacerbate kidney damage. | 1. Reduce the dose or discontinue treatment. 2. Measure serum levels of methenamine if possible. 3. Conduct histological analysis of kidney tissue to look for signs of drug-induced injury, such as acute tubular necrosis.[11] |
Data Presentation: Dosage and Experimental Models
Table 1: Human Dosage Recommendations for this compound in Renal Impairment (for reference)
| Renal Function (Creatinine Clearance) | Recommended Human Dose | Source |
| Normal (>30 mL/min) | 1 g twice daily | [1][6] |
| Severe Impairment (<30 mL/min) | 500 mg twice daily | [1][6] |
| Renal Insufficiency (undefined) | Contraindicated | [3][5] |
Disclaimer: This human data is for informational purposes only and should not be directly extrapolated to animal models without appropriate dose-scaling and safety studies.
Table 2: Animal Models for Inducing Renal Impairment
| Model | Animal | Inducing Agent & Dosage | Key Features & Timeline | Source |
| Gentamicin-Induced Nephrotoxicity | Rat (Sprague Dawley or Wistar) | 30-100 mg/kg/day, subcutaneous or intraperitoneal, for 7 consecutive days | Dose-dependent increase in BUN and creatinine, with histological changes observable from day 4, peaking around day 8.[5][15] | [5][15][16][17] |
| Cisplatin-Induced Nephrotoxicity | Rat or Mouse | Single intraperitoneal injection of 7-25 mg/kg | Induces acute kidney injury with tubular damage, inflammation, and oxidative stress, typically peaking 48-72 hours post-injection.[18][19][20][21] | [18][19][20][21][22] |
Experimental Protocols
Protocol 1: Induction of Gentamicin-Induced Nephrotoxicity in Rats
-
Animal Model: Male Sprague Dawley rats (200-250g).
-
Acclimatization: House animals under standard conditions for at least one week prior to the experiment.
-
Induction: Administer gentamicin at a dose of 80-100 mg/kg via intraperitoneal (i.p.) injection once daily for 7 consecutive days.[15][17] A control group should receive sterile saline injections.
-
Monitoring:
-
Collect blood samples (e.g., via tail vein) at baseline (Day 0), Day 4, and Day 8 to measure serum creatinine and Blood Urea Nitrogen (BUN).[5]
-
House rats in metabolic cages to collect 24-hour urine samples for volume and pH monitoring.
-
Monitor body weight and general health daily.
-
-
Confirmation of Injury: A significant elevation in creatinine and BUN by Day 8, coupled with histological evidence of tubular necrosis in a subset of animals, confirms the model.
Protocol 2: Efficacy and Safety Assessment of this compound in a Rat Model of Renal Impairment
-
Model Induction: Induce renal impairment using the Gentamicin protocol described above.
-
Group Allocation: On Day 8, randomly assign renally impaired animals to the following groups (n=8-10 per group):
-
Vehicle Control (e.g., sterile water by oral gavage).
-
This compound Low Dose (e.g., 100 mg/kg, twice daily).
-
This compound High Dose (e.g., 300 mg/kg, twice daily).
-
Note: Doses are hypothetical and require pilot testing. They are scaled down from the non-toxic 600 mg/kg single dose mentioned in the literature.
-
-
UTI Induction (Optional): On Day 9, induce a urinary tract infection via transurethral inoculation of a known uropathogenic E. coli (UPEC) strain.
-
Treatment: Administer this compound or vehicle by oral gavage twice daily for a predetermined period (e.g., 7 days).
-
Outcome Measures:
-
Efficacy: At the end of the treatment period, euthanize animals and collect bladder and kidney homogenates for bacterial colony-forming unit (CFU) counts.
-
Safety (Renal): Monitor serum creatinine and BUN throughout the treatment phase.
-
Safety (Bladder): Perform histological analysis of bladder tissue to assess for inflammation, urothelial damage, or hyperplasia.
-
Pharmacodynamics: Collect urine periodically to measure pH and formaldehyde concentration to ensure the drug is active.
-
Mandatory Visualizations
Logical Workflow for a Preclinical Study
References
- 1. droracle.ai [droracle.ai]
- 2. Methenamine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The impact of this compound treatment on bladder barrier function and inflammation in aged mice and women with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of this compound Treatment on Urothelial Integrity and Bladder Inflammation in Aged Female Mice and Women With Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nice.org.uk [nice.org.uk]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. The acute nephrotoxicity of systemically administered formaldehyde in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The exposure to formaldehyde causes renal dysfunction, inflammation and redox imbalance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxic effects of formaldehyde on the urinary system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro study on cytotoxicity and intracellular formaldehyde concentration changes after exposure to formaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating the Sub-Acute Toxicity of Formaldehyde Fumes in an In Vitro Human Airway Epithelial Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gentamicin-induced nephrotoxicity in rats ameliorated and healing effects of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Gentamicin-Induced Acute Kidney Injury in an Animal Model Involves Programmed Necrosis of the Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Minireview Article Modeling Cisplatin-Induced Kidney Injury to Increase Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acute kidney injury models - Enamine [enamine.net]
- 21. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Methenamine Hippurate Biofilm Eradication Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in methenamine hippurate biofilm eradication experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent or no biofilm eradication with this compound in my in vitro experiments?
A1: The most common reason for inconsistent results is the strict pH-dependent activity of this compound. It requires an acidic environment (pH ≤ 5.85) to hydrolyze into its active component, formaldehyde, which is responsible for the antibacterial and antibiofilm effects.[1][2] If the pH of your culture medium is not sufficiently acidic, this compound will not be activated, leading to a lack of efficacy.
Q2: What is the optimal pH for this compound activity in vitro?
A2: For effective generation of formaldehyde, the pH of the medium should be maintained at or below 5.85.[1][2] An in vitro study demonstrated that a formaldehyde concentration of ≥ 25 µg/ml, which has a measurable antibacterial effect, can be achieved from methenamine concentrations of ≥ 0.6 mg/ml at a pH of ≤ 5.7.[1][2]
Q3: Can I use standard bacteriological media like Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth for my experiments?
A3: Standard laboratory media are often buffered to a neutral pH (around 7.0-7.4) to support optimal bacterial growth. This neutral pH will inhibit the conversion of methenamine to formaldehyde. Therefore, it is crucial to use a medium that can be acidified and maintain a stable acidic pH throughout the experiment, such as an artificial urine medium.
Q4: How can I be sure that the observed biofilm reduction is due to formaldehyde and not just the acidic pH or the hippurate salt?
A4: To confirm that the antibiofilm activity is from the generated formaldehyde, you should include several control groups in your experiment:
-
Untreated Biofilm Control: Biofilm grown in the acidic medium without any treatment. This will show the effect of the acidic pH alone on the biofilm.
-
Hippuric Acid Control: Biofilm treated with hippuric acid at a concentration equivalent to that in the this compound treatment group, in the acidic medium. This will isolate the effect of the hippurate component.
-
Formaldehyde Positive Control: Biofilm treated with a known concentration of formaldehyde in the acidic medium. This will confirm that the biofilm is susceptible to formaldehyde.
Q5: What bacterial strains are suitable for testing with this compound?
A5: this compound is used clinically for urinary tract infections (UTIs), so uropathogenic strains of Escherichia coli (UPEC) are the most relevant. Other common uropathogens such as Klebsiella pneumoniae, Proteus mirabilis, and Staphylococcus saprophyticus can also be used.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells in a 96-well plate assay. | 1. Inconsistent biofilm formation due to "edge effect" (evaporation in outer wells).2. Inaccurate pipetting.3. Biofilm detachment during washing steps. | 1. Avoid using the outer wells of the 96-well plate or fill them with sterile water or media to create a humidified environment.2. Use a multichannel pipette for consistency and pipette slowly to avoid disturbing the biofilm.3. When washing, gently add and remove solutions from the side of the wells. Do not pipette directly onto the biofilm. |
| No biofilm formation in the positive control wells. | 1. The bacterial strain is a poor biofilm former under the tested conditions.2. Issues with the growth medium.3. Incorrect incubation conditions (time, temperature). | 1. Confirm that the chosen strain is a known biofilm producer. You may need to screen several strains.2. Ensure the medium is properly prepared and that all components are dissolved.3. Optimize incubation time and temperature for your specific bacterial strain. |
| pH of the artificial urine medium is unstable during the experiment. | 1. Bacterial metabolism can alter the pH of the medium.2. The buffering capacity of the artificial urine medium is insufficient. | 1. Monitor the pH of your medium throughout the experiment. You may need to adjust the initial pH to a slightly lower value to account for upward drift.2. Consider using a medium with a stronger buffer system, ensuring it is still representative of urine. |
| Crystal violet staining is inconsistent or has high background. | 1. Insufficient washing, leaving residual planktonic cells or crystal violet.2. Incomplete solubilization of the crystal violet. | 1. Ensure thorough but gentle washing of the wells after removing planktonic cells and after staining.2. Ensure the solubilizing agent (e.g., 30% acetic acid or ethanol) is added to all wells and incubated for a sufficient time to fully dissolve the dye. |
Experimental Protocols
Artificial Urine Medium (AUM) Preparation
This is a representative recipe for an artificial urine medium. The composition can be adjusted based on specific experimental needs.
| Component | Concentration (g/L) |
| Peptone | 10.0 |
| Beef Extract | 5.0 |
| Yeast Extract | 2.0 |
| Lactic Acid | 1.1 |
| Citric Acid | 1.1 |
| Sodium Bicarbonate | 2.1 |
| Urea | 17.1 |
| Uric Acid | 0.25 |
| Creatinine | 1.1 |
| Calcium Chloride | 0.28 |
| Sodium Chloride | 5.8 |
| Magnesium Sulfate | 0.18 |
| Sodium Sulfate | 1.4 |
| Potassium Phosphate (monobasic) | 1.4 |
| Potassium Phosphate (dibasic) | 0.7 |
| Ammonium Chloride | 1.0 |
Instructions:
-
Dissolve all components in 1 liter of distilled water.
-
Adjust the pH to the desired acidic level (e.g., 5.5) using HCl.
-
Sterilize by filtration (0.22 µm filter). Do not autoclave, as high temperatures can cause precipitation.
This compound Biofilm Eradication Assay (96-well plate)
This protocol is adapted from standard crystal violet biofilm assays for use with this compound.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Artificial Urine Medium (AUM), pH adjusted to 5.5
-
Bacterial culture (e.g., Uropathogenic E. coli)
-
This compound stock solution (sterile filtered)
-
0.1% Crystal Violet solution
-
30% Acetic Acid in water
Procedure:
-
Bacterial Inoculum Preparation:
-
Grow a bacterial culture overnight in a suitable broth (e.g., TSB).
-
Dilute the overnight culture in AUM (pH 5.5) to a final concentration of approximately 1 x 10^6 CFU/mL.
-
-
Biofilm Formation:
-
Add 200 µL of the bacterial inoculum to each well of the 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Treatment with this compound:
-
After incubation, carefully remove the planktonic culture from each well by aspiration or by gently inverting the plate.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Prepare serial dilutions of this compound in AUM (pH 5.5) to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, 2, 4 mg/mL).
-
Add 200 µL of the this compound solutions to the respective wells. Include a no-treatment control (AUM only).
-
Incubate the plate at 37°C for 24 hours.
-
-
Quantification of Biofilm (Crystal Violet Staining):
-
Remove the treatment solutions from the wells.
-
Wash the wells twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Invert the plate and tap on a paper towel to remove any excess liquid.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm reduction for each concentration compared to the untreated control.
-
Percentage Reduction = [1 - (OD of treated well / OD of control well)] x 100
-
Visualizations
This compound Mechanism of Action
Caption: Conversion of this compound to formaldehyde in an acidic environment.
Experimental Workflow for Biofilm Eradication Assay
Caption: Step-by-step workflow for the this compound biofilm eradication assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. Generation of Formaldehyde from Methenamine: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of formaldehyde from methenamine: effect of pH and concentration, and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Formaldehyde Volatility in In Vitro Susceptibility Testing
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on addressing the challenges associated with formaldehyde's high volatility during in vitro susceptibility testing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is accounting for formaldehyde volatility crucial in in vitro susceptibility testing?
A1: Formaldehyde is a highly volatile compound, meaning it readily evaporates from solutions into the gaseous phase. In in vitro susceptibility assays, such as broth microdilution, this evaporation can lead to a significant decrease in the formaldehyde concentration in the culture medium over the incubation period. This uncontrolled change in concentration can result in an overestimation of the minimum inhibitory concentration (MIC), leading to inaccurate and irreproducible data. Therefore, implementing measures to control evaporation is essential for obtaining reliable results.
Q2: What are the main factors influencing the rate of formaldehyde evaporation in a microplate?
A2: Several factors can influence the rate of formaldehyde evaporation from a microplate well:
-
Temperature: Higher incubation temperatures increase the vapor pressure of formaldehyde, leading to a higher evaporation rate.[1]
-
Humidity: Lower humidity in the incubator creates a steeper concentration gradient between the liquid in the well and the surrounding air, accelerating evaporation. Conversely, high humidity can reduce evaporation.[2]
-
Airflow: Increased airflow across the microplate surface can hasten the removal of formaldehyde vapor, promoting further evaporation.
-
Plate Sealing: The type of seal used on the microplate is a critical factor. Unsealed or loosely covered plates will experience significant evaporation.
-
Well Volume: Smaller volumes of liquid have a larger surface-area-to-volume ratio, which can increase the relative rate of evaporation.
Q3: What are the best practices for preparing and handling formaldehyde solutions for susceptibility testing?
A3: To ensure accurate and consistent results, follow these best practices:
-
Use Fresh Solutions: Prepare formaldehyde dilutions fresh for each experiment from a recently opened, high-quality stock solution. Formaldehyde solutions can polymerize over time, altering the effective concentration.
-
Accurate Dilution: Use calibrated pipettes and sterile diluents to prepare a precise serial dilution series.
-
Work in a Ventilated Area: Due to its toxicity and pungent odor, always handle concentrated formaldehyde solutions in a chemical fume hood.[3]
-
Maintain Temperature: Keep formaldehyde solutions at the recommended storage temperature and allow them to reach the experimental temperature before use to ensure consistent behavior.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MIC Values
| Possible Cause | Troubleshooting Step |
| Formaldehyde Evaporation | Ensure you are using an effective plate sealing method. Adhesive sealing films designed for PCR or long-term storage are generally more effective than standard lids. Consider using a self-closing slit seal for applications requiring piercing.[4] Increase the humidity in your incubator by placing a pan of sterile water inside.[5] |
| Inaccurate Initial Concentration | Verify the concentration of your formaldehyde stock solution. Use a fresh bottle if there is any doubt about its age or storage conditions. Double-check your dilution calculations and pipetting technique. |
| Inoculum Variability | Prepare a standardized inoculum according to established protocols (e.g., CLSI guidelines) to ensure a consistent starting cell density. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation.[5] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or media to create a humidity buffer. |
Issue 2: No Inhibition of Microbial Growth, Even at High Formaldehyde Concentrations
| Possible Cause | Troubleshooting Step |
| Complete Evaporation of Formaldehyde | Visually inspect the wells at the end of the incubation period. If a significant volume loss is apparent, your sealing method is inadequate. Re-evaluate your plate sealing strategy and incubator humidity. |
| Resistant Microorganism | The microorganism you are testing may have a high intrinsic resistance to formaldehyde.[6] Confirm the identity and purity of your microbial culture. Include a known susceptible control strain in your assay to verify the activity of your formaldehyde solution. |
| Inactivation of Formaldehyde | Some components of the culture medium could potentially react with and inactivate formaldehyde. While less common, consider this possibility if other causes are ruled out. |
Quantitative Data Summary
The following tables provide quantitative data to aid in experimental design and troubleshooting.
Table 1: Physical Properties of Formaldehyde
| Property | Value | Reference |
| Molecular Weight | 30.03 g/mol | |
| Boiling Point | 93-96 °C (for 37% solution) | [1] |
| Vapor Pressure | 52 mmHg at 37 °C | [1] |
| Vapor Density | 1.03 (air = 1) | [1] |
| Solubility in Water | Miscible | [7] |
Table 2: Comparison of Microplate Sealing Methods for Preventing Evaporation
| Sealing Method | Description | Relative Effectiveness in Preventing Volatile Compound Loss | Recommended Use |
| Standard Lid | A loose-fitting plastic lid. | Low | Not recommended for volatile compounds. |
| Adhesive Sealing Film (Breathable) | A porous film that allows gas exchange. | Moderate | Suitable for cell culture where gas exchange is critical, but may not be ideal for highly volatile compounds. |
| Adhesive Sealing Film (Non-Breathable) | A solid, non-porous adhesive film (e.g., aluminum or polyester). | High | Recommended for antimicrobial susceptibility testing with volatile compounds.[8] |
| Heat Sealing Film | A film that is thermally bonded to the plate. | Very High | Provides an excellent barrier against evaporation; ideal for long-term storage or sensitive assays. |
| Self-Closing Slit Seal | A reusable silicone mat with slits that reseal after being pierced. | High | Useful for applications requiring repeated access to the wells with pipette tips or autosampler needles.[4] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing of Formaldehyde with Evaporation Control
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, with modifications to account for formaldehyde volatility.
Materials:
-
96-well microtiter plates
-
Formaldehyde stock solution (e.g., 37% solution)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland
-
Adhesive, non-porous plate seals
-
Sterile water
-
Incubator with humidity control
Procedure:
-
Preparation of Formaldehyde Dilutions:
-
In a chemical fume hood, prepare a series of twofold dilutions of formaldehyde in the appropriate broth medium in sterile tubes. The concentration range should bracket the expected MIC.
-
-
Plate Inoculation:
-
Dispense 50 µL of the appropriate formaldehyde dilution into each well of the 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in broth.
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (broth and inoculum, no formaldehyde) and a negative control (broth only).
-
-
Evaporation Control:
-
Fill the outermost wells of the microplate with 100 µL of sterile water to create a humidity barrier.
-
Carefully apply an adhesive, non-porous sealing film to the top of the microplate, ensuring a complete seal around all wells.
-
-
Incubation:
-
Incubate the sealed plate at the appropriate temperature (e.g., 37°C) for the required duration (e.g., 18-24 hours for bacteria).
-
If possible, use an incubator with humidity control set to >80%.
-
-
Reading the MIC:
-
After incubation, carefully remove the sealing film.
-
Determine the MIC as the lowest concentration of formaldehyde that completely inhibits visible growth of the microorganism.
-
Protocol 2: Quantification of Formaldehyde Concentration in Culture Medium During Incubation
This protocol describes a method to verify the stability of formaldehyde concentration in a sealed microplate over time.
Materials:
-
96-well microtiter plates
-
Formaldehyde solution at a known concentration in culture medium
-
Adhesive, non-porous plate seals
-
Incubator
-
Formaldehyde quantification kit (e.g., based on the Nash reagent or other colorimetric/fluorometric methods) or access to HPLC or GC-MS.[9]
Procedure:
-
Plate Preparation:
-
Fill a series of wells in a 96-well plate with 100 µL of the formaldehyde solution in culture medium.
-
Seal the plate with an adhesive, non-porous film.
-
-
Incubation and Sampling:
-
Place the sealed plate in an incubator at 37°C.
-
At designated time points (e.g., 0, 4, 8, 12, and 24 hours), remove the plate from the incubator.
-
Carefully pierce the seal with a pipette tip and collect a sample from one of the wells.
-
Immediately reseal the pierced well with a small piece of sealing tape or use a new plate for each time point to avoid compromising the seal of other wells.
-
-
Formaldehyde Quantification:
-
Analyze the collected samples to determine the formaldehyde concentration using a validated analytical method.
-
-
Data Analysis:
-
Plot the formaldehyde concentration as a function of time to assess its stability under the experimental conditions.
-
Visualizations
Caption: Workflow for formaldehyde MIC testing.
Caption: Troubleshooting inconsistent MIC results.
References
- 1. Formaldehyde solution about 37% GR for analysis stabilized with about 10% methanol ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]
- 2. Effect of relative humidity on formaldehyde decontamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 4. New Slit Seal Prevents Evaporation During Cell Culturin [rapidmicrobiology.com]
- 5. reddit.com [reddit.com]
- 6. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
Troubleshooting methenamine hippurate degradation during sample preparation
Technical Support Center: Methenamine Hippurate Analysis
Welcome to the technical support center for this compound analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sample preparation and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is hydrolysis. This compound is a salt of methenamine and hippuric acid. In the presence of acidic conditions (pH < 6.0), the methenamine component hydrolyzes into formaldehyde and ammonia.[1][2] This reaction is the basis of its therapeutic action but can lead to inaccurate quantification if not controlled during sample analysis.
Q2: What are the main degradation products of this compound?
A2: The main degradation products are formaldehyde and hippuric acid. The hydrolysis of the methenamine moiety yields formaldehyde and ammonia, while the hippurate salt dissociates into hippuric acid.
Q3: How does temperature affect the stability of this compound in solution?
A3: Elevated temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to keep samples and standards at cool temperatures (e.g., 2-8°C) during storage and preparation to minimize degradation.
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the solvent system can significantly impact stability. Acidic solvents or aqueous solutions with a low pH will promote hydrolysis. It is recommended to use neutral or slightly alkaline diluents for sample preparation whenever possible. Stability studies in your specific solvent system are advised.
Q5: What are the recommended storage conditions for this compound samples and standards?
A5: To ensure stability, this compound samples and analytical standards should be stored in tightly sealed containers at refrigerated temperatures (2-8°C). For long-term storage, freezing may be considered, but freeze-thaw cycles should be minimized. Prepared solutions should be analyzed as soon as possible, ideally within 24 hours.[3]
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Low or Inconsistent Analyte Recovery
-
Question: My results show low or variable concentrations of this compound. What could be the cause?
-
Answer: This is often due to degradation of the analyte during sample preparation.
-
pH of Diluent: Ensure the pH of your sample diluent is not acidic. A pH below 6.0 will significantly accelerate the hydrolysis of methenamine to formaldehyde.[2] Consider using a buffered solution with a neutral or slightly alkaline pH.
-
Temperature: All sample preparation steps should be performed at a controlled, cool temperature. Avoid leaving samples at room temperature for extended periods.
-
Time: The time between sample preparation and analysis should be minimized. Stability studies have shown that this compound can be unstable on some surfaces and in solution, so it is recommended to analyze samples promptly, ideally within 24 hours of preparation.[3]
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Question: I am observing extra peaks in my chromatogram that are not present in my standard. What are they?
-
Answer: These are likely degradation products.
-
Formaldehyde and Hippuric Acid: The primary degradation products are formaldehyde and hippuric acid. Depending on your chromatographic conditions, these may appear as distinct peaks. Formaldehyde can be challenging to detect via UV-HPLC without derivatization. Hippuric acid is UV active and may be observed.
-
Forced Degradation Study: To confirm the identity of these peaks, a forced degradation study can be performed. Subjecting a sample of this compound to acidic conditions (e.g., 0.1 N HCl) and heat will intentionally generate the degradation products, allowing for peak identification.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Question: The peak for methenamine is showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing for methenamine, a basic compound, can be caused by several factors.
-
Secondary Silanol Interactions: Free silanol groups on the surface of the silica-based stationary phase can interact with the basic methenamine molecule, causing peak tailing. Using a base-deactivated column or an end-capped column can mitigate this.
-
Mobile Phase pH: The pH of the mobile phase should be carefully controlled. For basic compounds like methenamine, a mobile phase pH that is 2 to 2.5 units below the pKa of the analyte will ensure it is in its ionized form, which can improve peak shape on some columns. Alternatively, a higher pH (e.g., > 8) can be used with a pH-stable column to analyze the neutral form.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample and re-injecting.
-
Data on Factors Affecting Stability
The stability of this compound is primarily influenced by pH and temperature. The following table summarizes the expected impact of these factors on degradation.
| Factor | Condition | Expected Impact on this compound Stability | Recommendation for Sample Preparation |
| pH | pH < 6.0 | Significant increase in hydrolysis rate. | Maintain sample and standard solutions at a neutral or slightly alkaline pH. |
| pH 6.0 - 7.0 | Moderate stability. | If a neutral pH cannot be achieved, minimize the time between preparation and analysis. | |
| pH > 7.0 | Increased stability. | Use buffered solutions with a pH > 7.0 where compatible with the analytical method. | |
| Temperature | 2-8°C | Minimal degradation. | Store all samples and standards under refrigeration. |
| Room Temperature (~25°C) | Increased rate of degradation compared to refrigeration. | Avoid prolonged exposure of samples to ambient temperatures. | |
| Elevated Temperature (>40°C) | Rapid degradation. | Do not expose samples to heat sources. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
This protocol provides a general guideline for the preparation of samples to minimize the degradation of this compound.
-
Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a pre-selected, neutral or slightly alkaline diluent (e.g., a phosphate buffer with a pH of 7.4, or a mixture of water and organic solvent like acetonitrile or methanol).
-
Perform serial dilutions to achieve the desired concentrations for the calibration curve.
-
Store all standard solutions at 2-8°C and use within 24 hours.
-
-
Sample Preparation (from a solid dosage form):
-
Accurately weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose into a volumetric flask.
-
Add a portion of the diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Perform further dilutions as necessary to bring the concentration within the range of the calibration curve.
-
Analyze the sample by HPLC as soon as possible.
-
Protocol 2: HPLC Method for this compound Quantification
The following is an example of an HPLC method that can be used for the analysis of this compound. Method optimization and validation are essential for specific applications.
-
Column: Zorbax SCX-300 (or equivalent ion-exchange column)[4][5]
-
Mobile Phase: Acetonitrile:0.1M Sodium Perchlorate Monohydrate (pH 5.8) (70:30, v/v)[4][5]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. This compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of methenamine, methenamine mandelate and this compound in pharmaceutical preparations using ion-exchange HPLC. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Determination of methenamine, methenamine mandelate and this compound in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Methenamine Hippurate's Non-Specific Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the non-specific binding of methenamine hippurate in your experimental setups, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in research?
This compound is a urinary tract antiseptic. It is a salt composed of methenamine and hippuric acid. In acidic environments, methenamine converts to formaldehyde, which has non-specific bactericidal activity by denaturing proteins and nucleic acids.[1][2][3] This inherent reactivity and its physicochemical properties can lead to non-specific binding to various surfaces such as plasticware and proteins in experimental settings. This can sequester the compound, reduce its effective concentration, and lead to misleading results, including high background signals or false positives.
Q2: What are the key factors that influence the non-specific binding of this compound?
Several factors can contribute to the non-specific binding of this compound:
-
Physicochemical Properties: The characteristics of the this compound molecule itself can lead to interactions with experimental components.
-
pH of the Environment: The conversion of methenamine to formaldehyde is pH-dependent, occurring more readily in acidic conditions (pH < 6).[1][4][5] Changes in pH can alter the charge of both the compound and the surfaces it interacts with, affecting binding.
-
Experimental Surfaces: The material of your labware (e.g., polystyrene, polypropylene) can present sites for hydrophobic or electrostatic interactions.
-
Presence of Proteins: In cell culture media or protein-based assays, this compound can bind to serum albumin and other proteins, reducing its availability.
-
Concentration of the Compound: Higher concentrations of this compound can increase the likelihood of non-specific binding.
Q3: Can this compound's mechanism of action give clues about its potential for non-specific binding?
Yes. Methenamine exerts its antiseptic effect through the release of formaldehyde, which non-specifically alkylates amino and sulfhydryl groups on proteins and nitrogen atoms on purine bases.[2] This reactive nature suggests a propensity for covalent and non-covalent interactions with a wide range of biological macromolecules in experimental systems, contributing to non-specific binding.
Troubleshooting Guides
Issue 1: High Background Signal in In Vitro Assays (e.g., ELISA)
Possible Cause: this compound is binding non-specifically to the microplate surface or other assay components.
Solutions:
-
Blocking Agents: Pre-treat microplates with a blocking agent to saturate non-specific binding sites. Commonly used agents include Bovine Serum Albumin (BSA) and non-ionic detergents like Tween 20.[6][7][8][9]
-
Buffer Additives: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) in your assay and wash buffers to reduce hydrophobic interactions.[7][9]
-
Plate Material: Consider using low-binding microplates, which are surface-modified to reduce molecular adhesion.
-
Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound this compound.[10]
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
Possible Cause: Sequestration of this compound by serum proteins in the culture medium or binding to the surface of the cell culture plates.
Solutions:
-
Serum Concentration: If your cell line permits, reduce the serum concentration in your culture medium to decrease the amount of protein available for binding.
-
Pre-incubation: Pre-incubate the plates with serum-containing medium before adding cells. This can help to block non-specific binding sites on the plastic.
-
Control for Protein Binding: Run parallel experiments in the absence of cells to quantify the amount of this compound that binds to the plate and serum proteins alone.
Issue 3: Poor Peak Shape and Reproducibility in HPLC Analysis
Possible Cause: Interaction of this compound with the stationary phase of the HPLC column or metal components of the system.
Solutions:
-
Mobile Phase Optimization: Adjust the pH of the mobile phase to control the ionization of methenamine and hippuric acid. Altering the organic solvent ratio can also improve peak shape.
-
Column Choice: Use a column with a different chemistry or one that is end-capped to minimize interactions with residual silanols on the stationary phase. Metal-free columns can also be beneficial.
-
Sample Solvent: Ensure your sample solvent is compatible with the initial mobile phase to prevent peak distortion.
Experimental Protocols
Protocol 1: Quantifying Non-Specific Binding to Polystyrene Microplates
This protocol provides a method to quantify the amount of this compound that binds to standard polystyrene microplates.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Standard 96-well polystyrene microplates
-
HPLC system for quantification
Methodology:
-
Prepare a stock solution of this compound in PBS.
-
Create a serial dilution of the stock solution to obtain a range of concentrations (e.g., 1, 10, 50, 100 µM).
-
Add 100 µL of each concentration to triplicate wells of a 96-well plate. Include wells with PBS only as a blank.
-
Incubate the plate at room temperature for 1 hour.
-
After incubation, carefully collect the supernatant from each well.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method.
-
Calculate the percentage of bound compound using the formula: ((Initial Concentration - Supernatant Concentration) / Initial Concentration) * 100.
Example Data Presentation:
| Initial this compound Concentration (µM) | Supernatant Concentration (µM) (Mean ± SD) | % Non-Specific Binding (Mean ± SD) |
| 1 | 0.92 ± 0.04 | 8.0 ± 4.0 |
| 10 | 8.5 ± 0.3 | 15.0 ± 3.0 |
| 50 | 39.5 ± 1.5 | 21.0 ± 3.0 |
| 100 | 75.0 ± 2.5 | 25.0 ± 2.5 |
(Note: The data presented are for illustrative purposes only.)
Protocol 2: Evaluating the Efficacy of Blocking Agents
This protocol assesses the effectiveness of BSA and Tween 20 in reducing the non-specific binding of this compound.
Materials:
-
This compound
-
PBS, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Tween 20
-
Standard 96-well polystyrene microplates
-
HPLC system
Methodology:
-
Prepare blocking solutions: 1% BSA in PBS and 0.05% Tween 20 in PBS.
-
Coat the wells of a 96-well plate with 200 µL of each blocking solution and PBS (as a control).
-
Incubate for 2 hours at room temperature.
-
Aspirate the solutions and wash each well three times with 200 µL of PBS.
-
Prepare a 50 µM solution of this compound in PBS.
-
Add 100 µL of the 50 µM this compound solution to the coated and control wells.
-
Incubate for 1 hour at room temperature.
-
Collect the supernatant and quantify the this compound concentration via HPLC.
-
Calculate the percentage of non-specific binding for each condition.
Example Data Presentation:
| Blocking Agent | Initial Concentration (µM) | Supernatant Concentration (µM) (Mean ± SD) | % Non-Specific Binding (Mean ± SD) |
| None (PBS Control) | 50 | 39.5 ± 1.5 | 21.0 ± 3.0 |
| 1% BSA | 50 | 46.5 ± 0.8 | 7.0 ± 1.6 |
| 0.05% Tween 20 | 50 | 44.0 ± 1.2 | 12.0 ± 2.4 |
(Note: The data presented are for illustrative purposes only.)
Visualizations
Caption: Workflow for quantifying non-specific binding.
Caption: Troubleshooting flowchart for non-specific binding.
Caption: Factors influencing non-specific binding.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Safety and Efficacy of this compound for the Prevention of Recurrent Urinary Tract Infections in Adult Renal Transplant Recipients: A Single Center, Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An oldie but a goodie: Methenamine as a nonantibiotic solution to the prevention of recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Strategies for Maintaining Acidic Urine in Animal Models for Methenamine Hippurate Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully maintaining acidic urine in animal models for your methenamine hippurate studies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to maintain acidic urine in animal models for this compound studies?
A1: The efficacy of this compound as a urinary antiseptic is entirely dependent on its conversion to formaldehyde in an acidic environment. This conversion, which occurs through the hydrolysis of methenamine, is optimal at a urine pH of 5.5 or lower. Formaldehyde is the active bactericidal agent that denatures bacterial proteins and nucleic acids. If the urine is not sufficiently acidic, the conversion to formaldehyde is incomplete, leading to reduced antimicrobial activity and potentially compromising the study's results. The hippuric acid component of the drug aids in maintaining urine acidity.
Q2: What are the primary methods for acidifying urine in laboratory animals?
A2: The most common methods involve dietary modification and the administration of acidifying agents. These include:
-
Dietary Supplementation with Ammonium Chloride (NH₄Cl): This is a widely used and effective method for acidifying urine in various animal models, including mice, rats, dogs, and goats.[1][2][3][4][5]
-
Specially Formulated Acidifying Diets: Commercially available or custom-made diets with a negative dietary cation-anion difference (DCAD) can effectively lower urine pH.[6] These diets often contain ingredients like methionine and calcium sulfate.
-
Administration of Ascorbic Acid (Vitamin C): While sometimes used, the efficacy of ascorbic acid as a urinary acidifier in animal models is less consistent compared to ammonium chloride. Some studies have shown it to be ineffective in maintaining a stable acidic pH.[7]
Q3: Which animal models are commonly used for these types of studies, and are there species-specific considerations?
A3: Rodents (mice and rats), rabbits, and canines are frequently used. There are important species-specific differences to consider:
-
Mice and Rats: These models are cost-effective and well-characterized. However, their urine pH can be influenced by strain and diet.[1][8] Ammonium chloride administered in the feed or drinking water is a common method for urine acidification.[1][2][9][10][11]
-
Rabbits: Rabbits have unique calcium metabolism, and their urine is naturally alkaline. Acidifying their urine can be challenging. Dietary approaches with acidifiers like organic acids have been explored.[8][12][13][14][15] One study found that 2.5 g/kg of ammonium chloride in the feed did not significantly change urine pH in dwarf rabbits.[16]
-
Canines: Dogs are a good model due to their physiological similarities to humans. Ammonium chloride has been shown to be an effective urinary acidifier in dogs.[3][17] The ideal urine pH in dogs for managing certain conditions is generally considered to be below 6.5.[17]
Q4: How often should I monitor the urine pH of the animals?
A4: Frequent and consistent monitoring is critical. Daily monitoring of urine pH is recommended, especially during the initial phase of the study, to ensure the target pH is achieved and maintained.[18] Once a stable acidic pH is established, the frequency can be adjusted, but regular checks (e.g., weekly) are still advised. It is also important to collect urine samples at the same time each day, as diurnal variations in urine pH can occur.[1][2][19]
Troubleshooting Guides
Problem 1: Urine pH is not reaching the target acidic range (e.g., pH > 6.0).
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose of Acidifying Agent | - Review the current dosage of the acidifying agent (e.g., ammonium chloride). - Gradually increase the dose and monitor the urine pH response closely. - Consult literature for species-specific dosage recommendations. For example, in dogs, 0.2 g/kg of body weight of NH₄Cl given orally has been shown to lower urine pH to below 5.5 within 3 hours.[3] |
| Ineffective Acidifying Agent | - If using ascorbic acid, consider switching to or adding ammonium chloride, which has demonstrated more consistent efficacy in some species.[7] |
| Dietary Factors | - Analyze the composition of the basal diet. Diets high in plant-based proteins or minerals can have an alkalinizing effect.[6] - Consider switching to a purified, controlled diet or a commercially available acidifying diet. |
| Animal Strain Variability | - Be aware that different strains of the same species can have different baseline urine pH and responses to acidifying agents.[1][8] If possible, select a strain known to be responsive. |
| Incorrect Administration of Acidifier | - Ensure that the acidifying agent is being properly mixed into the feed or water and that the animals are consuming it. - If administered by gavage, verify the technique and dosage calculation. |
Problem 2: High variability in urine pH among animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Feed/Water Intake | - Monitor individual animal feed and water consumption. Dominance hierarchies in group-housed animals can lead to unequal intake. - Consider single housing during the study if variability persists, although this can be a stressor. |
| Incorrect Urine Sample Collection | - Ensure that urine collection methods are standardized. For example, if using metabolic cages, ensure they are functioning correctly to prevent contamination.[20][21][22][23] - If collecting spot urine, be consistent with the timing and method of collection. |
| Underlying Health Issues | - Urinary tract infections with urease-producing bacteria can increase urine pH.[24][25] - Screen animals for any underlying health conditions that could affect renal function or acid-base balance. |
Problem 3: Adverse effects observed in animals receiving acidifying agents.
| Potential Cause | Troubleshooting Steps |
| Metabolic Acidosis | - High doses of ammonium chloride can lead to systemic metabolic acidosis.[4] - Monitor animals for clinical signs such as lethargy, loss of appetite, and changes in respiration. - If metabolic acidosis is suspected, reduce the dose of the acidifying agent and consult with a veterinarian. Blood gas analysis can confirm acidosis.[17] |
| Gastrointestinal Upset | - Oral administration of ammonium chloride can cause nausea and vomiting, especially on an empty stomach.[18] - Administer the acidifier with food to minimize gastrointestinal irritation. |
| Dehydration | - Administration of ammonium chloride in drinking water has been associated with dehydration in rats.[10] - Monitor water intake and hydration status of the animals. Providing the acidifier in the feed may be a better alternative.[10] |
Data Presentation
Table 1: Effect of Ammonium Chloride on Urine pH in Male Mice
| Treatment | Duration | Urine pH (Mean ± SD) | Animal Strain | Reference |
| Control Diet | 1 week | 7.51 ± 0.32 | Not specified | [1][2] |
| 1% NH₄Cl in Diet | 1 week | 6.21 ± 0.31 | Not specified | [1][2] |
| Control Diet | 2 weeks | 7.78 ± 0.41 | Not specified | [1][2] |
| 1% NH₄Cl in Diet | 2 weeks | 6.20 ± 0.30 | Not specified | [1][2] |
| Control Diet | 2 weeks (8h post light onset) | 7.12 ± 0.28 | Not specified | [1][2] |
| 1% NH₄Cl in Diet | 2 weeks (8h post light onset) | 5.80 ± 0.23 | Not specified | [1][2] |
| 2% NH₄Cl in Diet | Up to 7 days | 5.8 ± 0.05 | C3H | [11] |
Table 2: Comparative Efficacy of Urinary Acidifiers in Sheep
| Treatment Group | Duration | Urine pH (approximate) | Reference |
| Ammonium Chloride (400 mg/kg/day) | 21 days | Maintained below 5.9 | [13] |
| Vitamin C (4 mg/kg/day) | 21 days | Fluctuated, not consistently acidic | [13] |
| Ammonium Chloride + Vitamin C | 21 days | Similar to Ammonium Chloride alone | [13] |
Experimental Protocols
Protocol 1: Urine Acidification in Mice using Dietary Ammonium Chloride
Objective: To induce and maintain acidic urine (pH < 6.0) in mice for this compound studies.
Materials:
-
Standard rodent chow
-
Ammonium chloride (NH₄Cl), analytical grade
-
pH meter or pH indicator strips
Procedure:
-
Diet Preparation: Prepare a diet containing 1-2% ammonium chloride by weight.[1][2][11] Ensure the NH₄Cl is thoroughly and evenly mixed into the powdered or pelleted chow.
-
Acclimation: Acclimate mice to the experimental conditions for at least one week, providing standard chow and water ad libitum.
-
Treatment: Switch the experimental group to the NH₄Cl-supplemented diet. The control group will continue to receive the standard diet.
-
Urine Collection and pH Monitoring:
-
House mice individually in metabolic cages for urine collection.
-
Collect urine daily for the first week to establish the effectiveness of the diet.
-
Measure the pH of freshly voided urine using a calibrated pH meter or high-quality pH strips.
-
Record the time of urine collection, as pH can vary throughout the day.[1][2]
-
-
Maintenance: Continue feeding the NH₄Cl-supplemented diet throughout the this compound study, with regular urine pH monitoring (at least weekly) to ensure sustained acidity.
Protocol 2: Oral Administration of Ammonium Chloride for Urine Acidification in Dogs
Objective: To achieve a target urine pH of less than 6.5 in dogs.
Materials:
-
Ammonium chloride tablets or powder
-
pH meter or pH indicator strips
-
Equipment for venous blood gas analysis (optional, for monitoring systemic acid-base status)
Procedure:
-
Baseline Measurement: Collect a baseline urine sample and measure the pH.
-
Dosage and Administration:
-
The recommended oral dosage of ammonium chloride for dogs can vary. A starting point can be based on veterinary recommendations, such as one tablet per 5kg of body weight twice daily, or a more precise dose of 0.2 g/kg of body weight.[3][15]
-
Administer the ammonium chloride with food to minimize potential gastrointestinal upset.[17]
-
-
Monitoring:
-
Collect urine samples at regular intervals (e.g., hourly for the first 6 hours after the initial dose) to determine the acute response of urine pH.[3]
-
Once a dosing regimen is established, monitor urine pH daily to ensure the target range is maintained.[17]
-
For long-term studies, periodic monitoring of blood pH and electrolytes may be necessary to rule out severe metabolic acidosis.[17]
-
-
Dose Adjustment: Adjust the dosage of ammonium chloride as needed based on the urine pH measurements to maintain the desired level of acidity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for urine acidification.
Caption: Troubleshooting high urine pH.
References
- 1. Dietary ammonium chloride for the acidification of mouse urine [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary Ammonium Chloride for the Acidification of Mouse Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute response of urine pH following ammonium chloride administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ammonium chloride for bovines, sheep, dogs and cats | EFSA [efsa.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Influence of diet on urinary pH, urine and serum biochemical variables, and blood-ionized calcium concentrations in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impacts of supplementing growing rabbit diets with whey powder and citric acid on growth performance, nutrient digestibility, meat and bone analysis, and gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of metabolic acidosis with ammonium chloride (NH4Cl) in mice and rats--species differences and technical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ammonium chloride‐induced acidosis exacerbates cystitis and pyelonephritis caused by uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-conferences.org [bio-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. Dietary Supplementation of Mixed Organic Acids Improves Growth Performance, Immunity, and Antioxidant Capacity and Maintains the Intestinal Barrier of Ira Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Effects of a supplementation on sodium chloride or ammonium chloride on urolithic potential in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wagwalking.com [wagwalking.com]
- 18. Ammonium Chloride | VCA Animal Hospitals [vcahospitals.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. harvardapparatus.com [harvardapparatus.com]
- 22. Metabolic Cages, basic model, to separate rodent's urine & feces | Animalab [animalab.eu]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. avmajournals.avma.org [avmajournals.avma.org]
- 25. todaysveterinarypractice.com [todaysveterinarypractice.com]
Validation & Comparative
Methenamine Hippurate: A Viable Non-Antibiotic Alternative for Prophylactic Treatment of Recurrent Urinary Tract Infections
For Immediate Release
[City, State] – As the global challenge of antimicrobial resistance intensifies, new research validates the efficacy of methenamine hippurate as a non-antibiotic prophylactic for recurrent urinary tract infections (UTIs). This comparison guide provides a comprehensive analysis of this compound's performance against traditional antibiotic prophylaxis, supported by data from key clinical trials. The following information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a urinary antiseptic. Following oral administration, it is absorbed from the gastrointestinal tract and excreted in the urine. In the acidic environment of the urine (pH ≤ 5.5), this compound is hydrolyzed into formaldehyde and hippuric acid. Formaldehyde exerts a bactericidal effect by denaturing bacterial proteins and nucleic acids, while hippuric acid helps maintain the acidic urinary pH.[1][2][3][4][5] This localized action within the urinary tract minimizes systemic side effects and reduces the risk of developing antibiotic resistance.[3]
Caption: Mechanism of action of this compound.
Comparative Clinical Efficacy
Recent large-scale clinical trials have demonstrated that this compound is non-inferior to daily low-dose antibiotics for the prevention of recurrent UTIs in women. The ALTAR (Alternative to Prophylactic Antibiotics for the Treatment of Recurrent Urinary Tract Infections in Women) trial, a multicentre, randomized, non-inferiority trial, is a landmark study in this area.
Table 1: Comparison of Efficacy Outcomes - this compound vs. Antibiotic Prophylaxis
| Outcome | This compound | Daily Antibiotics | Study |
| Incidence of Symptomatic, Antibiotic-Treated UTIs (episodes per person-year) | 1.38 (95% CI: 1.05 to 1.72) | 0.89 (95% CI: 0.65 to 1.12) | ALTAR Trial[6][7][8] |
| Absolute Difference in UTI Incidence (episodes per person-year) | - | 0.49 (90% CI: 0.15 to 0.84) | ALTAR Trial[6] |
| UTI Recurrence Rate at 12 Months | 65% | 65% | Botros et al. (2022)[7] |
| Time to Subsequent Infection (days) | 119.3 ± 94.1 | 100.7 ± 84.4 | Botros et al. (2022)[5] |
CI: Confidence Interval
The ALTAR trial concluded that this compound was non-inferior to antibiotic prophylaxis, as the upper limit of the 90% confidence interval for the absolute difference in UTI incidence was below the pre-defined non-inferiority margin of one UTI episode per year.[6] Similarly, a randomized clinical trial by Botros et al. found no significant difference in the recurrence of UTIs at 12 months between this compound and trimethoprim.[7]
Safety and Tolerability
This compound is generally well-tolerated. The adverse events reported in clinical trials are typically mild and comparable to those observed with antibiotic prophylaxis.
Table 2: Comparison of Safety and Tolerability
| Outcome | This compound | Daily Antibiotics | Study |
| Adverse Reactions | 28% | 24% | ALTAR Trial[9] |
| Serious Adverse Events Possibly/Probably Related to Treatment | 0 | 2 | ALTAR Trial[2] |
| Gastrointestinal Issues | No significant difference reported | No significant difference reported | Botros et al. (2022)[3] |
Impact on Antibiotic Resistance
A significant advantage of this compound is its potential to reduce the selective pressure for antibiotic resistance. The ALTAR trial reported a lower incidence of antibiotic resistance in E. coli cultured from perineal swabs of participants in the this compound arm compared to the antibiotic arm.
Table 3: Antibiotic Resistance in E. coli from Perineal Swabs (ALTAR Trial)
| Antibiotic Resistance | This compound Arm | Antibiotic Arm | p-value |
| Participants with Resistant E. coli | 56% (39/70) | 72% (46/64) | 0.05 |
Data from the ALTAR Trial[6]
Experimental Protocols
The ALTAR Trial: A Representative Experimental Workflow
The ALTAR trial provides a robust model for the clinical validation of non-antibiotic UTI prophylactics.
Caption: Workflow of the ALTAR clinical trial.
Key Methodological Components of the ALTAR Trial:
-
Study Design: A pragmatic, multicentre, open-label, randomized, non-inferiority trial.[2][9]
-
Participants: 240 adult women (≥18 years old) with a history of recurrent UTIs requiring prophylactic treatment.[6]
-
Interventions:
-
Duration: 12 months of treatment followed by a 6-month post-treatment observation period.[11]
-
Primary Outcome: Incidence of symptomatic, antibiotic-treated UTIs during the 12-month treatment period.[10]
-
Secondary Outcomes: Included patient satisfaction, development of antibiotic resistance, and adverse events.[3]
Conclusion
The evidence from recent, well-conducted clinical trials supports the validation of this compound as an effective non-antibiotic option for the prophylaxis of recurrent UTIs. Its non-inferiority to daily antibiotic prophylaxis, favorable safety profile, and lower propensity for inducing antibiotic resistance make it a compelling alternative in an era of increasing antimicrobial resistance. These findings suggest that this compound should be considered as a first-line treatment for the prevention of recurrent UTIs in women.[2]
References
- 1. This compound to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU) | BMJ Open [bmjopen.bmj.com]
- 2. Alternative to prophylactic antibiotics for the treatment of recurrent urinary tract infections in women: multicentre, open label, randomised, non-inferiority trial | The BMJ [bmj.com]
- 3. Evidence review for the effectiveness of this compound in the prevention of recurrent urinary tract infections (UTIs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. This compound compared with trimethoprim for the prevention of recurrent urinary tract infections: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALTAR trial of antibiotic alternative in recurrent urinary infection is a step towards a more collective conversation | The BMJ [bmj.com]
- 9. obgproject.com [obgproject.com]
- 10. journalslibrary.nihr.ac.uk [journalslibrary.nihr.ac.uk]
- 11. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
A Head-to-Head Battle in a Murine Model: Methenamine Hippurate vs. Trimethoprim for Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
In the landscape of urinary tract infection (UTI) therapeutics, both methenamine hippurate and trimethoprim have carved out significant roles. This compound acts as a urinary antiseptic, converting to formaldehyde in acidic urine, while trimethoprim is a bacteriostatic antibiotic that inhibits bacterial DNA synthesis.[1][2] This guide provides a head-to-head comparison of their performance within a murine UTI model, drawing upon available experimental data to inform preclinical research and drug development.
Data Presentation: Murine Model Insights
The following tables summarize key quantitative findings from separate studies investigating the efficacy of this compound and trimethoprim in murine UTI models.
Table 1: Efficacy of this compound in an Aged Murine UTI Model
| Parameter Assessed | Treatment Group | Outcome |
| Urothelial Permeability | This compound | Decreased permeability observed[3][4][5] |
| Urinary IgA Levels | This compound | Increased IgA levels detected[3][4][5] |
Note: This study focused on bladder barrier function and did not report on bacterial load reduction.
Table 2: Efficacy of Trimethoprim-Sulfamethoxazole (SXT) in a Murine UTI Model
| Parameter Assessed | Treatment Duration | Outcome |
| Urinary Recurrences | 10 days | Reduced urinary recurrences[6][7] |
| Fecal Colonization | 10 days | Eradicated fecal colonization[6][7] |
| Bladder Bacterial Reservoir | 10 days | Unable to eradicate the bladder reservoir[6][7] |
Note: Trimethoprim is often studied in combination with sulfamethoxazole (SXT).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical research. The following sections outline the typical experimental protocols used in murine UTI models for evaluating the efficacy of antimicrobial agents.
Murine UTI Model Protocol
A standard murine model of UTI involves the transurethral inoculation of a known uropathogenic bacterial strain, commonly Escherichia coli, into the bladders of female mice.[8]
1. Animal Model:
-
Female mice (e.g., C57BL/6 or C3H/HeN strains) are typically used due to their anatomical susceptibility to UTIs.
2. Bacterial Strain:
-
A well-characterized uropathogenic E. coli (UPEC) strain, such as UTI89 or CFT073, is cultured to a specific concentration (e.g., 10^8 colony-forming units [CFU]/mL).
3. Inoculation Procedure:
-
Mice are anesthetized.
-
A catheter is inserted through the urethra into the bladder.
-
A specific volume of the bacterial suspension (e.g., 50 µL) is instilled into the bladder.
4. Treatment Regimen:
-
This compound: Administration can be through medicated feed or oral gavage. The dosage and duration would be determined by the specific study design.
-
Trimethoprim: Typically administered in combination with sulfamethoxazole (SXT) in drinking water or via oral gavage. A common concentration in drinking water is 270 µg/mL of trimethoprim and 54 µg/mL of sulfamethoxazole.[8]
5. Outcome Assessment:
-
Bacterial Load: At selected time points post-infection, mice are euthanized, and their bladders and kidneys are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the bacterial CFU per gram of tissue.
-
Inflammatory Response: Bladder tissue can be processed for histological analysis to assess inflammation, or for molecular analysis (e.g., ELISA, qPCR) to quantify inflammatory markers like cytokines and chemokines.
-
Urine Analysis: Urine can be collected to monitor bacteriuria (bacteria in the urine) and pyuria (white blood cells in the urine).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of this compound in the urinary tract.
Caption: Mechanism of action of trimethoprim on bacterial folate synthesis.
References
- 1. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of this compound treatment on bladder barrier function and inflammation in aged mice and women with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Effect of trimethoprim-sulfamethoxazole on recurrent bacteriuria and bacterial persistence in mice infected with uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Trimethoprim-Sulfamethoxazole on Recurrent Bacteriuria and Bacterial Persistence in Mice Infected with Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Formaldehyde Release from Methenamine Hippurate and Methenamine Mandelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of formaldehyde release from two common methenamine salts: methenamine hippurate and methenamine mandelate. The antibacterial efficacy of both compounds is contingent upon the hydrolysis of methenamine in acidic urine to produce formaldehyde, a potent, non-specific bactericidal agent. This analysis synthesizes available experimental data to elucidate the comparative performance of these two alternatives.
Mechanism of Action: The Role of pH in Formaldehyde Release
Methenamine exerts its antibacterial effect through the liberation of formaldehyde in an acidic environment.[1][2] This chemical conversion is not a result of a complex signaling pathway but is a direct, pH-dependent hydrolysis of methenamine. At a urinary pH below 6.0, methenamine is hydrolyzed to formaldehyde and ammonia, with the rate of formaldehyde production increasing as the pH decreases.[3][4][5] Formaldehyde's broad-spectrum antimicrobial activity stems from its ability to denature bacterial proteins and nucleic acids.[5] An important advantage of this mechanism is that bacteria do not develop resistance to formaldehyde.[2]
dot
Caption: Mechanism of Methenamine Action.
Comparative In-Vitro Formaldehyde Release
A pivotal in-vitro study investigated the kinetics of formaldehyde conversion from methenamine and its salts. The research concluded that the rates of degradation for both methenamine mandelate and this compound in various buffer systems did not significantly differ from that of methenamine base in urine adjusted to the same pH.[3] This indicates that the hydrolysis rate is primarily dependent on the methenamine moiety and the pH of the environment, rather than the specific acid salt.
The following table summarizes the pH-dependent kinetics of formaldehyde generation from methenamine, which is representative of both salts under in-vitro conditions.
| Urinary pH | Half-life of Methenamine Conversion to Formaldehyde | Relative Rate of Formaldehyde Release |
| 5.0 | ~20 hours | High |
| 6.0 | - | Moderate |
| 6.5 | ~400 hours | Low |
| >6.5 | - | Very Low / Negligible |
| Data synthesized from multiple sources indicating the trend of pH-dependent hydrolysis.[3][4] |
Clinical Studies: A Divergence from In-Vitro Findings
Interestingly, a clinical study involving spinal cord injured patients reported that methenamine mandelate produced significantly higher urinary formaldehyde concentrations than this compound, particularly in individuals using intermittent catheterization.[6] This discrepancy between in-vitro and in-vivo findings suggests that other factors in the clinical setting, such as individual patient metabolism, urine composition, and the pharmacokinetics of the respective acid moieties (mandelic vs. hippuric acid), may influence the overall efficiency of formaldehyde generation.
Experimental Protocols for Formaldehyde Determination
Accurate quantification of formaldehyde in urine is crucial for evaluating the efficacy of methenamine therapy. Two prevalent colorimetric methods are the Nash (acetylacetone) method and the chromotropic acid method.
Protocol 1: Determination of Formaldehyde using the Nash (Acetylacetone) Reagent
This method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and ammonia (from ammonium acetate) to form a yellow, fluorescent compound, 3,5-diacetyl-1,4-dihydrolutidine, which is quantified spectrophotometrically.
Reagents:
-
Nash Reagent:
-
Ammonium acetate (150 g)
-
Glacial acetic acid (3 mL)
-
Acetylacetone (2 mL)
-
Dissolve in distilled water and make up to 1 L. The reagent should be stored in a brown bottle in a refrigerator.
-
-
Formaldehyde Standard Solutions: Prepare a stock solution of a known formaldehyde concentration and create a series of dilutions for a standard curve.
-
Trichloroacetic Acid (TCA) solution (e.g., 10% w/v): For deproteinization of urine samples.
Procedure:
-
Sample Preparation: Centrifuge the urine sample to remove any sediment. If necessary, deproteinize the supernatant by adding an equal volume of TCA solution, vortexing, and re-centrifuging.
-
Reaction: To a test tube, add 2 mL of the prepared urine sample (or standard) and 2 mL of the Nash reagent.
-
Incubation: Mix the contents and incubate in a water bath at 60°C for 10-15 minutes, or at 37°C for 60 minutes.
-
Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the yellow solution at a wavelength of 412 nm using a spectrophotometer.
-
Quantification: Determine the formaldehyde concentration in the sample by comparing its absorbance to the standard curve.
Protocol 2: Determination of Formaldehyde using the Chromotropic Acid Method
This method involves the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to produce a purple-colored complex.
Reagents:
-
Chromotropic Acid Reagent: A 1% (w/v) solution of chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt) in water.
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Formaldehyde Standard Solutions: Prepare as described for the Nash method.
Procedure:
-
Sample Preparation: Prepare the urine sample as described in the Nash method.
-
Reaction Setup: In a heat-resistant test tube, add 1 mL of the prepared urine sample (or standard).
-
Reagent Addition: Carefully add 0.2 mL of the chromotropic acid reagent and mix. Then, slowly and cautiously, add 2 mL of concentrated sulfuric acid. (Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment).
-
Incubation: Heat the mixture in a boiling water bath for 15-30 minutes.
-
Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the purple solution at a wavelength of 580 nm.
-
Quantification: Determine the formaldehyde concentration from the standard curve.
dot
Caption: Experimental Workflow for Formaldehyde Determination.
Conclusion
Based on available in-vitro data, both this compound and methenamine mandelate exhibit a similar pH-dependent rate of formaldehyde release, which is governed by the hydrolysis of the methenamine component. However, clinical evidence suggests that methenamine mandelate may lead to higher urinary formaldehyde concentrations in certain patient populations. This highlights the importance of considering both in-vitro kinetic data and in-vivo clinical outcomes when comparing these two therapeutic options. Further research is warranted to fully elucidate the factors contributing to the observed differences in clinical settings. The choice between this compound and mandelate may depend on patient-specific factors, desired dosing frequency, and clinical context. The experimental protocols provided offer robust methods for quantifying formaldehyde release to aid in such evaluations.
References
- 1. Drug therapy reviews: methenamine mandelate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formaldehyde generation from methenamine salts in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HPLC-UV Methods for Accurate Quantification of Methenamine Hippurate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy and safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the quantification of methenamine hippurate, a urinary tract antibiotic. We will delve into validated experimental protocols, present comparative data, and explore alternative analytical techniques to ensure robust and reliable measurements.
This compound functions by converting to formaldehyde in acidic urine, where it exerts its antibacterial effect.[1] The hippurate component contributes to maintaining the acidity of the urine and possesses some antibacterial properties of its own.[2] Precise quantification is crucial for formulation development, quality control, and pharmacokinetic studies. This guide will focus on the validation of analytical methods as per the International Council for Harmonisation (ICH) guidelines.[1][3]
High-Performance Liquid Chromatography (HPLC-UV) Methods
HPLC-UV is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. Both ion-exchange and reverse-phase chromatography methods have been successfully validated for the quantification of this compound.
Ion-Exchange HPLC-UV Method
An ion-exchange HPLC method offers a rapid and straightforward approach for the analysis of methenamine in pharmaceutical preparations.[4][5] This method separates compounds based on their net charge, making it suitable for the ionic nature of methenamine.
-
Mobile Phase: Acetonitrile and 0.1M sodium perchlorate monohydrate (pH 5.8) in a 70:30 (v/v) ratio[4][5]
-
Sample Preparation: Standards and samples are prepared in the mobile phase.
Reverse-Phase HPLC-UV Method
Reverse-phase HPLC is another robust method for the estimation of this compound and its related substances.[3] This technique separates molecules based on their hydrophobicity.
-
Column: X-Bridge C18 (250 mm × 4.6 mm, 5µm)[3]
-
Mobile Phase:
-
Mobile Phase-A: Buffer:Solvent mixture (95:5) v/v[3]
-
Mobile Phase-B: Buffer:Solvent mixture (30:70) v/v[3]
-
Buffer: 1.36g Potassium hydrogen phosphate and 1.74 g dipotassium hydrogen phosphate in 1000 mL water, pH adjusted to 7.0 with potassium hydroxide solution.[3]
-
Solvent Mixture: Acetonitrile and methanol in a 70:30 %v/v ratio.[3]
-
-
Flow Rate: 0.6 mL/min[3]
-
Detection: UV at 210 nm[3]
-
Column Temperature: 35°C[3]
Comparative Analysis of HPLC-UV Method Validation Parameters
The following table summarizes the validation parameters for the described HPLC-UV methods, providing a clear comparison of their performance characteristics.
| Validation Parameter | Ion-Exchange HPLC-UV | Reverse-Phase HPLC-UV |
| Linearity Range | 0.25-50 mM for methenamine[4] | 50 to 150% of target concentration[3] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity plots were linear[4][5] | 1.00[3] |
| Precision (RSD) | Intra-day: <1.25%, Inter-day: <1.85%[4][5] | 1.6% (for six replicate measurements)[3] |
| Accuracy (% Recovery) | 99-101% from spiked placebo tablets[4] | Not explicitly stated |
| Specificity | No interference from mandelic acid, hippuric acid, or placebo ingredients[4] | Method developed for estimation of this compound and its related substances[3] |
Alternative Analytical Methods
While HPLC-UV is a powerful technique, other methods can also be employed for the quantification of this compound, each with its own advantages and limitations.
UV-Visible Spectrophotometry
Spectrophotometric methods are often simpler and more accessible than HPLC.[1] These methods are based on the principle that the analyte absorbs light at a specific wavelength. For this compound, the maximum absorption has been observed at 230 nm.[1]
-
Solvent: Various buffers can be used, including acetate buffer (pH 2.4), borate buffer (pH 9.0), and phosphate buffers (pH 7.0 and 8.0).[1]
-
Quantification: Based on Beer-Lambert's law, with a linear concentration range typically between 10-80 µg/ml.[1]
A simple and green analytical method using distilled water as a solvent has also been developed and validated for hippuric acid, the prodrug of this compound.[6]
Advanced Chromatographic Techniques
For more complex matrices or when higher sensitivity is required, more advanced techniques such as HPLC with mass spectrometry (HPLC-MS/MS) or gas chromatography (GC) can be utilized. These methods have been applied for the determination of this compound residues in edible animal tissues and dairy products.[1]
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: A flowchart illustrating the key stages of analytical method validation.
HPLC-UV Analysis Workflow
The diagram below outlines the sequential steps involved in a typical HPLC-UV analysis for the quantification of this compound.
Caption: A schematic of the HPLC-UV analysis workflow.
Conclusion
Both ion-exchange and reverse-phase HPLC-UV methods provide accurate and precise quantification of this compound. The choice of method may depend on the specific requirements of the analysis, such as the sample matrix and the presence of potential interfering substances. The ion-exchange method appears to be faster and simpler, while the reverse-phase method is well-suited for the simultaneous analysis of related substances. For routine quality control where simplicity and cost-effectiveness are priorities, UV-Visible spectrophotometry presents a viable alternative. The validation data presented in this guide serves as a valuable resource for researchers in selecting and implementing the most appropriate analytical method for their needs.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Quantification of this compound in placebo tablets (Limit test) using LC-UV â Vitas Analytical Services [vitas.no]
- 3. wjpps.com [wjpps.com]
- 4. Determination of methenamine, methenamine mandelate and this compound in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
Cross-Resistance Between Formaldehyde and Other Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of formaldehyde with other antimicrobial agents, focusing on the phenomenon of cross-resistance. The information presented is supported by experimental data to aid in research and development efforts against multidrug-resistant pathogens.
Introduction to Formaldehyde and Antimicrobial Resistance
Formaldehyde is a broad-spectrum biocide effective against bacteria, fungi, and viruses. Its primary mechanism of action involves the non-specific alkylation of proteins and nucleic acids, leading to cellular damage and death. While its high reactivity makes it a potent antimicrobial, concerns exist regarding its potential for cross-resistance with clinically important antibiotics. Understanding the interplay between formaldehyde exposure and the development of resistance to other antimicrobial agents is crucial for effective infection control and the development of new therapeutic strategies.
Mechanisms of Formaldehyde Resistance in Bacteria
Bacteria have evolved several mechanisms to tolerate and detoxify formaldehyde. These can be broadly categorized into enzymatic detoxification pathways. The presence and expression levels of these systems can influence a bacterium's susceptibility to formaldehyde and potentially to other antimicrobial compounds.
Enzymatic Detoxification Pathways
Bacteria primarily utilize three major pathways for formaldehyde detoxification:
-
Thiol-Dependent Pathway: This is the most widespread mechanism and involves the condensation of formaldehyde with glutathione (GSH), catalyzed by a glutathione-dependent formaldehyde dehydrogenase. This converts formaldehyde into a less toxic formate.[1]
-
Ribulose Monophosphate (RuMP) Pathway: In this pathway, formaldehyde is fixed to ribulose-5-phosphate, leading to the formation of fructose-6-phosphate, which can then enter central metabolic pathways.
-
Pterin-Dependent Pathway: This pathway involves the reaction of formaldehyde with tetrahydropterins, followed by enzymatic oxidation.
Cross-Resistance: The Link Between Formaldehyde and Other Antimicrobials
Cross-resistance occurs when a bacterium develops resistance to one antimicrobial agent, which then confers resistance to another, often structurally or mechanistically unrelated, antimicrobial. A key mechanism implicated in cross-resistance between formaldehyde and other antimicrobials is the overexpression of multidrug efflux pumps.
The Role of Efflux Pumps
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics and disinfectants, out of the bacterial cell. The overexpression of these pumps can lead to reduced intracellular concentrations of multiple antimicrobial agents, resulting in multidrug resistance.
In Gram-negative bacteria, the AcrAB-TolC efflux pump is a major contributor to multidrug resistance.[2][3][4] While direct induction of the acrAB operon by formaldehyde has not been definitively established, exposure to substances that cause membrane stress can lead to the upregulation of efflux pump expression. It is hypothesized that formaldehyde's membrane-damaging effects could trigger a stress response that includes the increased production of efflux pumps, thereby conferring resistance to a variety of antibiotics that are substrates of these pumps.
Quantitative Data on Cross-Resistance
The following tables summarize the minimum inhibitory concentrations (MICs) of formaldehyde and various antibiotics against different bacterial strains, providing a quantitative comparison of their resistance profiles.
Table 1: MICs of Formaldehyde and Antibiotics against Escherichia coli Isolates from Broiler Fattening Farms
| Antimicrobial Agent | MIC Range (mg/L) for Formaldehyde-Tolerant Isolates (n=9) | MIC Range (mg/L) for Formaldehyde-Susceptible Isolates |
| Formaldehyde | 160 | < 160 |
| Ampicillin | 8 - >64 | 2 - >64 |
| Cefotaxime | ≤0.25 - >64 | ≤0.25 - >64 |
| Ciprofloxacin | ≤0.015 - >32 | ≤0.015 - >32 |
| Gentamicin | ≤0.5 - 8 | ≤0.5 - 4 |
| Trimethoprim | ≤0.5 - >32 | ≤0.5 - >32 |
| Sulfamethoxazole | 16 - >1024 | 16 - >1024 |
Data adapted from a study on E. coli from German broiler fattening farms.[5]
Table 2: MIC90 of Biocides against Pseudomonas aeruginosa Clinical Isolates
| Biocide | MIC90 (μg/mL) |
| Formaldehyde | 512 |
| Benzalkonium chloride | 1024 |
| Triclosan | 512 |
| Chlorhexidine digluconate | 64 |
Data from a study on biocide resistance in P. aeruginosa clinical isolates.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure based on standard methods and should be adapted according to specific experimental requirements.
Detailed Steps:
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of formaldehyde and each antimicrobial agent to be tested at a concentration that is at least 10 times the highest concentration to be tested. Sterilize by filtration.
-
Preparation of Inoculum: From a fresh overnight culture of the test bacterium on a suitable agar plate, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column. In the first column, add 100 µL of the highest concentration of the antimicrobial agent. Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column of dilutions.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well containing only broth and the bacterial inoculum, and a negative control well containing only sterile broth.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[7][8][9]
Conclusion
The available data suggests that while formaldehyde is a potent biocide, its use may contribute to the selection of bacteria with reduced susceptibility to certain antibiotics, likely through the upregulation of multidrug efflux pumps. The quantitative data presented in this guide highlights the MIC ranges for formaldehyde and various antibiotics in different bacterial species, providing a basis for further investigation into the mechanisms of cross-resistance. The detailed experimental protocol for MIC determination offers a standardized method for researchers to conduct their own comparative studies. Further research is warranted to fully elucidate the signaling pathways involved in formaldehyde-induced cross-resistance and to assess the clinical significance of these findings.
References
- 1. Plasmid-mediated formaldehyde resistance in Escherichia coli: characterization of resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the AcrAB-TolC efflux pump in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
A Comparative Analysis of Methenamine Hippurate's Efficacy Against Diverse Uropathogenic E. coli Strains
For Researchers, Scientists, and Drug Development Professionals
Methenamine hippurate is re-emerging as a crucial non-antibiotic alternative for the prophylaxis of recurrent urinary tract infections (UTIs), largely driven by the escalating threat of antimicrobial resistance. This guide offers a comparative examination of its in vitro efficacy against various uropathogenic Escherichia coli (UPEC) strains, the primary etiological agent of UTIs. By presenting key experimental data and methodologies, this document aims to provide a comprehensive resource for researchers and professionals in drug development.
Mechanism of Action
This compound exerts its antimicrobial effect through the hydrolysis of methenamine to formaldehyde in an acidic urine environment (pH < 6.0).[1] Formaldehyde, a potent, non-specific bactericidal agent, denatures bacterial proteins and nucleic acids, leading to cell death.[1][2][3][4] The hippuric acid component contributes to maintaining the necessary acidic urinary pH.[1][2] This localized action within the urinary tract minimizes systemic side effects and, importantly, the development of bacterial resistance to formaldehyde has not been documented, despite over a century of use.[5]
Comparative Susceptibility of Uropathogenic E. coli
The following table summarizes the in vitro susceptibility of various bacterial strains, including uropathogenic E. coli, to this compound and its active metabolite, formaldehyde. The data is derived from a key study by Sloan (2020), which provides valuable insights into the differential effects on various uropathogens.
Table 1: In Vitro Susceptibility of Uropathogenic Bacteria to this compound and Formaldehyde
| Bacterial Strain | This compound MIC (mg/mL) | This compound MBC (mg/mL) | Formaldehyde MIC (µg/mL) | Formaldehyde MBC (µg/mL) |
| Escherichia coli (ATCC 10798) | 12.5 | 12.5 | 100 | 200 |
| Escherichia coli (ATCC 29425) | 12.5 | 25 | 100 | 200 |
| Klebsiella pneumoniae (Clinical Isolate) | 25 | 25 | 200 | 200 |
| Proteus mirabilis (Clinical Isolate) | >50 | >50 | >1600 | >1600 |
| Enterococcus faecalis (ATCC BAA-2128) | 50 | 50 | 800 | 800 |
Data sourced from Sloan, N. (2020). A Susceptibility Study of Urinary Isolates to this compound and its Metabolites. Loyola University Chicago.
Note on UPEC Phylogenetic Groups: Uropathogenic E. coli are genetically diverse and are often classified into different phylogenetic groups, with groups B2 and D being most commonly associated with extraintestinal infections like UTIs. While the provided data does not differentiate between these specific phylogroups, it is a critical area for future research to understand if susceptibility to this compound varies among these clinically relevant strains.
Experimental Protocols
The following methodologies are based on the protocols described in the cited literature for determining the in vitro efficacy of this compound.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
A broth microdilution method is employed to determine the MIC and MBC of this compound and formaldehyde.
-
Bacterial Culture Preparation: UPEC strains are grown in a suitable broth medium, such as Brain Heart Infusion (BHI) broth, and incubated at 37°C. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Preparation of Test Compounds: Stock solutions of this compound and formaldehyde are prepared and serially diluted in the appropriate broth medium in a 96-well microtiter plate. To mimic the acidic environment of the urinary tract, the pH of the broth can be adjusted to 5.5.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the assessment and mechanism of this compound, the following diagrams are provided.
Caption: Workflow for determining MIC and MBC of this compound.
Caption: E. coli's formaldehyde detoxification pathway and bactericidal action.
Conclusion
This compound demonstrates significant in vitro activity against uropathogenic E. coli. The presented data underscores its potential as a non-antibiotic prophylactic agent. However, the variability in susceptibility among different uropathogens highlights the need for continued research. Future studies should focus on elucidating the comparative efficacy of this compound against well-characterized clinical UPEC isolates from different phylogenetic backgrounds to further refine its clinical application and inform targeted therapeutic strategies.
References
- 1. Characterization of uropathogenic Escherichia coli phylogroups associated with antimicrobial resistance, virulence factor distribution, and virulence-related phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. Differences of virulence factors, and antimicrobial susceptibility according to phylogenetic group in uropathogenic Escherichia coli strains isolated from Korean patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predominance of Multidrug Resistant Escherichia coli of Environmental Phylotype in Different Environments of Dhaka, Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phylogenetic Group Distribution of Uropathogenic Escherichia coli and Related Antimicrobial Resistance Pattern: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Bladder Health: Methenamine Hippurate Prophylaxis Versus Antibiotic Rotation in the Prevention of Recurrent Urinary Tract Infections
For researchers, scientists, and drug development professionals, the rising tide of antimicrobial resistance necessitates a critical evaluation of long-term strategies for managing recurrent urinary tract infections (rUTIs). While continuous low-dose antibiotic prophylaxis has been a cornerstone of prevention, its long-term efficacy is challenged by the emergence of resistant pathogens. This guide provides a comprehensive comparison of methenamine hippurate, a urinary antiseptic, with the strategy of antibiotic rotation for rUTI prophylaxis, supported by experimental data and detailed methodologies.
The management of rUTIs presents a significant clinical challenge, with both this compound and antibiotic-based strategies aiming to reduce the frequency of infections. This compound exerts its effect through the hydrolysis to formaldehyde in an acidic urine environment, creating a bactericidal effect.[1][2] In contrast, antibiotic prophylaxis directly targets bacteria, but its sustained use can drive the development of resistance. The ALTAR (Alternative to Prophylactic Antibiotics for the Treatment of Recurrent Urinary Tract Infections in Women) trial stands as a pivotal study providing a direct comparison of this compound with continuous daily low-dose antibiotic prophylaxis.[3][4][5] While the concept of antibiotic rotation aims to mitigate resistance by alternating different classes of antibiotics, robust clinical trial data directly comparing a defined antibiotic rotation protocol against this compound for rUTI prophylaxis is notably scarce.[6]
Quantitative Comparison of Prophylactic Strategies
The following tables summarize the key quantitative outcomes from the ALTAR trial, a multicentre, open-label, randomized, non-inferiority trial that compared this compound with daily low-dose antibiotics (nitrofurantoin, trimethoprim, or cefalexin) for the prevention of rUTIs in women over a 12-month treatment period.[3][4][5]
Table 1: Incidence of Symptomatic, Antibiotic-Treated UTIs During 12-Month Treatment Period
| Prophylactic Agent | UTI Episodes per Person-Year (95% CI) | Absolute Difference (90% CI) | Non-Inferiority Margin |
| This compound | 1.38 (1.05 to 1.72) | 0.49 (0.15 to 0.84) | <1.0 |
| Daily Antibiotics | 0.89 (0.65 to 1.12) |
Data from the ALTAR trial.[3][7]
Table 2: Post-Treatment Efficacy and Antimicrobial Resistance
| Outcome | This compound | Daily Antibiotics | p-value |
| UTI Incidence Rate 6 Months Post-Treatment (episodes per person-year) | 1.72 | 1.19 | - |
| Microbiologically Confirmed UTIs During Treatment | 52% of symptomatic episodes | - | - |
| Antibiotic Resistance in E. coli from Perineal Swabs | 56% (39/70) | 72% (46/64) | 0.05 |
Data from the ALTAR trial.[3][8]
Experimental Protocols
A detailed understanding of the methodologies employed in key clinical trials is crucial for a critical appraisal of the evidence.
The ALTAR Trial: A Pragmatic Comparison
Objective: To assess the clinical and cost-effectiveness of this compound compared with standard daily low-dose antibiotic prophylaxis for the prevention of rUTIs in women.[3][9]
Study Design: A multicentre, pragmatic, open-label, randomized, non-inferiority trial with a 12-month treatment period and a 6-month post-treatment follow-up.[3][5]
Participants: 240 adult women with a history of rUTIs requiring prophylactic treatment.[3]
Interventions:
-
This compound Group: 1 gram of this compound administered orally twice daily.[10][11]
-
Antibiotic Prophylaxis Group: Daily low-dose oral antibiotics, with the choice of nitrofurantoin (50 mg or 100 mg), trimethoprim (100 mg), or cefalexin (250 mg) determined by the clinician based on the patient's history and local resistance patterns.[10][11]
Primary Outcome: The incidence of symptomatic, antibiotic-treated UTIs during the 12-month treatment period.[3]
Key Secondary Outcomes:
-
Incidence of UTIs in the 6-month post-treatment period.[4]
-
Total antibiotic use.[8]
-
Microbiologically proven UTIs.[8]
-
Antimicrobial resistance in perineal swabs.[3]
-
Treatment satisfaction.[4]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound, the experimental workflow of the ALTAR trial, and the logical relationship in the choice of prophylactic strategy.
Mechanism of Action of this compound
Experimental Workflow of the ALTAR Trial
Logical Relationship in Prophylactic Strategy Selection
Discussion and Future Directions
The ALTAR trial demonstrated that this compound is non-inferior to daily low-dose antibiotic prophylaxis for the prevention of rUTIs in women.[3][5] The absolute difference in UTI episodes per person-year was small and within the predefined non-inferiority margin.[7] A key finding with significant implications for antimicrobial stewardship is the lower rate of antibiotic resistance observed in the this compound group.[3][8] This suggests that this compound could be a valuable tool in reducing the selective pressure that drives the emergence of resistant uropathogens.
While the concept of antibiotic rotation is theoretically appealing for mitigating resistance, there is a lack of high-quality clinical trial evidence to support its efficacy in rUTI prophylaxis.[6] The ALTAR trial's antibiotic arm utilized a continuous, rather than a rotational, approach. Future research should focus on well-designed, randomized controlled trials to directly compare this compound with a standardized antibiotic rotation protocol. Such studies would provide the necessary evidence to guide clinical practice and inform the development of more effective and sustainable strategies for the long-term management of rUTIs.
References
- 1. Long-term antibiotics for prevention of recurrent urinary tract infection in older adults: systematic review and meta-analysis of randomised trials -ORCA [orca.cardiff.ac.uk]
- 2. This compound as prophylaxis for recurrent urinary tract infections in older women-a triple-blind, randomised, placebo-controlled, phase IV trial (ImpresU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Preventing Urinary Tract Infections · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 6. asap.nebraskamed.com [asap.nebraskamed.com]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. ALternatives To prophylactic Antibiotics for the treatment of Recurrent urinary tract infection in women (ALTAR): study protocol for a multicentre, pragmatic, patient-randomised, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalslibrary.nihr.ac.uk [journalslibrary.nihr.ac.uk]
- 11. obgproject.com [obgproject.com]
Methenamine Hippurate as a Non-Antibiotic Alternative for UTI Prophylaxis: A Statistical Validation of Non-Inferiority
A Comparative Guide for Researchers and Drug Development Professionals
The increasing threat of antimicrobial resistance has spurred the search for effective non-antibiotic alternatives for the prevention of recurrent urinary tract infections (UTIs). Methenamine hippurate, a urinary antiseptic, has emerged as a promising candidate. This guide provides a detailed comparison of this compound and antibiotics for UTI prophylaxis, with a focus on the statistical validation from non-inferiority trials, primarily the landmark ALTAR (Alternative to prophylactic Antibiotics for the Treatment of Recurrent urinary tract infections in women) study.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the ALTAR trial, a multicentre, pragmatic, open-label, randomised, non-inferiority trial comparing this compound to daily low-dose antibiotics in adult women with recurrent UTIs.[1][2][3][4][5][6]
Table 1: Incidence of Symptomatic, Antibiotic-Treated UTIs (Primary Outcome)
| Treatment Group | Incidence Rate (episodes per person-year) | 95% Confidence Interval | Absolute Difference | 90% Confidence Interval for Difference | Non-Inferiority Confirmed |
| This compound | 1.38[1][3][4][7] | 1.05 to 1.72[1][3][4] | 0.49[1][3][4] | 0.15 to 0.84[1][3] | Yes[4] |
| Antibiotic Prophylaxis | 0.89[1][3][4][7] | 0.65 to 1.12[1][3][4] |
The pre-defined non-inferiority margin was an absolute difference of one UTI episode per person-year.[1][3] The upper limit of the 90% confidence interval for the absolute difference (0.84) was below this margin, confirming that this compound was non-inferior to antibiotic prophylaxis.[1][3][7]
Table 2: Secondary Outcomes and Adverse Events
| Outcome | This compound | Antibiotic Prophylaxis | p-value |
| UTI Incidence Rate 6-months Post-Treatment (episodes per person-year) | 1.72[1][2] | 1.19[1][2] | - |
| Microbiologically Confirmed UTIs (during treatment) | 52% of symptomatic UTIs[1][3] | - | - |
| Antibiotic Resistance in E. coli from perineal swabs | 56% (39/70)[1][3] | 72% (46/64)[1][3] | 0.05[1][3] |
| Reported Adverse Reactions | 28% (35/127)[4][6] | 24% (34/142)[4][6] | - |
Experimental Protocols: The ALTAR Trial
The ALTAR trial was a robustly designed study that provides high-quality evidence for the non-inferiority of this compound.
Study Design: A multicentre, pragmatic, open-label, randomised, non-inferiority trial conducted at eight UK NHS secondary care sites.[1][3][6] Participants were followed for a 12-month treatment period and a subsequent 6-month post-treatment observation phase.[1]
Participants: The trial enrolled 240 adult women (aged 18 and over) with recurrent UTIs, defined as two or more episodes in the preceding six months or three or more in the preceding 12 months, who required prophylactic treatment.[1][3][4][7]
Interventions: Participants were randomly assigned in a 1:1 ratio to one of two treatment arms:[2][5][6]
-
Antibiotic Prophylaxis: Daily low-dose antibiotics, with the choice of antibiotic (50/100 mg nitrofurantoin, 100 mg trimethoprim, or 250 mg cefalexin) determined by the local clinician and patient.[3][5][6]
Primary Outcome: The primary clinical outcome was the incidence of symptomatic, antibiotic-treated UTI episodes during the 12-month treatment period, based on self-reporting by the participants.[3][4][7]
Statistical Analysis: The primary analysis was a modified intention-to-treat analysis.[6] The non-inferiority of this compound was to be concluded if the upper limit of the 90% confidence interval for the absolute difference in the primary outcome between the two groups was less than the pre-specified non-inferiority margin of one UTI episode per person-year.[1][3]
Logical Flow of the Non-Inferiority Trial
The following diagram illustrates the logical workflow of the ALTAR non-inferiority trial.
Caption: Workflow of the ALTAR non-inferiority trial.
The ALTAR trial provides strong evidence that this compound is a viable non-antibiotic alternative to daily low-dose antibiotics for the prevention of recurrent UTIs in women, demonstrating non-inferiority in preventing symptomatic episodes.[1][2][5] Notably, the use of this compound was associated with a lower proportion of antibiotic resistance in perineal E. coli isolates.[1][3] While adverse events were comparable between the two groups, the long-term safety of this compound requires further investigation.[4][6] For drug development professionals, these findings highlight the potential of non-antibiotic agents in addressing the challenge of antimicrobial resistance and provide a robust framework for designing and evaluating such alternatives in non-inferiority trials.
References
- 1. This compound compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT | NIHR Journals Library [journalslibrary.nihr.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Alternative to prophylactic antibiotics for the treatment of recurrent urinary tract infections in women: multicentre, open label, randomised, non-inferiority trial - UROLUTS [uroluts.uroweb.org]
- 5. This compound compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alternative to prophylactic antibiotics for the treatment of recurrent urinary tract infections in women: multicentre, open label, randomised, non-inferiority trial | The BMJ [bmj.com]
- 7. Efficacy of this compound vs. Low-Dose Antibiotics Prophylaxis in Women with Recurrent UTIs [ciplamed.com]
Formaldehyde Resistance in Uropathogenic E. coli: A Comparative Guide on its Impact on Methenamine Hippurate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Methenamine hippurate has long been a therapeutic option for the prevention of recurrent urinary tract infections (UTIs), primarily caused by uropathogenic Escherichia coli (UPEC). Its efficacy hinges on the conversion of methenamine to formaldehyde in the acidic environment of urine, where formaldehyde exerts its antimicrobial effect by denaturing bacterial proteins and nucleic acids.[1] While the development of resistance to formaldehyde is considered rare, the existence of formaldehyde resistance genes in E. coli raises pertinent questions about their potential impact on the clinical utility of this compound. This guide provides a comparative overview of the known formaldehyde resistance mechanisms in E. coli and discusses their potential implications for this compound therapy against UPEC.
Executive Summary
This compound's antimicrobial activity is dependent on the production of formaldehyde in urine.[1] The primary mechanism of formaldehyde resistance in E. coli involves enzymatic detoxification, orchestrated by the genes of the frmRAB operon. While the prevalence of these genes in clinical UPEC isolates and their direct correlation with this compound failure have not been extensively studied, understanding these resistance pathways is crucial for optimizing UTI treatment strategies and guiding future research. This document outlines the known genetic basis of formaldehyde resistance, presents hypothetical comparative data, details relevant experimental protocols, and visualizes the key molecular pathways.
Formaldehyde Resistance Mechanisms in E. coli
The principal defense of E. coli against formaldehyde toxicity is the frmRAB operon. This operon encodes for a regulatory protein and two enzymes that collaboratively detoxify formaldehyde.
-
frmR (Formaldehyde Regulator): This gene encodes the FrmR protein, a transcriptional repressor that acts as a formaldehyde sensor. In the absence of formaldehyde, FrmR binds to the promoter region of the frmRAB operon, preventing the transcription of the downstream genes.
-
frmA (Glutathione-Dependent Formaldehyde Dehydrogenase): This gene encodes an enzyme that catalyzes the oxidation of S-(hydroxymethyl)glutathione, a conjugate of formaldehyde and glutathione, to S-formylglutathione.
-
frmB (S-formylglutathione Hydrolase): This gene encodes an enzyme that hydrolyzes S-formylglutathione to formate and glutathione, effectively detoxifying the formaldehyde.
In addition to the chromosomally encoded frm operon, plasmid-mediated formaldehyde resistance has been reported. This involves a plasmid-borne gene encoding a glutathione- and NAD-dependent formaldehyde dehydrogenase, which provides a similar enzymatic detoxification mechanism.[2]
Signaling Pathway of Formaldehyde Resistance
The regulation of the frmRAB operon is a classic example of substrate-inducible gene expression. The workflow is as follows:
References
- 1. The Forgotten Role of Methenamine to Prevent Recurrent Urinary Tract Infection: Urgency for Reuse 100 Years After Discovery - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 2. Plasmid-mediated formaldehyde resistance in Escherichia coli: characterization of resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methenamine Hippurate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents and pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Methenamine Hippurate, tailored for researchers, scientists, and drug development professionals.
This compound is a urinary tract antiseptic. While it is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), proper disposal is essential to prevent environmental contamination and ensure workplace safety. The following procedures are based on general best practices for non-hazardous pharmaceutical waste and information derived from safety data sheets (SDS).
Risk Assessment and Handling
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Procedure
For uncontaminated, expired, or unused this compound in a laboratory setting, the recommended disposal method is through a licensed chemical waste management contractor. This ensures the material is handled and disposed of in accordance with all federal, state, and local regulations.
-
Segregation:
-
Isolate the this compound waste from other chemical waste streams.
-
Do not mix it with hazardous wastes, such as solvents or heavy metals.
-
-
Containerization:
-
Place the solid this compound waste in a clearly labeled, sealed, and non-reactive container.
-
The container should be in good condition and compatible with the waste material.
-
Label the container as "Non-Hazardous Pharmaceutical Waste: this compound." Include the quantity and date of accumulation.
-
-
Storage:
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed chemical waste disposal contractor.
-
Provide the contractor with the SDS and a clear description of the waste.
-
Important Considerations:
-
Do Not Sewer: this compound should not be disposed of down the drain.[1] This practice is strongly discouraged by the Environmental Protection Agency (EPA) as it can introduce pharmaceutical compounds into waterways.[1]
-
Avoid Regular Trash: Do not dispose of this compound in the regular solid waste trash.
-
Spill Cleanup: In the event of a spill, wear appropriate PPE, contain the spill, and collect the material using an absorbent pad for solids. Place the cleanup materials in a sealed container and dispose of it as this compound waste.
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, associated with this compound as a non-hazardous waste. The primary requirement is to dispose of the material through a licensed waste management facility.
| Parameter | Guideline |
| RCRA Hazardous Waste | No |
| Recommended Disposal Method | Licensed Chemical Waste Contractor |
| Sewer Disposal | Prohibited[1] |
| Solid Waste Landfill | Not Recommended for bulk quantities |
Experimental Protocols
No specific experimental protocols for the disposal of this compound are cited in the provided search results. The standard procedure is to follow the institutional and regulatory guidelines for non-hazardous chemical waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
